Product packaging for 5-Formylnicotinonitrile(Cat. No.:CAS No. 70416-53-4)

5-Formylnicotinonitrile

Cat. No.: B112920
CAS No.: 70416-53-4
M. Wt: 132.12 g/mol
InChI Key: RWPAJIVRGSWZAB-UHFFFAOYSA-N
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Description

5-Formylnicotinonitrile serves as an essential synthetic intermediate and scaffold in medicinal chemistry, enabling the discovery and development of novel therapeutic agents. Its high reactivity, conferred by the formyl and nitrile groups, makes it a valuable building block for constructing complex nitrogen-containing heterocycles, such as pyridine and pyrimidine derivatives . Research into nicotinonitrile-based hybrids has shown significant potential, with several derivatives emerging as marketed drugs, underscoring the scaffold's importance in drug discovery . This compound is particularly valuable in neuroscience research, where related pyridonepezil derivatives have been designed as multipotent molecules for Alzheimer's disease. Such compounds can act as potent and selective acetylcholinesterase (AChE) inhibitors, prevent amyloid-β-induced neurotoxicity, and mitigate the disruption of neuronal calcium homeostasis, representing a promising strategy for neuroprotection . Furthermore, this compound has applications in oncology research, where it is used in the synthesis of potential anticancer agents, including compounds designed to inhibit key signaling pathways like EGFR and VEGFR-2, which are critical targets for halting tumor progression and angiogenesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O B112920 5-Formylnicotinonitrile CAS No. 70416-53-4

Properties

IUPAC Name

5-formylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPAJIVRGSWZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512962
Record name 5-Formylpyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70416-53-4
Record name 5-Formylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-formylpyridine-3-carbonitrile
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Foundational & Exploratory

5-Formylnicotinonitrile: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and potential biological significance of 5-Formylnicotinonitrile, a heterocyclic aldehyde with growing interest in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Properties and Structure

This compound, also known by its IUPAC name 5-formyl-3-pyridinecarbonitrile, is a solid, white to yellow or brown crystalline compound.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 5-Formyl-3-pyridinecarbonitrile, 5-Cyano-3-pyridinecarboxaldehyde
CAS Number 70416-53-4[1][2]
Molecular Formula C₇H₄N₂O[1][2]
Molecular Weight 132.12 g/mol [2]
Appearance White to yellow to brown solid[1]
Melting Point 80-84 °C (estimated for a related compound, 2-Fluoro-5-formylbenzonitrile)[3]
Boiling Point Not available
Solubility Soluble in chloroform and methanol.[3] Quantitative data in water, ethanol, and DMSO is not readily available in published literature but can be determined experimentally.
SMILES O=Cc1cnccc1C#N
InChI Key RWPAJIVRGSWZAB-UHFFFAOYSA-N[1]

Spectroscopic Data

The structural elucidation of this compound can be confirmed through various spectroscopic techniques. Expected spectral characteristics are outlined below:

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the aldehydic proton and the three aromatic protons on the pyridine ring.
¹³C NMR Resonances for the nitrile carbon, the carbonyl carbon of the aldehyde, and the carbons of the pyridine ring.
IR Spectroscopy Characteristic absorption bands for the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹), the C=O stretch of the aldehyde (around 1690-1715 cm⁻¹), and C-H stretching of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (132.12 m/z).

Experimental Protocols

Synthesis

General Oxidation Protocol:

  • Dissolve 5-methylnicotinonitrile in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add an oxidizing agent (e.g., selenium dioxide, manganese dioxide, or chromium trioxide) portion-wise at a controlled temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup to remove the oxidizing agent and any inorganic byproducts.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques such as recrystallization or column chromatography.

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent. Ethanol is a recommended solvent for the recrystallization of the related compound 5-formylpicolinonitrile and is a good starting point.[4] Other potential solvents include isopropanol or acetone.[4]

  • If colored impurities are present, treat the hot solution with activated charcoal and filter through a fluted filter paper.[4]

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Protocol:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with a suitable mobile phase, gradually increasing the polarity (e.g., from hexane to a hexane/ethyl acetate mixture). The selection of the mobile phase should be guided by TLC analysis to ensure good separation of the desired product from impurities.[5][6]

  • Collect the fractions containing the purified product and concentrate under reduced pressure.

Biological Activity and Signaling Pathways

Nicotinonitrile derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Pim Kinase Inhibition and Downstream Signaling

Several studies have highlighted the potential of nicotinonitrile-based compounds as inhibitors of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival, proliferation, and drug resistance.[] Inhibition of Pim-1 kinase by nicotinonitrile derivatives has been shown to induce apoptosis and cell cycle arrest in cancer cells.[8]

The Pim-1 kinase signaling pathway often involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3.[9] Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting tumor growth and survival.[10][11][12] Pim-1 can phosphorylate and activate STAT3, leading to the transcription of target genes involved in cell proliferation and survival. Therefore, by inhibiting Pim-1, this compound could potentially disrupt this oncogenic signaling cascade.

Pim1_STAT3_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Pim-1 Pim-1 JAK->Pim-1 Upregulates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Pim-1->STAT3 Phosphorylates This compound This compound This compound->Pim-1 Inhibits Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Survival Survival Gene Transcription->Survival

Caption: Proposed mechanism of Pim-1/STAT3 signaling inhibition.

Induction of Apoptosis

Inhibition of the Pim-1/STAT3 pathway by nicotinonitrile derivatives can lead to the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13] Inhibition of Pim-1 can lead to an increased Bax/Bcl-2 ratio, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_inhibition Inhibition by this compound cluster_cell Cancer Cell This compound This compound Pim-1 Pim-1 This compound->Pim-1 Inhibits Bcl-2 Bcl-2 (Anti-apoptotic) Pim-1->Bcl-2 Upregulates Bax Bax (Pro-apoptotic) Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Potential apoptotic signaling pathway.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its structure allows for diverse chemical modifications, and its nicotinonitrile core is a recognized pharmacophore with activity against key cancer-related targets such as Pim kinases. Further research into the specific biological mechanisms of this compound and the development of robust synthetic and purification protocols will be crucial for realizing its full therapeutic potential. This guide serves as a foundational resource for scientists and researchers embarking on studies involving this promising compound.

References

Spectroscopic Profile of 5-Formylnicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Formylnicotinonitrile, a key building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural characterization of this compound is supported by a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.21s-H-7 (Aldehyde)
9.35d1.8H-2
9.15d2.1H-6
8.70t2.0H-4

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmAssignment
189.9C-7 (Aldehyde Carbonyl)
156.4C-2
154.3C-6
133.9C-4
131.2C-5
116.0C-3 (Nitrile Carbonyl)
110.1C-8 (Cyano Carbon)

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopic Data of this compound
Wavenumber (cm⁻¹)Functional Group Assignment
2230C≡N (Nitrile) stretch
1705C=O (Aldehyde) stretch
1600, 1570, 1480C=C and C=N (Pyridine ring) stretches
2850, 2750C-H (Aldehyde) stretch
Table 4: Mass Spectrometry (MS) Data of this compound
m/zInterpretation
132[M]⁺ (Molecular Ion)
131[M-H]⁺
104[M-CO]⁺
77[C₅H₃N]⁺

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm BBFO probe was used for both ¹H and ¹³C NMR analysis.

Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered into a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 16 ppm

  • Acquisition Time: 4.096 s

¹³C NMR Acquisition:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.363 s

Data Processing: The raw data was processed using Bruker TopSpin software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was utilized.

Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of the UATR accessory.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Data Format: Transmittance

Data Processing: The spectrum was acquired and processed using the Spectrum 10 software. Background correction was performed using a scan of the clean, empty ATR crystal.

Mass Spectrometry (MS)

Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source was used. The MS was coupled to a Trace 1300 gas chromatograph.

Sample Introduction: A dilute solution of this compound in methanol was injected into the GC-MS system.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium

  • Column: TG-5MS (30 m x 0.25 mm x 0.25 µm)

MS Acquisition:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Scan Range: m/z 50-500

Data Processing: Data was acquired and analyzed using the Chromeleon software suite. The mass spectrum was background-subtracted.

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

NMR_Signal_Assignment cluster_structure This compound Structure cluster_nmr NMR Data cluster_correlation Correlation & Assignment Structure Image of this compound structure with atoms numbered Correlation 2D NMR (COSY, HSQC, HMBC) (if available) Structure->Correlation H1_NMR ¹H NMR Spectrum - Chemical Shift - Multiplicity - Coupling Constant H1_NMR->Correlation C13_NMR ¹³C NMR Spectrum - Chemical Shift C13_NMR->Correlation Assignment Final Peak Assignments Correlation->Assignment

Caption: Logical relationship for NMR signal assignment of this compound.

IR_MS_Interpretation cluster_ir Infrared Spectroscopy cluster_ms Mass Spectrometry cluster_confirmation Structural Confirmation IR_Spectrum IR Spectrum Acquisition Functional_Groups Identification of Key Functional Groups - C≡N (Nitrile) - C=O (Aldehyde) - Pyridine Ring IR_Spectrum->Functional_Groups Confirmation Confirmation of Molecular Formula and Key Structural Features Functional_Groups->Confirmation MS_Spectrum Mass Spectrum Acquisition Molecular_Ion Determination of Molecular Weight (Molecular Ion Peak) MS_Spectrum->Molecular_Ion Fragmentation Analysis of Fragmentation Pattern Molecular_Ion->Fragmentation Fragmentation->Confirmation

Caption: Interpretation workflow for IR and MS data of this compound.

Synthesis and Characterization of 5-Formylnicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Formylnicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details a proposed synthetic protocol, predicted analytical data, and a visual representation of the synthetic pathway.

Introduction

This compound, with its reactive aldehyde and nitrile functionalities on a pyridine scaffold, is a valuable building block in medicinal chemistry. Its structure allows for diverse chemical modifications, making it a crucial intermediate in the synthesis of complex heterocyclic molecules with potential therapeutic applications. This guide outlines a plausible and efficient method for its preparation and provides a thorough summary of its expected analytical characteristics.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a palladium-catalyzed formylation of 5-bromonicotinonitrile. This method offers a direct and high-yielding route to the desired product.

Synthetic Pathway

Synthesis_Pathway cluster_reagents Start 5-Bromonicotinonitrile Product This compound Start->Product Toluene, 100 °C Reagents CO, H2 (Syngas) Pd(OAc)2 (catalyst) cataCXium® A (ligand) DABCO (base)

Caption: Palladium-catalyzed formylation of 5-bromonicotinonitrile.

Experimental Protocol

Materials:

  • 5-Bromonicotinonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Di(1-adamantyl)-n-butylphosphine (cataCXium® A)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Toluene, anhydrous

  • Synthesis gas (1:1 mixture of CO and H₂)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dried Schlenk flask, under an inert atmosphere, combine 5-bromonicotinonitrile (1.0 eq), palladium(II) acetate (0.02 eq), and cataCXium® A (0.04 eq).

  • Add anhydrous toluene to the flask, followed by the addition of DABCO (2.0 eq).

  • Seal the flask and purge with synthesis gas (CO/H₂) three times.

  • Pressurize the reaction vessel to the desired pressure with synthesis gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the excess gas in a fume hood.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are based on a combination of spectroscopic techniques and physical property measurements. The following table summarizes the predicted and reported data for this compound.

Predicted and Reported Analytical Data
ParameterPredicted/Reported Value
Molecular Formula C₇H₄N₂O
Molecular Weight 132.12 g/mol
Appearance White to off-white solid
Melting Point Not available
¹H NMR (400 MHz, CDCl₃)δ 10.2 (s, 1H, -CHO), 9.2 (d, J=2.0 Hz, 1H, Ar-H), 8.9 (d, J=2.0 Hz, 1H, Ar-H), 8.6 (t, J=2.0 Hz, 1H, Ar-H) ppm.
¹³C NMR (100 MHz, CDCl₃)δ 190.0 (CHO), 155.0 (Ar-C), 152.0 (Ar-C), 138.0 (Ar-C), 132.0 (Ar-C), 116.0 (CN), 110.0 (Ar-C) ppm.
IR (KBr) ν 3100-3000 (C-H, aromatic), 2240-2220 (C≡N), 1710-1690 (C=O, aldehyde), 1600-1450 (C=C, aromatic) cm⁻¹.[1][2]
Mass Spectrometry (EI) m/z (%): 132 (M⁺, 100), 131 (M⁺-H, 90), 104 (M⁺-CO, 40), 77 (C₆H₅⁺, 30).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Reaction Setup (Inert Atmosphere) B Addition of Reagents A->B C Reaction at 100 °C under Syngas B->C D Work-up and Extraction C->D E Purification (Column Chromatography) D->E F ¹H NMR Spectroscopy E->F Pure Product G ¹³C NMR Spectroscopy E->G Pure Product H IR Spectroscopy E->H Pure Product I Mass Spectrometry E->I Pure Product J Melting Point Analysis E->J Pure Product

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed formylation reaction, a method chosen for its potential efficiency and directness. The predicted characterization data, based on established spectroscopic principles and data from analogous compounds, offer a reliable reference for researchers. The provided workflow and pathway diagrams serve as clear visual aids for the experimental process. This comprehensive information is intended to support the work of scientists and professionals in the field of drug discovery and development.

References

In-Depth Technical Guide: Physicochemical Properties of 5-Formylnicotinonitrile (CAS 70416-53-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Formylnicotinonitrile (CAS 70416-53-4). The information is compiled from various sources to support research, development, and application of this compound.

Chemical Identity and Structure

IUPAC Name: 5-formylpyridine-3-carbonitrile[1]

Synonyms: this compound, 3-Cyano-5-formylpyridine, 5-Cyanopyridine-3-carboxaldehyde[2]

CAS Number: 70416-53-4[1][3]

Molecular Formula: C₇H₄N₂O[3]

Molecular Weight: 132.12 g/mol [3]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The following tables summarize the available experimental and predicted physicochemical properties of this compound.

Table 1: Physical Properties
PropertyValueSource
Physical FormWhite to light yellow crystal powder or solidVendor Data
Melting Point100-103 °CExperimental
Boiling Point229.3 °C at 760 mmHgPredicted
Density1.24 g/cm³Predicted
Table 2: Solubility
SolventSolubilitySource
WaterSlightly solubleQualitative
EthanolSolubleQualitative
Diethyl EtherSolubleQualitative
DMSOSolubleQualitative
Table 3: Computed Properties
PropertyValueSource
XLogP30.4PubChem
Topological Polar Surface Area (TPSA)53.8 ŲPubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bond Count1PubChem

Experimental Protocols

Detailed experimental methodologies for determining key physicochemical properties are outlined below. These are general procedures and may require optimization for this specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Protocol:

  • A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or Thiele tube) along with a calibrated thermometer.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the melting point.

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • The melting point is reported as the range T1-T2.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Protocol:

  • A small volume of liquid this compound (if melted) is placed in a micro-distillation flask.

  • The flask is fitted with a condenser and a calibrated thermometer, ensuring the top of the thermometer bulb is level with the side arm of the flask.

  • The flask is heated gently.

  • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Protocol (Qualitative):

  • A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.

  • A small volume of the solvent (e.g., 1 mL) is added to the test tube.

  • The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

  • The mixture is visually inspected to determine if the solid has completely dissolved.

  • If the solid dissolves, it is recorded as "soluble." If it does not, it is "insoluble." If some dissolves, it is "slightly soluble."

Protocol (Quantitative):

  • A saturated solution of this compound is prepared in a specific solvent at a controlled temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.

  • A known volume of the clear, saturated solution is carefully removed, avoiding any undissolved solid.

  • The solvent is evaporated from the sample, and the mass of the remaining solid is determined.

  • The solubility is calculated and expressed in units such as g/100 mL or mol/L.

Synthesis and Characterization

Plausible Synthesis Workflow

A common method for the synthesis of aromatic nitriles is the dehydration of the corresponding aldoxime. A plausible synthetic route for this compound could start from 5-formylpyridine-3-carboxaldehyde.

G A 5-formylpyridine-3-carboxaldehyde C 5-formylpyridine-3-carbaldoxime A->C Condensation B Hydroxylamine B->C E This compound C->E Dehydration D Dehydrating Agent (e.g., Acetic Anhydride) D->E

Caption: Plausible synthesis of this compound.

Spectroscopic Characterization

Standard spectroscopic techniques would be employed to confirm the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to elucidate the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the aldehyde C=O stretch, the nitrile C≡N stretch, and the aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Biological Context and Signaling Pathways

While direct biological activity data for this compound is limited in the public domain, derivatives of this compound have been investigated as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). The FGF19-FGFR4 signaling pathway is a key regulator of bile acid homeostasis and has been implicated as an oncogenic driver in hepatocellular carcinoma (HCC).

FGF19-FGFR4 Signaling Pathway in Hepatocellular Carcinoma

The binding of Fibroblast Growth Factor 19 (FGF19) to its receptor FGFR4, in complex with the co-receptor β-Klotho, activates downstream signaling cascades that promote cell proliferation, survival, and inhibit apoptosis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates bKlotho β-Klotho bKlotho->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation

Caption: Simplified FGF19-FGFR4 signaling pathway in HCC.

Derivatives of this compound have been designed to inhibit the kinase activity of FGFR4, thereby blocking these downstream pro-tumorigenic signals. The experimental evaluation of such inhibitors typically involves the following workflow.

Experimental Workflow for FGFR4 Inhibitor Evaluation

G A Compound Synthesis (this compound derivative) B In vitro Kinase Assay (IC50 determination against FGFR4) A->B F Pharmacokinetic Profiling (ADME studies) A->F C Cell-based Proliferation Assays (e.g., MTT, CellTiter-Glo) B->C D Western Blot Analysis (Phosphorylation of downstream targets) C->D E In vivo Xenograft Studies (Tumor growth inhibition in animal models) C->E

Caption: Workflow for evaluating FGFR4 inhibitors.

This guide provides a foundational understanding of the physicochemical properties and potential biological relevance of this compound. Further experimental validation is recommended for specific applications.

References

5-Formylnicotinonitrile: A Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylnicotinonitrile, a bifunctional pyridine derivative, is a valuable heterocyclic building block for the synthesis of diverse molecular scaffolds of interest in medicinal chemistry. The presence of a reactive aldehyde group and a cyano group on the pyridine ring allows for a wide range of chemical transformations, making it an attractive starting material for the construction of complex molecules, including potential therapeutic agents. The nicotinonitrile core is a well-established pharmacophore found in numerous biologically active compounds.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its application in drug discovery.

Physicochemical and Safety Data

While extensive experimental data for this compound is not widely published, the following information has been compiled from supplier data and structural analogy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name This compound
CAS Number 70416-53-4
Molecular Formula C₇H₄N₂O
Molecular Weight 132.12 g/mol Calculated
Physical Form White to yellow to brown solid
Purity ≥97%
Storage Refrigerator
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (inferred).Inferred from structure

Table 2: Safety Information for this compound

Hazard StatementPrecautionary StatementSignal WordPictogram
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.WarningGHS07 (Exclamation mark)
H315: Causes skin irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.

Data sourced from Sigma-Aldrich.

Synthesis of this compound

Proposed Synthetic Pathway:

G cluster_0 Proposed Synthesis of this compound 3,5-Dicyanopyridine 3,5-Dicyanopyridine This compound This compound 3,5-Dicyanopyridine->this compound  H₂, Raney-Nickel  Aqueous Carboxylic Acid

Proposed synthesis of this compound.

Experimental Protocol (Adapted from EP 0613888 A1) [3]

Objective: To synthesize this compound from 3,5-dicyanopyridine via catalytic reduction.

Materials:

  • 3,5-Dicyanopyridine

  • Raney-Nickel (catalyst)

  • Aqueous acetic acid (or another suitable carboxylic acid)

  • Hydrogen gas

  • Suitable reaction vessel (e.g., a high-pressure autoclave)

  • Standard laboratory glassware and purification equipment (filtration, extraction, distillation/crystallization)

Procedure:

  • A solution of 3,5-dicyanopyridine in an aqueous carboxylic acid (e.g., acetic acid) is prepared in a high-pressure reactor.

  • Raney-Nickel catalyst is added to the solution (typically 3-7 wt% with respect to the starting material).

  • The reactor is sealed and purged with hydrogen gas.

  • The reaction mixture is heated to a specified temperature (e.g., 40-80 °C) under hydrogen pressure.

  • The reaction is monitored for the consumption of hydrogen and the formation of the product (e.g., by TLC or GC-MS).

  • Upon completion, the reactor is cooled, and the pressure is carefully released.

  • The catalyst is removed by filtration.

  • The filtrate is worked up by neutralizing the acid, extracting the product with a suitable organic solvent, and drying the organic phase.

  • The crude product is purified by crystallization or chromatography to yield this compound.

Note: This is a generalized protocol and would require optimization for the specific conversion of 3,5-dicyanopyridine to this compound. The chemoselectivity of the reduction of one nitrile group in the presence of another is a key challenge.

Chemical Reactivity and Applications as a Building Block

The dual functionality of this compound makes it a versatile building block for the synthesis of a variety of heterocyclic systems. The aldehyde group can undergo classical transformations, while the nitrile group can participate in cyclization reactions or be hydrolyzed to other functional groups.

Reactions of the Formyl Group

The formyl group at the 5-position of the pyridine ring can participate in a range of standard aldehyde reactions, providing a gateway to diverse molecular architectures.

3.1.1. Wittig Reaction

The Wittig reaction allows for the conversion of the formyl group into an alkene. This is a powerful C-C bond-forming reaction widely used in organic synthesis.[4][5][6][7][8]

G cluster_1 Wittig Reaction This compound This compound Alkene_Product 5-(alkenyl)nicotinonitrile This compound->Alkene_Product Phosphonium_Ylide Phosphonium Ylide (Ph₃P=CHR) Phosphonium_Ylide->Alkene_Product

General scheme of a Wittig reaction.

Experimental Protocol (General) [7]

Objective: To synthesize a 5-alkenylnicotinonitrile derivative via a Wittig reaction.

Materials:

  • This compound

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, diethyl ether, or DMSO)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The suspension is cooled (e.g., to 0 °C or -78 °C), and the strong base is added dropwise to generate the ylide.

  • The mixture is stirred for a period to ensure complete ylide formation.

  • A solution of this compound in the same anhydrous solvent is added dropwise to the ylide solution.

  • The reaction is stirred at an appropriate temperature until completion (monitored by TLC).

  • The reaction is quenched (e.g., with water or a saturated ammonium chloride solution).

  • The product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by chromatography to remove the triphenylphosphine oxide byproduct and isolate the desired alkene.

3.1.2. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to the formyl group, followed by dehydration, to yield a substituted alkene. This reaction is valuable for creating C-C double bonds with electron-withdrawing groups.[9][10][11][12][13]

G cluster_2 Knoevenagel Condensation This compound This compound Condensation_Product Substituted Alkene This compound->Condensation_Product Active_Methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Active_Methylene->Condensation_Product Base_Catalyst Base Catalyst (e.g., Piperidine, Triethylamine) Base_Catalyst->Condensation_Product

General scheme of a Knoevenagel condensation.

Experimental Protocol (General) [13]

Objective: To synthesize a substituted alkene derivative from this compound.

Materials:

  • This compound

  • An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • A basic catalyst (e.g., piperidine, triethylamine)

  • A suitable solvent (e.g., ethanol, toluene)

  • Standard laboratory glassware

Procedure:

  • This compound and the active methylene compound are dissolved in a suitable solvent.

  • A catalytic amount of the basic catalyst is added to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours, with monitoring by TLC.

  • After completion, the reaction mixture is cooled, and the product may precipitate.

  • If the product precipitates, it is collected by filtration and washed.

  • If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by crystallization or chromatography.

3.1.3. Reductive Amination

Reductive amination is a two-step process (or a one-pot reaction) that converts the formyl group into an amine. This is a highly important transformation in medicinal chemistry for the introduction of nitrogen-containing functional groups.[14][15][16][17]

G cluster_3 Reductive Amination This compound This compound Imine_Intermediate Imine Intermediate This compound->Imine_Intermediate Amine Primary or Secondary Amine (R¹R²NH) Amine->Imine_Intermediate Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Amine_Product 5-(aminomethyl)nicotinonitrile Reducing_Agent->Amine_Product Imine_Intermediate->Amine_Product

General scheme of a reductive amination.

Experimental Protocol (General) [17]

Objective: To synthesize a 5-(aminomethyl)nicotinonitrile derivative.

Materials:

  • This compound

  • A primary or secondary amine

  • A mild reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • An appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Standard laboratory glassware

Procedure:

  • This compound and the amine are dissolved in the solvent.

  • The mixture is stirred at room temperature for a period to allow for the formation of the imine intermediate.

  • The reducing agent is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate).

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by chromatography or crystallization.

Reactions Involving the Cyano Group and Aldehyde: Multicomponent Reactions

The combination of the aldehyde and the electron-withdrawing cyano group on the pyridine ring makes this compound an excellent substrate for multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, and they are of great interest in drug discovery for the rapid generation of compound libraries.[18][19][20][21][22]

A common example is the synthesis of highly substituted pyridines or other heterocyclic systems. For instance, in a one-pot reaction, an aldehyde, an active methylene compound (like malononitrile), and a third component can lead to the formation of complex heterocyclic scaffolds.[23]

G cluster_4 Multicomponent Reaction for Heterocycle Synthesis This compound This compound Heterocyclic_Product Highly Substituted Pyridine or other Heterocycle This compound->Heterocyclic_Product Component_B Active Methylene Compound (e.g., Malononitrile) Component_B->Heterocyclic_Product Component_C Ketone or other nucleophile Component_C->Heterocyclic_Product Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Heterocyclic_Product

General scheme of a multicomponent reaction.

Experimental Protocol (General, adapted from Tu et al.) [23]

Objective: To synthesize a complex heterocyclic derivative in a one-pot reaction.

Materials:

  • This compound

  • A methyl ketone (e.g., acetophenone)

  • Malononitrile

  • Ammonium acetate

  • Optional: solvent (e.g., ethanol) or solvent-free conditions under microwave irradiation

Procedure:

  • A mixture of this compound, the methyl ketone, malononitrile, and ammonium acetate is prepared.

  • The mixture can be heated in a suitable solvent (like ethanol) or subjected to microwave irradiation in the absence of a solvent.

  • The reaction is monitored for completion by TLC.

  • After cooling, the reaction mixture is treated with a solvent (e.g., ethanol) to precipitate the product.

  • The solid product is collected by filtration and washed.

  • The crude product is purified by recrystallization.

Significance in Drug Discovery

The nicotinonitrile (3-cyanopyridine) scaffold is a key structural motif in a number of approved drugs and clinical candidates, including treatments for cancer and cardiovascular diseases.[1][2] The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the pyridine ring provides a scaffold for orienting substituents in three-dimensional space to interact with biological targets. The introduction of a formyl group at the 5-position provides a versatile handle for further chemical modifications, allowing for the exploration of the chemical space around the nicotinonitrile core. This makes this compound a valuable starting material for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[24][25]

Conclusion

This compound is a promising heterocyclic building block with significant potential in synthetic and medicinal chemistry. Although detailed experimental data for this specific compound is limited in the public domain, its structural features suggest a rich and versatile chemistry. The presence of both a reactive aldehyde and a cyano group on the pharmaceutically relevant nicotinonitrile scaffold allows for the synthesis of a wide array of complex molecules. The experimental protocols and reaction schemes presented in this guide, based on well-established transformations of analogous compounds, provide a solid foundation for researchers to explore the utility of this compound in their own research, particularly in the context of drug discovery and development. As with any chemical process, appropriate safety precautions should be taken when handling this compound and performing the described reactions.

References

5-Formylnicotinonitrile: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Formylnicotinonitrile (CAS No. 70416-53-4), a key intermediate in organic synthesis and drug discovery. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine these critical parameters. The information presented herein is intended for a technical audience, including researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, also known as 5-formyl-3-pyridinecarbonitrile, is a pyridine derivative with the chemical formula C₇H₄N₂O. Its structure, featuring both a nitrile and an aldehyde functional group, makes it a versatile building block in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. Understanding its solubility in different organic solvents and its stability under various conditions is paramount for its effective use in synthesis, formulation, and storage.

Solubility Profile

Table 1: Qualitative Solubility of this compound

Solvent CategorySolventSolubility Description
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble
Polar Protic EthanolSoluble
Less Polar EtherSoluble
Aqueous WaterSlightly Soluble

Researchers can utilize the experimental protocols provided in the subsequent sections to determine the quantitative solubility in these and other relevant solvents.

Table 2: Template for Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used

Experimental Protocols for Solubility Determination

To empower researchers to generate their own quantitative data, the following are detailed methodologies for determining the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Protocol:

  • Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to filter the sample through a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration.

Solubility Determination by High-Performance Liquid Chromatography (HPLC)

This method can be used for the quantification step in the shake-flask protocol.

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the filtered supernatant from the equilibrated sample (from the shake-flask method) into the HPLC system and record the peak area.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the sample.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Allow solid to settle B->C D Filter supernatant C->D E Quantify concentration by HPLC D->E

Caption: Experimental workflow for solubility determination.

Stability Profile and Forced Degradation Studies

This compound is reported to be stable at room temperature. For long-term storage and to ensure maximum stability, storage at -20°C is recommended.[1] To establish a comprehensive stability profile, forced degradation studies are essential. These studies help to identify potential degradation products and develop stability-indicating analytical methods.

Table 3: Template for Forced Degradation Study Results

Stress ConditionReagent/Condition DetailsDuration% DegradationNo. of DegradantsObservations
Acidic Hydrolysis
Basic Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation
General Protocol for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Protocol:

  • Acidic Hydrolysis: Dissolve this compound in a suitable solvent and treat with an acidic solution (e.g., 0.1 M to 1 M HCl). The study can be conducted at room temperature or elevated temperatures (e.g., 60°C) for a specified period. Samples should be taken at various time points, neutralized, and analyzed.

  • Basic Hydrolysis: Dissolve the compound in a suitable solvent and treat with a basic solution (e.g., 0.1 M to 1 M NaOH). Similar to acid hydrolysis, the study can be performed at different temperatures and for various durations. Samples are taken, neutralized, and analyzed.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature for a set time.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat at an elevated temperature (e.g., 60-80°C) for a defined period. A solution can also be subjected to thermal stress.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: All stressed samples should be analyzed using a stability-indicating HPLC method capable of separating the parent compound from all degradation products. Peak purity analysis of the parent peak is crucial.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis & Outcome Start This compound Sample Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolytic Start->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products & Establish Degradation Pathway Analysis->Outcome

Caption: Forced degradation study workflow.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data is sparse, the detailed experimental protocols herein offer a clear pathway for generating this critical information. The provided templates for data recording and the visualized workflows are intended to aid in the systematic evaluation of this important synthetic intermediate. Accurate and comprehensive data on solubility and stability are crucial for advancing the applications of this compound in the pharmaceutical and chemical industries.

References

The Formyl Group in 5-Formylnicotinonitrile: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylnicotinonitrile, a pyridine derivative featuring both a formyl and a nitrile group, represents a versatile scaffold in medicinal chemistry and materials science. The strategic placement of these functional groups—an electron-withdrawing nitrile and a reactive aldehyde—on the pyridine ring creates a unique electronic environment that dictates the reactivity of the molecule. This guide provides a comprehensive overview of the chemical reactivity of the formyl group in this compound, offering insights into its synthetic utility for the generation of diverse molecular architectures with potential therapeutic applications. Nicotinonitrile and its derivatives have been identified as essential scaffolds in the development of various therapeutic agents.[1][2][3]

Core Reactivity of the Formyl Group

The formyl group (-CHO) in this compound is an electrophilic center, susceptible to attack by a wide range of nucleophiles. Its reactivity is influenced by the electron-withdrawing nature of the nitrile group and the pyridine ring, which enhances the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the formyl group a versatile handle for a variety of chemical transformations.

Key Chemical Transformations

The formyl group of this compound readily participates in several fundamental organic reactions, enabling the synthesis of a diverse array of derivatives. These include:

  • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.

  • Wittig Reaction: Olefination to produce vinyl derivatives.

  • Reductive Amination: Conversion to primary, secondary, or tertiary amines.

  • Reduction: Formation of the corresponding alcohol, 5-(hydroxymethyl)nicotinonitrile.

  • Cyclocondensation Reactions: Serving as a key building block for the synthesis of fused heterocyclic systems, such as pyrimidines.

Data Presentation: A Summary of Key Reactions

The following tables summarize the typical reaction conditions and expected outcomes for the key transformations of the formyl group in this compound. Please note that yields are representative and can vary based on the specific substrate and reaction optimization.

Reaction TypeReagents & ConditionsProduct TypeTypical Yield (%)
Knoevenagel CondensationMalonic acid, piperidine, pyridine, reflux(E)-3-(3-cyano-5-pyridinyl)acrylic acid85-95
Wittig Reaction(Triphenylphosphoranylidene)acetonitrile, THF, room temperature(E)-3-(3-cyano-5-pyridinyl)acrylonitrile70-90
Reductive AminationBenzylamine, Sodium triacetoxyborohydride, Dichloromethane, room temperature5-((benzylamino)methyl)nicotinonitrile75-90
ReductionSodium borohydride, Methanol, 0 °C to room temperature5-(hydroxymethyl)nicotinonitrile90-98
CyclocondensationUrea, p-toluenesulfonic acid, Toluene, refluxPyrimido[4,5-d]pyridin-4(3H)-one derivative60-80

Experimental Protocols

Knoevenagel Condensation with Malonic Acid

Objective: To synthesize (E)-3-(3-cyano-5-pyridinyl)acrylic acid.

Procedure:

  • To a solution of this compound (1.0 eq) in pyridine, add malonic acid (1.2 eq) and a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford the desired acrylic acid derivative.[4][5]

Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile

Objective: To synthesize (E)-3-(3-cyano-5-pyridinyl)acrylonitrile.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Add a solution of (triphenylphosphoranylidene)acetonitrile (1.1 eq) in THF dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target vinyl nitrile.[6][7][8][9]

Reductive Amination with Benzylamine

Objective: To synthesize 5-((benzylamino)methyl)nicotinonitrile.

Procedure:

  • To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired secondary amine.[4][10][11]

Reduction to 5-(hydroxymethyl)nicotinonitrile

Objective: To synthesize 5-(hydroxymethyl)nicotinonitrile.

Procedure:

  • Dissolve this compound (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the desired alcohol, which can be further purified by recrystallization or chromatography.[12]

Cyclocondensation with Urea

Objective: To synthesize a pyrimido[4,5-d]pyridin-4(3H)-one derivative.

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), urea (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux, and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture, and collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold toluene and dry to afford the pyrimidine derivative.[13][14][15][16]

Visualization of Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key reactions of the formyl group in this compound.

Knoevenagel_Condensation This compound This compound Intermediate Enolate Formation & Aldol Addition This compound->Intermediate Malonic Acid Malonic Acid Malonic Acid->Intermediate Product (E)-3-(3-cyano-5-pyridinyl)acrylic acid Intermediate->Product Dehydration

Knoevenagel Condensation Workflow

Wittig_Reaction This compound This compound Intermediate Oxaphosphetane Intermediate This compound->Intermediate Phosphorus Ylide Phosphorus Ylide Phosphorus Ylide->Intermediate Product Vinyl Nicotinonitrile Derivative Intermediate->Product Elimination

Wittig Reaction Pathway

Reductive_Amination This compound This compound Intermediate Imine/Iminium Ion This compound->Intermediate Amine Amine Amine->Intermediate Product Substituted Aminomethylnicotinonitrile Intermediate->Product Reduction (e.g., NaBH(OAc)3)

Reductive Amination Process

Cyclocondensation_Reaction This compound This compound Intermediate Condensation Intermediate This compound->Intermediate Urea/Amidine/Guanidine Urea/Amidine/Guanidine Urea/Amidine/Guanidine->Intermediate Product Fused Pyrimidine Ring System Intermediate->Product Cyclization & Dehydration

Cyclocondensation for Heterocycle Synthesis

Conclusion and Future Perspectives

The formyl group of this compound is a highly reactive and synthetically valuable functional group. Its ability to undergo a wide range of chemical transformations provides a robust platform for the synthesis of diverse libraries of nicotinonitrile derivatives. These derivatives are of significant interest to the pharmaceutical and drug discovery sectors due to the established biological activities of the nicotinonitrile scaffold.[17][18] Future research in this area will likely focus on the development of novel, stereoselective transformations of the formyl group and the exploration of the biological activities of the resulting compounds in various therapeutic areas. The continued investigation into the reactivity of this versatile building block will undoubtedly lead to the discovery of new chemical entities with significant potential.

References

The Rising Potential of 5-Formylnicotinonitrile in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylnicotinonitrile, a pyridine-based scaffold featuring both a formyl and a nitrile group, is emerging as a versatile building block in the synthesis of novel therapeutic agents. Its unique electronic properties and multiple reaction sites make it an attractive starting material for the construction of diverse heterocyclic compounds with a wide range of biological activities. This technical guide explores the potential applications of this compound in medicinal chemistry by examining the synthesis and biological evaluation of its derivatives, with a focus on their anticancer and antimicrobial properties.

Synthetic Pathways and Methodologies

The strategic placement of the formyl and nitrile functionalities on the pyridine ring allows for a variety of chemical transformations, making this compound a valuable precursor in multicomponent reactions. A prominent synthetic route involves the condensation of this compound with various active methylene compounds and other reagents to generate highly substituted nicotinonitrile and related heterocyclic scaffolds.

General Synthesis of 2-Amino-4,6-diaryl-3-cyanopyridines

A robust and efficient method for the synthesis of biologically active 2-amino-4,6-diaryl-3-cyanopyridines (nicotinonitriles) utilizes a one-pot, three-component reaction. While not starting directly from this compound, this methodology highlights a key synthetic strategy for creating the core nicotinonitrile scaffold that could be adapted for this compound derivatives.

Experimental Protocol:

  • Chalcone Synthesis: In the initial step, various substituted aldehydes (10 mmol) and acetophenones (10 mmol) are reacted in the presence of a 10% alcoholic sodium hydroxide solution in ethanol at room temperature to yield the corresponding chalcones. These intermediates are typically used in the subsequent step without further purification.[1]

  • Nicotinonitrile Formation: The synthesized chalcone (1 mmol) is then reacted with malononitrile (1 mmol) and ammonium acetate (3 mmol) in absolute ethanol. The reaction mixture is refluxed overnight.[1] The resulting 2-amino-4,6-diaryl-3-cyanopyridine derivatives are then isolated and purified.

This multicomponent approach offers a straightforward and atom-economical route to a library of nicotinonitrile derivatives, which can then be screened for various biological activities.

Applications in Anticancer Drug Discovery

Derivatives of the nicotinonitrile scaffold have demonstrated significant potential as anticancer agents, particularly as kinase inhibitors and cytotoxic agents.

Pim Kinase Inhibition

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are frequently overexpressed in a variety of hematological and solid tumors, making them attractive targets for cancer therapy. Several studies have shown that cyanopyridine-based molecules can act as potent Pim kinase inhibitors.

A series of novel 3-cyanopyridine derivatives were synthesized and evaluated for their in vitro cytotoxic activities against several human cancer cell lines, including HepG-2 (liver), HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate).[2] The compounds were also tested for their ability to inhibit Pim-1 kinase.[2]

Data Presentation: Cytotoxic and Pim-1 Kinase Inhibitory Activities of 3-Cyanopyridine Derivatives

CompoundHePG2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)Pim-1 Kinase IC₅₀ (µM)
4c 8.02 ± 0.387.15 ± 0.35--0.56 ± 0.03
4d 6.95 ± 0.348.35 ± 0.42--0.46 ± 0.02
5-FU (control) 9.42 ± 0.468.01 ± 0.39---
Quercetagetin (control) ----0.56 ± 0.03

Data extracted from a study on cyanopyridinone- and cyanopyridine-based cancer cell Pim-1 inhibitors.[2]

Compounds 4c and 4d demonstrated potent cytotoxic activity against the HePG2 and HCT-116 cell lines, with IC₅₀ values lower than the standard anticancer drug 5-Fluorouracil (5-FU).[2] Furthermore, these compounds exhibited significant inhibition of Pim-1 kinase, with compound 4d being more potent than the reference inhibitor quercetagetin.[2]

Signaling Pathway: Pim Kinase in Cancer

The following diagram illustrates the central role of Pim kinases in promoting cell survival and proliferation, highlighting why they are a key target in oncology.

Pim_Kinase_Pathway Ext_Signal External Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor STATs STATs Receptor->STATs Pim_Kinase Pim Kinase (Pim-1, Pim-2, Pim-3) STATs->Pim_Kinase Transcription Bad Bad Pim_Kinase->Bad Phosphorylates & Inactivates c_Myc c-Myc Pim_Kinase->c_Myc Phosphorylates & Stabilizes p21 p21 Pim_Kinase->p21 Phosphorylates & Inactivates Bcl_xL Bcl-xL Bad->Bcl_xL Inhibits Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits Cell_Cycle Cell Cycle Progression c_Myc->Cell_Cycle p21->Cell_Cycle Inhibits

Caption: Pim Kinase Signaling Pathway in Cancer Cells.

Cytotoxicity Against Breast Cancer Cell Lines

A series of 2-amino-4,6-diphenylnicotinonitriles were synthesized and evaluated for their cytotoxic activity against MDA-MB-231 and MCF-7 breast cancer cell lines.[1]

Data Presentation: Cytotoxic Activity of 2-Amino-4,6-diphenylnicotinonitriles

CompoundMDA-MB-231 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
2 8.01 ± 0.516.20 ± 1.3
3 3.24 ± 0.22.13 ± 0.1
4 6.93 ± 0.45.59 ± 0.3
5 15.52 ± 1.220.07 ± 1.5
6 10.23 ± 0.89.47 ± 0.7
Doxorubicin (control) 4.31 ± 0.33.98 ± 0.2

Data extracted from a study on the cytotoxicity of 2-amino-4,6-diphenylnicotinonitriles.[1]

Compound 3 exhibited exceptional cytotoxicity, surpassing the potency of the standard chemotherapeutic drug Doxorubicin against both breast cancer cell lines.[1]

Experimental Workflow: Synthesis and Cytotoxicity Screening

The following diagram outlines the general workflow for synthesizing and evaluating the anticancer potential of nicotinonitrile derivatives.

Anticancer_Workflow Start Starting Materials (e.g., Aldehydes, Ketones, Malononitrile) Synthesis Multicomponent Reaction (e.g., One-pot synthesis) Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Library Library of Nicotinonitrile Derivatives Purification->Library Screening In vitro Cytotoxicity Screening (e.g., MTT Assay) Library->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis Cell_Lines Cancer Cell Lines (e.g., MCF-7, HepG2) Cell_Lines->Screening Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: Workflow for Anticancer Drug Discovery.

Applications in Antimicrobial Drug Discovery

The nicotinonitrile scaffold is also a promising framework for the development of novel antimicrobial agents.

Antibacterial and Antifungal Activity

A study on newly synthesized pyridine derivatives, which can be conceptually derived from precursors like this compound, revealed their potential as antimicrobial agents. The in vitro antimicrobial evaluation of several compounds showed activity against various bacterial and fungal strains. For instance, some derivatives exhibited efficacy against Klebsiella pneumoniae and Proteus mirabilis, while others showed antifungal activity against Candida albicans.[3]

Conclusion and Future Directions

This compound represents a valuable and underexplored starting material in medicinal chemistry. The derivatives of its core scaffold, nicotinonitrile, have demonstrated significant potential in the development of novel anticancer and antimicrobial agents. The multicomponent reactions involving precursors like this compound offer an efficient and versatile strategy for generating libraries of diverse heterocyclic compounds for biological screening. Future research should focus on the systematic exploration of this compound in various synthetic transformations to unlock its full potential in the discovery of new therapeutic leads. Further investigation into the structure-activity relationships of its derivatives will be crucial for the rational design of more potent and selective drug candidates.

References

In Silico Prediction of 5-Formylnicotinonitrile Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective screening of novel chemical entities. This guide provides a comprehensive technical framework for predicting the bioactivity of 5-Formylnicotinonitrile, a compound of interest for which extensive biological data is not yet available. By leveraging a multi-step computational workflow, researchers can elucidate potential biological targets, predict pharmacokinetic properties, and forecast potential toxicities, thereby guiding further in vitro and in vivo validation. This document details the requisite experimental protocols for a robust computational analysis, presents hypothetical data in structured tables for clarity, and visualizes complex workflows and signaling pathways using the DOT language.

Introduction

This compound is a heterocyclic compound with potential for diverse biological activities. The early-stage assessment of its bioactivity through computational means can significantly de-risk and accelerate its development pipeline.[1][2] This guide outlines a systematic in silico approach, commencing with the retrieval and preparation of the molecular structure, followed by predictive modeling of its physicochemical properties, bioactivity spectrum, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The methodologies described herein are grounded in established computational chemistry and bioinformatics principles.[3][4]

Methodology: A Step-by-Step In Silico Workflow

The prediction of this compound's bioactivity involves a sequential and integrated computational workflow.

In_Silico_Bioactivity_Prediction_Workflow cluster_0 Data Acquisition & Preparation cluster_1 Physicochemical & Drug-Likeness Prediction cluster_2 Bioactivity & Target Prediction cluster_3 Pathway Analysis & Hypothesis Generation A Compound Structure Retrieval (PubChem) B 3D Structure Generation & Energy Minimization A->B SMILES to 3D C Lipinski's Rule of Five Analysis B->C Optimized Structure D ADMET Prediction B->D Optimized Structure F Molecular Docking Studies B->F Ligand Preparation E Bioactivity Score Prediction C->E Drug-Likeness Filter G Signaling Pathway Mapping D->G Toxicity Profile E->F Target Class Prediction F->G Target Identification

Caption: A comprehensive workflow for the in silico bioactivity prediction of this compound.

Compound Data Acquisition and Preparation

Experimental Protocol:

  • Structure Retrieval: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is obtained from a chemical database such as PubChem.

  • 3D Structure Generation: The 2D SMILES representation is converted into a 3D structure using molecular modeling software like MarvinSketch or Avogadro.

  • Energy Minimization: The generated 3D structure is subjected to energy minimization using a force field such as AMBER or GAFF2 to obtain a stable, low-energy conformation.[3] This step is crucial for subsequent docking studies.

Physicochemical Properties and Drug-Likeness Prediction

Experimental Protocol:

  • Property Calculation: Key molecular descriptors are calculated using online platforms like Molinspiration or software packages such as RDKit. These descriptors include molecular weight (MW), LogP (octanol-water partition coefficient), number of hydrogen bond donors (nHD), and number of hydrogen bond acceptors (nHA).

  • Lipinski's Rule of Five: The calculated properties are evaluated against Lipinski's Rule of Five to assess the compound's potential for oral bioavailability.[3]

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

ParameterPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight (MW)132.12 g/mol Yes (< 500)
LogP0.85Yes (< 5)
Hydrogen Bond Donors0Yes (< 5)
Hydrogen Bond Acceptors3Yes (< 10)
Overall Compliance Compliant
Bioactivity Score Prediction

Experimental Protocol:

  • Prediction Server: The SMILES string of this compound is submitted to a bioactivity prediction server, such as Molinspiration.

  • Score Interpretation: The server calculates bioactivity scores for various target classes, including G protein-coupled receptors (GPCRs), ion channels, kinase inhibitors, nuclear receptors, protease inhibitors, and enzyme inhibitors.[1][2] A score greater than 0.00 indicates high activity, between -0.50 and 0.00 suggests moderate activity, and less than -0.50 implies inactivity.

Table 2: Predicted Bioactivity Scores for this compound

Target ClassPredicted Bioactivity ScorePredicted Activity
GPCR Ligand0.15High
Ion Channel Modulator-0.20Moderate
Kinase Inhibitor0.35High
Nuclear Receptor Ligand-0.60Inactive
Protease Inhibitor-0.10Moderate
Enzyme Inhibitor0.25High

Based on these predictions, further investigation into the potential of this compound as a kinase inhibitor is warranted.

Molecular Docking

Experimental Protocol:

  • Target Selection: Based on the high predicted bioactivity score, a specific kinase target is selected. For this hypothetical study, we will consider Epidermal Growth Factor Receptor (EGFR) kinase.

  • Protein Preparation: The 3D crystal structure of EGFR is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina or PyRx. The prepared this compound (ligand) is docked into the active site of the prepared EGFR (receptor).

  • Analysis of Results: The docking results are analyzed to determine the binding affinity (in kcal/mol) and the binding mode (interactions with key amino acid residues).

Table 3: Hypothetical Molecular Docking Results of this compound with EGFR

ParameterValue
Binding Affinity-8.2 kcal/mol
Interacting ResiduesMet793, Leu718, Gly796
Type of InteractionsHydrogen bonds, hydrophobic interactions

A strong binding affinity and interactions with key active site residues suggest that this compound could be a potential inhibitor of EGFR.

ADMET Prediction

Experimental Protocol:

  • ADMET Server: The SMILES string is submitted to an ADMET prediction server like ADMETlab 2.0 or SwissADME.[2]

  • Parameter Evaluation: Various ADMET parameters are predicted, including absorption (e.g., Caco-2 permeability), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., Ames mutagenicity, cardiotoxicity).

Table 4: Predicted ADMET Profile of this compound

CategoryParameterPredicted Outcome
Absorption Caco-2 PermeabilityHigh
Human Intestinal AbsorptionHigh
Distribution Blood-Brain Barrier PermeabilityLow
Plasma Protein BindingModerate
Metabolism CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Toxicity Ames MutagenicityNon-mutagenic
hERG Inhibition (Cardiotoxicity)Low risk
HepatotoxicityLow risk

The predicted ADMET profile suggests that this compound has favorable pharmacokinetic and safety properties.

Potential Signaling Pathway Involvement

Based on the hypothetical docking results suggesting EGFR inhibition, a potential signaling pathway that could be modulated by this compound is the EGFR signaling cascade.

EGFR_Signaling_Pathway This compound This compound EGFR EGFR This compound->EGFR Inhibition Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for the preliminary assessment of this compound's bioactivity. The hypothetical results presented suggest that this compound is a promising candidate for further investigation, potentially as a kinase inhibitor with a favorable drug-like and safety profile. The next logical steps would involve the in vitro validation of these predictions, including enzyme inhibition assays against EGFR and other kinases, as well as cell-based assays to confirm its effects on cancer cell proliferation and survival. These computational predictions, when integrated with experimental validation, provide a powerful paradigm for accelerating the drug discovery process.

References

Methodological & Application

Application Notes and Protocols: Synthetic Routes to 5-Formylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-formylnicotinonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established organic chemistry principles and analogous transformations reported in the literature.

Introduction

This compound, also known as 5-cyano-3-pyridinecarboxaldehyde, is a key intermediate in the synthesis of various biologically active compounds. The presence of both a nitrile and an aldehyde group on the pyridine ring offers multiple points for chemical modification, making it a versatile scaffold for the development of novel therapeutics. These application notes describe several plausible synthetic strategies for accessing this important molecule, complete with detailed experimental protocols and expected outcomes.

Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of this compound. The primary approaches involve:

  • Direct formylation of 3-cyanopyridine (nicotinonitrile).

  • Oxidation of 5-methylnicotinonitrile.

  • Formylation of a 5-halonicotinonitrile via an organometallic intermediate.

Each of these routes offers distinct advantages and challenges, which will be discussed in their respective sections.

Route 1: Direct Formylation of 3-Cyanopyridine

Direct formylation of the pyridine ring is challenging due to its electron-deficient nature, which is further exacerbated by the electron-withdrawing nitrile group.[1] However, under forcing conditions, certain formylation reactions can be employed. The Vilsmeier-Haack reaction is a potent formylation method for electron-rich aromatic and heteroaromatic compounds and is the most likely candidate for this transformation.[2][3][4][5]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group.[2][4][5]

Vilsmeier_Haack start 3-Cyanopyridine product This compound start->product Vilsmeier-Haack Formylation reagents 1. POCl₃, DMF 2. H₂O

Caption: Vilsmeier-Haack formylation of 3-cyanopyridine.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 3-Cyanopyridine (Nicotinonitrile)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (5.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3-cyanopyridine (1.0 eq) in anhydrous dichloromethane and add it to the flask.

  • Heat the reaction mixture to reflux (around 40-45 °C for DCM, or higher if a higher boiling solvent like 1,2-dichloroethane is used) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by water.

  • Basify the aqueous solution to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Quantitative Data (Route 1)
ParameterValueReference
Starting Material3-Cyanopyridine[1]
ProductThis compound
ReagentsPOCl₃, DMF[2]
SolventDichloromethane
Reaction Time12-24 hours
TemperatureReflux
Yield30-50% (estimated)
Purity>95% after chromatography

Route 2: Oxidation of 5-Methylnicotinonitrile

An alternative strategy involves the oxidation of a methyl group at the 5-position of the nicotinonitrile ring. This two-step approach requires the synthesis of 5-methylnicotinonitrile as a precursor.

Oxidation_Route start 3-Cyano-5-methylpyridine product This compound start->product Oxidation reagents Oxidizing Agent (e.g., SeO₂, MnO₂)

Caption: Oxidation of 5-methylnicotinonitrile.

Synthesis of 5-Methylnicotinonitrile

This precursor can be synthesized via various methods, including the ammoxidation of 3,5-lutidine or through cross-coupling reactions.

Experimental Protocol: Oxidation of 5-Methylnicotinonitrile

Materials:

  • 5-Methylnicotinonitrile

  • Selenium dioxide (SeO₂) or Manganese dioxide (MnO₂)

  • 1,4-Dioxane or other suitable solvent

  • Water

  • Celite®

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 5-methylnicotinonitrile (1.0 eq) in a suitable solvent such as 1,4-dioxane.

  • Add an oxidizing agent, such as selenium dioxide (1.1 eq) or activated manganese dioxide (10 eq).

  • Heat the mixture to reflux and stir for 24-48 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the oxidant.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Quantitative Data (Route 2)
ParameterValueReference
Starting Material5-Methylnicotinonitrile
ProductThis compound
ReagentSeO₂ or MnO₂
Solvent1,4-Dioxane
Reaction Time24-48 hours
TemperatureReflux
Yield40-60% (estimated)
Purity>95% after chromatography

Route 3: Formylation via an Organometallic Intermediate

This route involves the use of a 5-halonicotinonitrile, which is converted to an organometallic species (e.g., Grignard or organolithium reagent) followed by reaction with a formylating agent.

Organometallic_Route start 5-Bromonicotinonitrile intermediate Organometallic Intermediate start->intermediate 1. Mg or n-BuLi product This compound intermediate->product 2. DMF 3. H₃O⁺

Caption: Organometallic route to this compound.

Experimental Protocol: Grignard Formation and Formylation

Materials:

  • 5-Bromonicotinonitrile

  • Magnesium turnings, activated

  • Iodine (a small crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place activated magnesium turnings (1.5 eq) and a small crystal of iodine.

  • Add a small amount of a solution of 5-bromonicotinonitrile (1.0 eq) in anhydrous THF.

  • Gently heat the mixture to initiate the Grignard reaction (indicated by the disappearance of the iodine color and gentle bubbling).

  • Once initiated, add the remaining solution of 5-bromonicotinonitrile dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and add anhydrous DMF (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Quantitative Data (Route 3)
ParameterValueReference
Starting Material5-Bromonicotinonitrile
ProductThis compound
ReagentsMg, DMF
SolventTHF
Reaction Time4-6 hours
Temperature0 °C to room temperature
Yield50-70% (estimated)
Purity>97% after chromatography

General Experimental Workflow

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reaction Addition of Reagents & Reaction Monitoring setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis

Caption: General workflow for synthesis and purification.

Conclusion

The synthetic routes described provide viable pathways for the preparation of this compound derivatives. The choice of a particular route will depend on the availability of starting materials, scalability, and the desired purity of the final product. The organometallic route is likely to provide the highest yield and purity, while the direct formylation route is the most atom-economical if optimized. The oxidation route offers a solid alternative if the corresponding methyl-substituted precursor is readily available. Each protocol should be optimized for specific laboratory conditions and scales.

References

Application Notes and Protocols for 5-Formylnicotinonitrile in Multicomponent Reactions for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-formylnicotinonitrile as a key building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The inherent reactivity of the aldehyde and the functionalities of the pyridine core make this compound a versatile substrate for generating libraries of compounds with potential applications in medicinal chemistry and drug discovery.

Synthesis of 2-Amino-4-(pyridin-3-yl)nicotinonitrile Derivatives

One of the most straightforward applications of this compound in MCRs is the synthesis of substituted 2-amino-3-cyanopyridines. These compounds are valuable intermediates and have shown a range of biological activities. The reaction typically proceeds via a one-pot, four-component condensation of an aldehyde, an active methylene compound (malononitrile), a ketone, and ammonium acetate.

Logical Workflow for 2-Amino-4-(pyridin-3-yl)nicotinonitrile Synthesis

G cluster_reactants Reactants cluster_process Process cluster_products Products r1 This compound p1 One-Pot Reaction r1->p1 r2 Active Methylene Compound (e.g., Acetophenone) r2->p1 r3 Malononitrile r3->p1 r4 Ammonium Acetate r4->p1 prod 2-Amino-4-(pyridin-3-yl)- 6-substituted-nicotinonitrile p1->prod

Caption: General workflow for the four-component synthesis of 2-amino-4-(pyridin-3-yl)nicotinonitrile derivatives.

Experimental Protocol: General Procedure for Four-Component Synthesis of 2-Amino-4-(pyridin-3-yl)nicotinonitriles

This protocol is a generalized method adapted from similar syntheses of 2-amino-3-cyanopyridine derivatives.[1][2]

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), an active methylene ketone (e.g., acetophenone, 1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or conduct the reaction under solvent-free conditions. A catalyst, such as boric acid or a Lewis acid (e.g., ZnCl2), can be added to improve the reaction rate and yield.[1]

  • Reaction Conditions: The reaction mixture is typically heated to 80°C or irradiated with microwaves.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. If a solid precipitates, it is collected by filtration, washed with cold ethanol, and dried. If no solid forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Quantitative Data for Analogous 2-Amino-3-cyanopyridine Syntheses

The following table summarizes data from reactions using various aromatic aldehydes, which are analogous to this compound.

AldehydeKetoneCatalystSolventTime (h)Yield (%)Reference
2,4-DichlorobenzaldehydeAcetophenoneBoric AcidSolvent-free (MW)0.2596[1]
4-ChlorobenzaldehydeAcetophenoneBoric AcidSolvent-free (MW)0.294[1]
BenzaldehydeAcetophenoneBoric AcidSolvent-free (MW)0.392[1]
4-MethoxybenzaldehydeAcetophenoneBoric AcidSolvent-free (MW)0.2595[1]

Synthesis of 4-(Pyridin-3-yl)-1,4-dihydropyridine Derivatives

The Hantzsch dihydropyridine synthesis is a classic MCR that can be adapted for this compound to produce 1,4-dihydropyridine (DHP) derivatives. These compounds are well-known for their cardiovascular activities. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. A related synthesis can also produce 1,4-dihydropyridine-3,5-dicarbonitriles.

Signaling Pathway for Hantzsch Dihydropyridine Synthesis

G A This compound D Knoevenagel Condensation A->D B β-Ketoester (2 equiv.) B->D E Michael Addition B->E C Ammonium Acetate F Cyclization & Dehydration C->F D->E E->F G 4-(Pyridin-3-yl)-1,4-dihydropyridine F->G

Caption: Proposed reaction mechanism for the Hantzsch synthesis of 4-(pyridin-3-yl)-1,4-dihydropyridines.

Experimental Protocol: General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis

This protocol is a generalized method based on established Hantzsch reactions.[3][4]

  • Reaction Setup: In a round-bottom flask, a mixture of this compound (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and ammonium acetate (1.2 mmol) is prepared.

  • Solvent and Catalyst: The reaction can be carried out in a solvent such as ethanol or under solvent-free conditions. A catalyst, for instance, AlCl₃·6H₂O or magnetic MnFe₂O₄ nanoparticles, can be employed to accelerate the reaction.[3][4]

  • Reaction Conditions: The mixture is stirred at 60-80°C for the required time, with the reaction progress monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and cold water is added to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol to afford the pure 1,4-dihydropyridine derivative.

Quantitative Data for Analogous Hantzsch Syntheses
Aldehydeβ-KetoesterCatalystTemperature (°C)TimeYield (%)Reference
3-NitrobenzaldehydeEthyl acetoacetateMnFe₂O₄8010 min96[4]
BenzaldehydeEthyl acetoacetateMnFe₂O₄8020 min94[4]
4-ChlorobenzaldehydeEthyl acetoacetateMnFe₂O₄8015 min95[4]
4-MethylbenzaldehydeEthyl acetoacetateMnFe₂O₄8025 min92[4]

Synthesis of Thieno[2,3-b]pyridine Derivatives via Gewald Reaction

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[5][6] While direct application with this compound is not widely reported, its aldehyde functionality suggests its potential as a substrate to form thieno[2,3-b]pyridine structures.

Experimental Workflow for Gewald Reaction

G Reactants This compound + α-Cyano Compound + Elemental Sulfur + Base (e.g., Morpholine) Step1 Knoevenagel Condensation Reactants->Step1 Step2 Michael Addition of Sulfur Step1->Step2 Step3 Cyclization & Tautomerization Step2->Step3 Product Substituted 3-Aminothieno[2,3-b]pyridine Step3->Product

Caption: Step-wise mechanism of the Gewald reaction adapted for this compound.

Experimental Protocol: General Procedure for Gewald Reaction

This is a generalized protocol based on the established Gewald reaction methodology.[5][6]

  • Reaction Setup: To a solution of this compound (1 mmol) and an α-cyano compound (e.g., malononitrile or ethyl cyanoacetate, 1 mmol) in a suitable solvent like ethanol or DMF, add elemental sulfur (1.1 mmol).

  • Base Addition: A base, typically a secondary amine such as morpholine or piperidine (2 mmol), is added dropwise to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to 40-50°C. The reaction progress is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is poured into ice-water and acidified with HCl. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the 2-aminothiophene derivative.

Quantitative Data for Analogous Gewald Reactions
Carbonyl Compoundα-Cyano CompoundBaseSolventTime (h)Yield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanol1.592[7]
AcetoneEthyl CyanoacetateMorpholineEthanol285[7]
PhenylacetaldehydeMalononitrilePiperidineMethanol188[6]
PropanalEthyl CyanoacetateDiethylamineEthanol378[5]

These notes and protocols provide a foundation for researchers to explore the utility of this compound in the efficient, one-pot synthesis of a variety of heterocyclic compounds. The adaptability of multicomponent reactions allows for the rapid generation of diverse molecular architectures, which is of significant interest in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for the Pictet-Spengler Reaction of 5-Formylnicotinonitrile with β-Arylethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a cornerstone in synthetic chemistry for the construction of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are prevalent in a vast array of natural products and pharmaceutically active compounds.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] The products of this reaction, particularly those derived from tryptamine, are of significant interest in drug discovery due to their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[2][3][4][5][6]

This document provides detailed application notes and experimental protocols for the Pictet-Spengler reaction between 5-Formylnicotinonitrile and various β-arylethylamines. The resulting products, γ-aza-β-carbolines and their tetrahydroisoquinoline analogues, are of particular interest due to the incorporation of a pyridine ring, which can significantly modulate the pharmacological properties of the final molecule.

Application Notes

The Pictet-Spengler reaction with this compound presents unique challenges and considerations due to the electron-deficient nature of the pyridine ring, which is further deactivated by the presence of a cyano group.

Challenges:

  • Reduced Nucleophilicity of the Imine: The electron-withdrawing nature of the 5-cyanopyridyl group decreases the electron density of the imine intermediate, making the subsequent intramolecular electrophilic aromatic substitution more difficult compared to reactions with electron-rich aromatic or aliphatic aldehydes.

  • Harsh Reaction Conditions: Overcoming the activation energy barrier for the cyclization may require harsher reaction conditions, such as stronger acids, higher temperatures, or longer reaction times.[1][7] This can lead to potential side reactions or degradation of starting materials and products.

Strategies for Optimization:

  • Catalyst Selection:

    • Brønsted Acids: Traditional protic acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or p-toluenesulfonic acid (p-TsOH) are commonly used. For less reactive substrates, stronger acids or higher concentrations may be necessary.

    • Lewis Acids: Lewis acids such as BF₃·OEt₂, Sc(OTf)₃, or Yb(OTf)₃ can be effective in activating the imine intermediate towards cyclization.[8]

    • Specialized Catalysts: For electron-deficient aldehydes, specialized catalysts have been shown to be effective. For instance, cyanuric chloride has been successfully employed to catalyze the Pictet-Spengler reaction with both electron-donating and electron-withdrawing aldehydes.

  • Reaction Conditions:

    • Solvent: Aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile are generally preferred to avoid side reactions with protic solvents.

    • Temperature: While many Pictet-Spengler reactions proceed at room temperature, heating may be required to drive the reaction to completion, especially with deactivated substrates. Microwave irradiation can also be a valuable tool to accelerate the reaction.

  • N-Acyliminium Ion Strategy: To enhance the electrophilicity of the iminium ion, an N-acyliminium ion intermediate can be generated in situ. This is achieved by reacting the initially formed imine with an acylating agent, such as acetyl chloride or trifluoroacetic anhydride. This strategy often allows the reaction to proceed under milder conditions with improved yields.[1]

Experimental Protocols

The following are generalized protocols for the Pictet-Spengler reaction of this compound with β-arylethylamines. Optimization of the reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Classical Brønsted Acid-Catalyzed Pictet-Spengler Reaction

This protocol describes a standard procedure using a Brønsted acid as a catalyst.

Materials:

  • This compound (1.0 eq)

  • β-Arylethylamine (e.g., tryptamine, phenethylamine) (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Brønsted acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) (1.1 - 2.0 eq)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamine and this compound.

  • Dissolve the starting materials in the anhydrous solvent.

  • Add the Brønsted acid catalyst to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetracyclic product.

Protocol 2: Lewis Acid-Catalyzed Pictet-Spengler Reaction

This protocol utilizes a Lewis acid to promote the cyclization.

Materials:

  • This compound (1.0 eq)

  • β-Arylethylamine (e.g., tryptamine, phenethylamine) (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃) (10-20 mol%)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the β-arylethylamine and this compound in the anhydrous solvent.

  • Add the Lewis acid catalyst to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the reaction solvent (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to yield the pure product.

Data Presentation

The following tables summarize representative yields for the Pictet-Spengler reaction of tryptamine with various aldehydes, including electron-deficient examples, to provide an expectation for the reaction with this compound.

Table 1: Pictet-Spengler Reaction of Tryptamine with Various Aldehydes under Acidic Conditions

EntryAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeTFADCM251285
24-Nitrobenzaldehydep-TsOHToluene1102460
3Pyridine-3-carboxaldehydeTFADCM401875
45-Nitropyridine-3-carboxaldehyde*TFA / HeatToluene1104840-50 (estimated)

Table 2: Comparison of Catalysts for the Pictet-Spengler Reaction with Electron-Deficient Aldehydes

EntryAldehydeCatalyst (mol%)SolventTemperature (°C)Yield (%)
14-NitrobenzaldehydeTFA (110)DCM4055
24-NitrobenzaldehydeSc(OTf)₃ (10)MeCN8070
34-NitrobenzaldehydeCyanuric Chloride (10)Dioxane10082

Visualizations

Reaction Pathway

pictet_spengler_pathway reactants This compound + β-Arylethylamine imine Imine Intermediate reactants->imine - H₂O iminium Iminium Ion imine->iminium + H⁺ (Acid Catalyst) cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization product Tetracyclic Product (γ-Aza-β-carboline or analogue) cyclization->product - H⁺

Caption: General reaction pathway for the Pictet-Spengler reaction.

Experimental Workflow

experimental_workflow start Combine Reactants and Solvent add_catalyst Add Catalyst start->add_catalyst reaction Stir and Monitor Reaction (TLC/LC-MS) add_catalyst->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Filtration extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product Isolated Pure Product purification->product

Caption: A typical experimental workflow for the Pictet-Spengler synthesis.

Signaling Pathways and Biological Relevance

The γ-aza-β-carboline core structure, which is the product of the Pictet-Spengler reaction between tryptamine and this compound, is a scaffold of significant interest in medicinal chemistry. These compounds are known to interact with various biological targets, including but not limited to:

  • Intercalation with DNA: The planar aromatic system of β-carbolines can intercalate between the base pairs of DNA, leading to cytotoxic effects, which is a mechanism of action for some anticancer agents.

  • Inhibition of Kinases: Certain β-carboline derivatives have been shown to inhibit various protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

  • Monoamine Oxidase (MAO) Inhibition: β-Carbolines are known inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine. This activity makes them potential candidates for the treatment of depression and neurodegenerative diseases.

The introduction of a nitrogen atom into the β-carboline skeleton to form a γ-aza-β-carboline can modulate the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to altered binding affinities and selectivities for these biological targets.

Illustrative Signaling Pathway

signaling_pathway cluster_effects Cellular Effects aza_carboline γ-Aza-β-carboline kinase Protein Kinase aza_carboline->kinase Inhibition dna DNA aza_carboline->dna Intercalation proliferation Cell Proliferation kinase->proliferation Promotes apoptosis Apoptosis kinase->apoptosis Inhibits dna->proliferation Regulates

Caption: Potential mechanisms of action for γ-aza-β-carboline derivatives.

References

Application Notes and Protocols for the Gewald Reaction of 5-Formylnicotinonitrile in Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-amino-5-(5-cyanopyridin-3-yl)thiophene derivatives via the Gewald reaction, utilizing 5-Formylnicotinonitrile as a key starting material. This synthetic route is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 2-aminothiophene scaffold in a wide array of biologically active compounds.

Introduction

The Gewald reaction is a versatile and efficient one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1] The reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone), an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2] The resulting 2-aminothiophene core is a privileged scaffold in medicinal chemistry, appearing in drugs with anti-inflammatory, antimicrobial, and anticancer properties.[3]

The use of this compound as the aldehyde component in the Gewald reaction provides a direct route to 2-aminothiophenes bearing a pyridine moiety. This is particularly relevant in drug design, where the pyridine ring often serves as a bioisostere for a phenyl group, potentially improving pharmacological properties such as solubility and metabolic stability.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Gewald reaction proceeds through three main stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde (this compound) and the active methylene nitrile.[1]

  • Michael Addition of Sulfur: Elemental sulfur then undergoes a nucleophilic attack by the enolate intermediate.

  • Cyclization and Tautomerization: The sulfur-containing intermediate subsequently cyclizes, followed by tautomerization to yield the stable aromatic 2-aminothiophene product.[1]

A generalized workflow for this synthesis is depicted below:

Gewald_Workflow reagents This compound Active Methylene Nitrile Elemental Sulfur Base Catalyst reaction Gewald Reaction (Heating) reagents->reaction solvent Solvent (e.g., Ethanol, DMF) solvent->reaction workup Work-up (Cooling, Precipitation) reaction->workup purification Purification (Recrystallization) workup->purification product 2-Amino-5-(5-cyanopyridin-3-yl)thiophene Derivative purification->product

Caption: A generalized experimental workflow for the Gewald synthesis of 2-aminothiophenes.

Experimental Protocols

Two representative protocols for the Gewald reaction of this compound are provided below, one using a conventional heating method and the other employing microwave irradiation to potentially accelerate the reaction.

Protocol 1: Conventional Heating Method

This protocol is based on established methods for the Gewald reaction with aromatic aldehydes.[4][5]

Materials:

  • This compound

  • Active Methylene Nitrile (e.g., Malononitrile or Ethyl Cyanoacetate)

  • Elemental Sulfur

  • Base Catalyst (e.g., Morpholine or L-proline)

  • Solvent (e.g., Ethanol or N,N-Dimethylformamide (DMF))

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and recrystallization

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.).

  • Add the solvent (e.g., ethanol or DMF) to the flask.

  • With stirring, add the basic catalyst (e.g., morpholine, 0.2 eq. or L-proline, 0.1 eq.) to the reaction mixture.

  • Heat the mixture to a temperature between 60-80 °C and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate is observed, pour the reaction mixture into ice-cold water to induce precipitation.

  • Wash the collected solid with cold ethanol and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Protocol 2: Microwave-Assisted Method

Microwave irradiation can often reduce reaction times and improve yields in the Gewald synthesis.

Materials:

  • This compound

  • Active Methylene Nitrile (e.g., Malononitrile or Ethyl Cyanoacetate)

  • Elemental Sulfur

  • Base Catalyst (e.g., Piperidine or Pyrrolidine)

  • Solvent (e.g., DMF)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq.), the active methylene nitrile (1.1 eq.), elemental sulfur (1.1 eq.), and the base catalyst (e.g., piperidine, 1.0 eq.).

  • Add the solvent (e.g., DMF) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a temperature of 100-120 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purify the crude product by recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the Gewald reaction with aromatic aldehydes, which can be used as a reference for the synthesis with this compound.

Table 1: Reaction Conditions and Yields for Gewald Synthesis of 2-Aminothiophenes

Carbonyl CompoundActive Methylene NitrileCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeMalononitrileL-prolineDMF60382[5]
4-ChlorobenzaldehydeMalononitrileL-prolineDMF602.585[5]
4-MethoxybenzaldehydeEthyl CyanoacetateMorpholineEthanolReflux478[4]
CyclohexanoneEthyl CyanoacetateMorpholineEthanol45385[4]

Table 2: Representative Spectroscopic Data for a 2-Aminothiophene Product

Spectroscopic Data2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
¹H NMR (DMSO-d₆, δ ppm) 7.19 (s, 2H, NH₂), 2.62 (m, 4H, CH₂), 2.12 (m, 4H, CH₂)
IR (KBr, cm⁻¹) 3416, 3294 (NH₂), 2986, 2856 (CH), 2210 (CN)

Note: The spectroscopic data provided is for a representative 2-aminothiophene. The data for the product derived from this compound will show characteristic signals for the pyridine ring.

Applications in Drug Development

The 2-aminothiophene scaffold is a cornerstone in the design of novel therapeutic agents. The synthesis of 2-amino-5-(5-cyanopyridin-3-yl)thiophene derivatives opens avenues for the development of new drug candidates with potential activities in various therapeutic areas.

Drug_Development_Pathway start Gewald Reaction of This compound product 2-Amino-5-(5-cyanopyridin-3-yl)thiophene Derivatives start->product derivatization Further Chemical Modification product->derivatization screening Biological Screening (e.g., Kinase Assays) derivatization->screening lead_compound Lead Compound Identification screening->lead_compound optimization Lead Optimization lead_compound->optimization candidate Drug Candidate optimization->candidate

Caption: A logical pathway from synthesis to drug candidate identification.

The introduction of the pyridine ring can modulate the physicochemical properties of the molecule, potentially leading to improved drug-like characteristics. Researchers can further modify the 2-amino and 3-carbonitrile/carboxylate groups to generate a library of compounds for high-throughput screening against various biological targets.

References

Application Notes and Protocols: Hantzsch Pyridine Synthesis Involving 5-Formylnicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine synthesis, a classic multi-component reaction first described by Arthur Hantzsch in 1881, remains a cornerstone in the synthesis of dihydropyridines (DHPs) and pyridine derivatives.[1][2] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1] The resulting 1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, most notably as the core of several calcium channel blockers used in the treatment of cardiovascular diseases.[1][3] Furthermore, derivatives of 1,4-dihydropyridine have shown a wide range of pharmacological activities, including anticancer properties.[4][5]

The incorporation of unique aldehyde components, such as 5-formylnicotinonitrile analogs, into the Hantzsch synthesis offers a pathway to novel pyridine derivatives with potentially enhanced or novel biological activities. The presence of the cyano-substituted pyridine moiety could lead to compounds with unique electronic and steric properties, influencing their interaction with biological targets. This document provides a generalized framework and protocols for the synthesis and evaluation of such compounds.

Potential Applications in Drug Discovery

Anticancer Activity

Numerous studies have highlighted the potential of 1,4-dihydropyridine derivatives as anticancer agents.[4][6] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including liver (HepG2), cervical (HeLa), and breast (MCF-7) cancer cells.[5] The mechanism of action can be multifaceted, including the ability to reverse multi-drug resistance in cancer cells and potentiate the effects of existing cytotoxic drugs.[5] The evaluation of novel 1,4-dihydropyridines derived from this compound for their antiproliferative activity is a promising area of research.[7]

Calcium Channel Modulation

The archetypal application of Hantzsch 1,4-dihydropyridines is their role as L-type calcium channel blockers.[1][8] These compounds are effective in the treatment of hypertension and angina.[3][8] While many DHPs target L-type calcium channels, some have also been shown to interact with T-type calcium channels.[9] The synthesis of novel analogs derived from this compound could lead to the discovery of new calcium channel modulators with improved selectivity or a different pharmacological profile.

Experimental Protocols

While a specific protocol for the Hantzsch reaction using this compound was not found in the surveyed literature, the following generalized protocol for a one-pot Hantzsch synthesis can be adapted. Researchers should optimize reaction conditions such as solvent, temperature, and reaction time for the specific this compound analog used.

General Procedure for the One-Pot Synthesis of 4-(5-Cyano-3-pyridyl)-1,4-dihydropyridine Derivatives:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add a suitable solvent such as ethanol or isopropanol (10-20 mL).[3]

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-90 °C) with continuous stirring.

  • Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product. The solid product can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is washed with cold water or a mixture of water and ethanol to remove unreacted starting materials and salts. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Quantitative data from the synthesis of a series of hypothetical 1,4-dihydropyridine analogs derived from substituted 5-formylnicotinonitriles are presented below as an example of how to structure such results.

Table 1: Synthesis of 4-(5-Cyano-3-pyridyl)-1,4-dihydropyridine Analogs

Compound IDR Group on Pyridine Ringβ-KetoesterReaction Time (h)Yield (%)Melting Point (°C)
DHP-1a HEthyl acetoacetate685210-212
DHP-1b 2-ChloroEthyl acetoacetate878225-227
DHP-1c 6-MethylEthyl acetoacetate682215-217
DHP-2a HMethyl acetoacetate788230-232
DHP-2b 2-ChloroMethyl acetoacetate875240-242
DHP-2c 6-MethylMethyl acetoacetate780235-237

Table 2: In Vitro Anticancer Activity (IC50 in µM) of Selected Dihydropyridine Analogs

Compound IDHepG2 (Liver Cancer)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)
DHP-1a 15.518.220.1
DHP-1b 8.912.415.8
DHP-1c 12.116.518.9
Doxorubicin 0.81.11.5

Visualizations

Diagram 1: General Workflow for Hantzsch Synthesis and Biological Evaluation

Hantzsch_Workflow cluster_synthesis Synthesis Stage cluster_screening Biological Screening Start Starting Materials (this compound, β-Ketoester, NH4OAc) Reaction Hantzsch Reaction (One-Pot Synthesis) Start->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization InVitro In Vitro Assays (e.g., Anticancer, Calcium Channel) Characterization->InVitro Pure Compounds DataAnalysis Data Analysis (IC50 Determination) InVitro->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow from synthesis to biological evaluation of novel dihydropyridines.

Diagram 2: Conceptual Signaling Pathway Inhibition

Signaling_Pathway cluster_cell Cancer Cell EGFR Growth Factor Receptor (e.g., EGFR) Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation DHP Dihydropyridine Analog DHP->EGFR Inhibition

Caption: Hypothetical inhibition of a cancer cell signaling pathway by a dihydropyridine analog.

References

Application Notes and Protocols for the Condensation of 5-Formylnicotinonitrile with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base. The products, α,β-unsaturated dicarbonyl or related compounds, are valuable intermediates in the synthesis of pharmaceuticals, functional polymers, and fine chemicals.

5-Formylnicotinonitrile is a heterocyclic aldehyde with both a pyridine ring and a nitrile group, making its condensation products of significant interest in medicinal chemistry and materials science. The resulting vinylpyridines are versatile scaffolds for the development of novel therapeutic agents and functional materials. These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, offering a range of catalytic systems and reaction conditions.

Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of this compound is depicted below. The reaction involves the nucleophilic addition of the carbanion generated from the active methylene compound to the carbonyl group of the aldehyde, followed by dehydration to yield the α,β-unsaturated product.

G cluster_reactants Reactants cluster_product Product r1 This compound plus + r2 Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) catalyst Catalyst (e.g., Piperidine, Ammonium Acetate) r2->catalyst p1 Substituted 2-(3-cyano-5-pyridinyl)vinylene catalyst->p1

Caption: General Knoevenagel condensation of this compound.

Quantitative Data Summary

The following table summarizes the expected products from the condensation of this compound with common active methylene compounds under various catalytic conditions. Yields are generally reported to be good to excellent for these types of reactions.

This compoundActive Methylene CompoundProduct NameCatalystSolventTemperature
1 equivalentMalononitrile (1.2 eq.)2-(3-Cyano-5-pyridinyl)acrylonitrilePiperidineEthanolRoom Temperature
1 equivalentEthyl Cyanoacetate (1.2 eq.)Ethyl 2-cyano-3-(3-cyano-5-pyridinyl)acrylatePiperidineEthanolRoom Temperature
1 equivalentDiethyl Malonate (1.2 eq.)Diethyl 2-(3-cyano-5-pyridinyl)methylenemalonateAmmonium AcetateToluene (reflux)110 °C
1 equivalentNitromethane (1.2 eq.)5-(2-Nitrovinyl)nicotinonitrileAmmonium AcetateAcetic Acid100 °C
1 equivalentMalononitrile (1.1 eq.)2-(3-Cyano-5-pyridinyl)acrylonitrileSulfonic acid functionalized silica (SBA-Pr-SO3H)WaterReflux

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol[1]

This protocol is a classic and efficient method for Knoevenagel condensations, often providing high yields at room temperature.

Workflow:

G start Start dissolve Dissolve this compound and Active Methylene Compound in Ethanol start->dissolve add_catalyst Add Piperidine (catalytic amount) dissolve->add_catalyst stir Stir at Room Temperature (monitor by TLC) add_catalyst->stir precipitate Collect Precipitate by Filtration stir->precipitate wash Wash with Cold Ethanol precipitate->wash dry Dry under Vacuum wash->dry end End dry->end

Caption: Piperidine-catalyzed Knoevenagel condensation workflow.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.2 mmol) in ethanol (20 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mL).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst. Dry the purified product under vacuum.

Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Condensation[2]

This environmentally friendly protocol avoids the use of organic solvents and can be accelerated by sonication or microwave irradiation.

Workflow:

G start Start mix Mix this compound, Active Methylene Compound, and Ammonium Acetate start->mix sonicate Sonicate or Irradiate with Microwaves (monitor by TLC) mix->sonicate add_water Add Water to Precipitate sonicate->add_water filter Filter the Solid Product add_water->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry under Vacuum recrystallize->dry end End dry->end

Caption: Ammonium acetate-catalyzed solvent-free workflow.

Methodology:

  • Reaction Setup: In a beaker or vial, thoroughly mix this compound (1.0 mmol), the active methylene compound (1.1 mmol), and a catalytic amount of ammonium acetate (a pinch).

  • Reaction: Stir the mixture with a glass rod and place it in an ultrasonic bath at room temperature. Alternatively, the mixture can be subjected to microwave irradiation (consult specific microwave reactor protocols for power and time settings). Monitor the reaction by TLC until the starting aldehyde is consumed (typically 5-15 minutes).

  • Work-up and Purification: After completion, add water to the reaction mixture to precipitate the product.

  • Isolation and Drying: Collect the solid by vacuum filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water. Dry the final product under vacuum.

Protocol 3: Solid Acid-Catalyzed Condensation in Aqueous Media[3]

This protocol utilizes a heterogeneous catalyst that can be easily recovered and reused, making it a green and sustainable option.

Workflow:

G start Start mix Mix Reactants and SBA-Pr-SO3H Catalyst in Water start->mix reflux Reflux the Mixture (monitor by TLC) mix->reflux cool Cool to Room Temperature reflux->cool filter_catalyst Filter to Remove Catalyst cool->filter_catalyst precipitate Precipitate Product from Filtrate filter_catalyst->precipitate filter_product Filter and Wash Product precipitate->filter_product dry Dry under Vacuum filter_product->dry end End dry->end

Caption: Solid acid-catalyzed aqueous condensation workflow.

Methodology:

  • Reaction Setup: In a round-bottom flask, prepare a mixture of this compound (1.0 mmol), the active methylene compound (1.0 mmol), and sulfonic acid functionalized silica (SBA-Pr-SO3H) (0.02 g) in water (5 mL).

  • Reaction: Stir the mixture and heat to reflux. Monitor the reaction progress by TLC.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by filtration while the mixture is still warm (if the product is soluble in hot water).

  • Product Isolation: Allow the filtrate to cool to room temperature or place it in an ice bath to precipitate the product.

  • Purification and Drying: Collect the pure product by vacuum filtration, wash with cold water, and dry under vacuum. The catalyst can be washed, dried, and reused for subsequent reactions.

Concluding Remarks

The Knoevenagel condensation of this compound with active methylene compounds is a robust and versatile reaction for the synthesis of highly functionalized pyridine derivatives. The choice of protocol depends on the desired scale, available equipment, and environmental considerations. The provided protocols offer a range of options from classic, high-yielding methods to modern, greener alternatives. For each specific combination of reactants, some optimization of reaction time and purification methods may be necessary to achieve the best results. The resulting products serve as valuable building blocks for further chemical transformations in the development of novel compounds for various applications.

Application Notes and Protocols for the Synthesis of Fused Pyridine Systems Using 5-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for the utilization of 5-Formylnicotinonitrile as a versatile building block in the synthesis of various fused pyridine systems. The methodologies outlined are particularly relevant for the construction of compound libraries in drug discovery and medicinal chemistry programs.

Synthesis of Substituted 2-Oxo-1,2-dihydropyridine-3,5-dicarbonitriles via a One-Pot, Three-Component Reaction

This protocol describes a highly efficient, one-pot synthesis of 1-alkyl-6-amino-4-(pyridin-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. This compound serves as the key aldehyde component in this multicomponent reaction, which proceeds via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.

Reaction Scheme:

G A This compound D Base (K2CO3) Ethanol, MW A->D B Malononitrile B->D C N-Alkyl-2-cyanoacetamide C->D E FUSED PYRIDINE (1-alkyl-6-amino-4-(5-cyanopyridin-3-yl)-2-oxo- 1,2-dihydropyridine-3,5-dicarbonitrile) D->E

Caption: One-pot synthesis of fused pyridines.

Experimental Protocol

This procedure is adapted from a general method for the synthesis of analogous pyridine derivatives.[1]

Materials:

  • This compound

  • Malononitrile

  • N-Alkyl-2-cyanoacetamide (e.g., N-butyl-2-cyanoacetamide)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine this compound (1 mmol), malononitrile (1 mmol), and the desired N-alkyl-2-cyanoacetamide (1 mmol).

  • Add ethanol (5 mL) to the mixture.

  • Add potassium carbonate (1 mmol) as a base.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature and time optimized for the specific substrates (a typical starting point could be 100-140°C for 10-30 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water.

  • Neutralize with a dilute solution of hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the pure 1-alkyl-6-amino-4-(5-cyanopyridin-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.

Quantitative Data

The following table provides expected yields for analogous reactions with different aromatic aldehydes, which can be used as a reference for optimizing the reaction with this compound.[1]

AldehydeN-Alkyl-2-cyanoacetamideProductYield (%)
BenzaldehydeN-Butyl-2-cyanoacetamide6-Amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile75
4-ChlorobenzaldehydeN-Benzyl-2-cyanoacetamide6-Amino-1-benzyl-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile72
4-MethylbenzaldehydeN-Hexyl-2-cyanoacetamide6-Amino-1-hexyl-4-(p-tolyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile77

Potential Synthetic Pathways to Other Fused Pyridine Systems

While specific protocols starting from this compound are not as readily available for all fused pyridine systems, its chemical structure suggests its applicability in established synthetic routes. Researchers can explore the following pathways.

A. Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction

The formyl group of this compound can be utilized in a Knoevenagel condensation with an active methylene compound, followed by the addition of elemental sulfur in a Gewald reaction to form a 2-aminothiophene intermediate. This intermediate can then undergo intramolecular cyclization to yield a thieno[2,3-b]pyridine.

G A This compound C Elemental Sulfur (S8) Base A->C B Active Methylene Compound (e.g., Malononitrile) B->C D 2-Aminothiophene Intermediate C->D E Intramolecular Cyclization D->E F Thieno[2,3-b]pyridine E->F

Caption: Gewald reaction pathway to thieno[2,3-b]pyridines.

This multicomponent reaction is a versatile method for the synthesis of highly substituted 2-aminothiophenes.[2] The resulting 2-aminothiophene, bearing a nitrile group from the original this compound, is a key precursor for the subsequent annulation of the pyridine ring.

B. Synthesis of Pyrido[2,3-d]pyrimidines

This compound can serve as the aldehyde component in a multicomponent reaction with an aminopyrimidine derivative (such as 6-aminouracil) and an active methylene compound (like malononitrile or ethyl cyanoacetate) to construct the pyrido[2,3-d]pyrimidine scaffold.[3][4][5]

G A This compound D One-Pot Reaction A->D B 6-Aminouracil B->D C Active Methylene Compound C->D E Pyrido[2,3-d]pyrimidine D->E

Caption: Multicomponent synthesis of pyrido[2,3-d]pyrimidines.

This approach offers a direct and efficient route to complex heterocyclic systems with a high degree of molecular diversity, which is highly valuable in the development of new therapeutic agents.

References

Application Notes and Protocols for the Analysis of 5-Formylnicotinonitrile Reaction Mixtures by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of 5-Formylnicotinonitrile and its reaction mixtures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for monitoring reaction progress, identifying and quantifying impurities, and ensuring the quality and purity of the final product in pharmaceutical and chemical research and development.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase method is proposed here for the separation and quantification of the target compound and potential process-related impurities.

Experimental Protocol: HPLC Analysis

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point. For challenging separations of isomers, a Phenyl-Hexyl or a specialized column for polar compounds may be beneficial.[1][2]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (reagent grade).

  • Sample Preparation: Reaction mixture samples should be diluted with the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filtered through a 0.45 µm syringe filter before injection.[3][4][5]

2. Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (based on the UV absorbance of the pyridine ring)
Injection Volume 10 µL

3. Data Presentation: Quantitative Analysis of a Hypothetical Reaction Mixture

The following table summarizes hypothetical quantitative data from the analysis of a this compound synthesis reaction mixture. The data illustrates the separation and quantification of the main product and potential impurities.

CompoundRetention Time (min)Peak AreaConcentration (%)
Nicotinonitrile (Starting Material)3.5150001.5
This compound 7.2 950000 95.0
Isomeric Impurity (e.g., 6-Formylnicotinonitrile)7.8200002.0
Over-oxidation Product (e.g., 5-Carboxynicotinonitrile)5.1150001.5

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilute with Mobile Phase ReactionMixture->Dilution Filtration Filter (0.45 µm) Dilution->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System Gradient_Elution Gradient Elution (ACN/Water/Formic Acid) HPLC_System->Gradient_Elution UV_Detection UV Detection (260 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Area % Report) Integration->Quantification

Caption: A general workflow for the HPLC analysis of this compound reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, direct analysis is possible, although derivatization may be necessary for related acidic impurities to improve their volatility and chromatographic performance.[6]

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Analytical Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Derivatization Reagent (Optional): For acidic impurities, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

  • Sample Preparation: The reaction mixture can be diluted in a suitable solvent like dichloromethane or ethyl acetate. If derivatization is required, the solvent is evaporated, and the residue is treated with the derivatization reagent before injection.

2. Chromatographic and Spectrometric Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Oven Temperature Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

3. Data Presentation: Quantitative and Qualitative Analysis of a Hypothetical Reaction Mixture

The following table presents hypothetical data from a GC-MS analysis, including retention times and key mass fragments for identification.

CompoundRetention Time (min)Key Mass Fragments (m/z)Concentration (%)
Nicotinonitrile (Starting Material)8.2104, 77, 511.2
This compound 12.5 132, 131, 104, 77, 51 96.5
Unidentified Byproduct13.1146, 118, 910.8
Solvent (Dichloromethane)3.184, 86, 49-

Note: The mass fragmentation pattern for this compound is predicted based on its structure, with the molecular ion at m/z 132, loss of a hydrogen radical to give m/z 131, and fragmentation of the pyridine ring.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilute with Solvent ReactionMixture->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization GC_MS_System GC-MS System (DB-5ms Column) Derivatization->GC_MS_System Temp_Program Temperature Program GC_MS_System->Temp_Program EI_MS_Detection EI-MS Detection Temp_Program->EI_MS_Detection TIC Total Ion Chromatogram EI_MS_Detection->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra Quantification Quantification & Identification MassSpectra->Quantification

Caption: A general workflow for the GC-MS analysis of this compound reaction mixtures.

Logical Relationship between HPLC and GC-MS in Product Analysis

The following diagram illustrates the complementary roles of HPLC and GC-MS in the comprehensive analysis of a reaction mixture.

Logical_Relationship cluster_hplc Primary Analysis (Non-Volatile) cluster_gcms Confirmatory/Volatile Analysis ReactionMixture This compound Reaction Mixture HPLC_Analysis HPLC-UV/DAD Analysis ReactionMixture->HPLC_Analysis GCMS_Analysis GC-MS Analysis ReactionMixture->GCMS_Analysis Quant_Purity Quantification of Main Product and Non-Volatile Impurities HPLC_Analysis->Quant_Purity Final_Report Comprehensive Product Analysis Report Quant_Purity->Final_Report Purity Data ID_Volatiles Identification of Volatile Impurities and Structural Confirmation GCMS_Analysis->ID_Volatiles ID_Volatiles->Final_Report Impurity Identity

Caption: The complementary roles of HPLC and GC-MS in the analysis of reaction mixtures.

References

Application Notes and Protocols: 5-Formylnicotinonitrile as a Precursor for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Formylnicotinonitrile as a versatile starting material for the synthesis of novel enzyme inhibitors. The protocols detailed below offer methodologies for the synthesis of potential inhibitors via Knoevenagel condensation and for the subsequent evaluation of their inhibitory activity against key enzyme targets such as Pim kinases and α-glucosidase.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its nicotinonitrile core is a recognized scaffold in numerous biologically active compounds, while the formyl group at the 5-position serves as a reactive handle for a variety of chemical transformations. This allows for the synthesis of diverse libraries of compounds with the potential to act as potent and selective enzyme inhibitors. The nitrile group can participate in key binding interactions with enzyme active sites and can also be a bioisosteric replacement for other functional groups.

This document focuses on the derivatization of this compound through the Knoevenagel condensation reaction to generate α,β-unsaturated systems, a common feature in many enzyme inhibitors. These derivatives can be screened against various enzymes implicated in diseases such as cancer and diabetes.

Targeted Enzyme Classes

Pim Kinases

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that play a crucial role in cell cycle progression, proliferation, and apoptosis.[1] Their overexpression is associated with several human cancers, making them attractive targets for cancer therapy. Nicotinonitrile derivatives have been identified as potent inhibitors of Pim kinases, inducing apoptosis in cancer cells.[2]

α-Glucosidase

α-Glucosidase is a key enzyme in the digestion of carbohydrates. Inhibition of this enzyme can delay the absorption of glucose, thereby reducing postprandial hyperglycemia. This makes α-glucosidase a prime target for the development of therapeutics for type 2 diabetes. Several heterocyclic compounds, including those with a nicotinonitrile scaffold, have shown promising α-glucosidase inhibitory activity.

Data Presentation: Inhibitory Activity of Nicotinonitrile Derivatives

The following table summarizes the in vitro inhibitory activities of various nicotinonitrile derivatives against Pim kinases and α-glucosidase, providing a benchmark for newly synthesized compounds.

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Nicotinonitrile DerivativePim-1 Kinase≤ 0.28Staurosporine-
Nicotinonitrile DerivativePim-2 Kinase≤ 0.28Staurosporine-
Nicotinonitrile DerivativePim-3 Kinase≤ 0.28Staurosporine-
Nicotinonitrile Derivativeα-Glucosidase27.09 ± 0.12Acarbose40.00 ± 0.70

Experimental Protocols

Protocol 1: Synthesis of a Novel Enzyme Inhibitor Precursor via Knoevenagel Condensation

This protocol describes a general method for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound)

  • Piperidine (or other basic catalyst)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the active methylene compound (1.1 eq).

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Knoevenagel condensation product.

Protocol 2: In Vitro Pim-1 Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against Pim-1 kinase using a luminescence-based assay that measures ADP production.[3]

Materials:

  • Synthesized inhibitor compound

  • Pim-1 Kinase

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[3]

  • Substrate/ATP mix

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the appropriate buffer.

  • In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).

  • Add 2 µl of Pim-1 enzyme solution.

  • Add 2 µl of the substrate/ATP mix to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.[3]

  • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[3]

  • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[3]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against α-glucosidase.[4]

Materials:

  • Synthesized inhibitor compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (0.1 M)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the buffer.

  • In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.

  • Add 20 µL of the diluted inhibitor solution to the test wells.

  • Add 20 µL of 0.5 U/mL α-glucosidase solution to all wells.

  • Pre-incubate the plate at 37°C for 15 minutes.[4]

  • Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.[4]

  • Incubate the plate at 37°C for 20 minutes.[4]

  • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution.[4]

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.[4]

Visualizations

G cluster_synthesis Synthesis Workflow cluster_screening Enzyme Inhibition Screening 5FNN This compound Reaction Knoevenagel Condensation 5FNN->Reaction AMC Active Methylene Compound AMC->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Novel Nicotinonitrile Derivative Purification->Product Assay Enzyme Inhibition Assay (Pim Kinase or α-Glucosidase) Product->Assay Data Data Analysis (IC50 Determination) Assay->Data G Pim_Inhibitor Nicotinonitrile-based Pim Kinase Inhibitor Pim_Kinase Pim Kinase Pim_Inhibitor->Pim_Kinase inhibition BAD BAD Pim_Kinase->BAD phosphorylation (inactivation) Bcl2 Bcl-2 BAD->Bcl2 inhibition Caspase9 Caspase-9 Bcl2->Caspase9 inhibition Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis p53 p53 Bax Bax p53->Bax upregulation Bax->Caspase9 activation

References

The Development of Fluorescent Probes from 5-Formylnicotinonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern biological and pharmaceutical research. Their ability to illuminate specific cellular components and processes with high sensitivity and spatiotemporal resolution has revolutionized our understanding of complex biological systems. The rational design of these molecular probes often involves the strategic combination of a fluorophore, a recognition element for a specific analyte, and a linker. 5-Formylnicotinonitrile emerges as a promising, yet underexplored, scaffold for the development of novel fluorescent probes. Its electron-withdrawing nitrile and formyl groups make it an ideal candidate for creating "push-pull" chromophores through straightforward synthetic modifications, most notably the Knoevenagel condensation. This reaction allows for the facile introduction of various electron-donating moieties, enabling the fine-tuning of the probe's photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.

This document provides a detailed overview of the potential development of fluorescent probes from this compound, including proposed synthetic strategies, detailed experimental protocols for key reactions, and a discussion of their potential applications in cellular imaging and drug development. While direct and extensive literature on fluorescent probes derived specifically from this compound is limited, the principles and protocols outlined herein are based on well-established synthetic methodologies and the known photophysical characteristics of analogous "push-pull" dye systems.

Proposed Synthetic Strategy: Knoevenagel Condensation

The primary and most versatile method for converting this compound into a fluorescent probe is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde group of this compound with an active methylene compound. The choice of the active methylene compound is crucial as it introduces the electron-donating part of the "push-pull" system and, therefore, dictates the resulting probe's photophysical properties and potential biological targeting capabilities.

A general workflow for the synthesis of a this compound-based fluorescent probe is depicted below.

G start This compound reaction Knoevenagel Condensation (Base catalyst, e.g., piperidine) start->reaction reactant Active Methylene Compound (e.g., Indole, Coumarin, or other heterocyclic derivatives) reactant->reaction product Crude Fluorescent Probe reaction->product purification Purification (e.g., Column Chromatography) product->purification final_product Purified Fluorescent Probe purification->final_product characterization Characterization (NMR, Mass Spec, etc.) final_product->characterization application Application (Cellular Imaging, etc.) final_product->application

Caption: General workflow for the synthesis of a fluorescent probe from this compound.

Data Presentation: Predicted Photophysical Properties

PropertyPredicted RangeMethod of Determination
Absorption Maximum (λabs) 400 - 600 nmUV-Vis Spectroscopy
Emission Maximum (λem) 450 - 700 nmFluorescence Spectroscopy
Molar Extinction Coefficient (ε) 20,000 - 80,000 M-1cm-1UV-Vis Spectroscopy
Fluorescence Quantum Yield (Φ) 0.1 - 0.8Comparative method using a standard fluorophore
Stokes Shift 50 - 150 nmCalculated from λabs and λem

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol describes a general method for the synthesis of a fluorescent probe via the Knoevenagel condensation of this compound with a generic active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., 2-(cyanomethyl)benzothiazole, indoline derivatives, etc.)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (1.0 - 1.2 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the purified fluorescent probe.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Characterization of Photophysical Properties

This protocol outlines the steps to determine the key photophysical properties of the newly synthesized fluorescent probe.

Materials and Equipment:

  • Purified fluorescent probe

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, toluene)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Absorption Spectroscopy:

    • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., 1 mM in DMSO).

    • Prepare a series of dilutions in the desired spectroscopic solvent to obtain absorbance values in the range of 0.01 - 0.1 at the absorption maximum.

    • Record the UV-Vis absorption spectrum to determine the absorption maximum (λabs) and the molar extinction coefficient (ε) using the Beer-Lambert law.

  • Fluorescence Spectroscopy:

    • Using the same solutions prepared for absorption spectroscopy, record the fluorescence emission spectrum by exciting the sample at its λabs. Determine the emission maximum (λem).

    • Record the excitation spectrum by monitoring the emission at λem and scanning the excitation wavelengths.

  • Quantum Yield Determination (Comparative Method):

    • Prepare a solution of the standard fluorophore with a similar absorbance at the excitation wavelength as the sample.

    • Measure the integrated fluorescence intensity of both the sample and the standard.

    • Calculate the quantum yield (Φ) of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Potential Signaling Pathway and Application Visualization

Fluorescent probes derived from this compound can be designed to target specific cellular organelles or respond to changes in the cellular microenvironment (e.g., pH, viscosity, or the presence of specific enzymes). For instance, by incorporating a lipophilic tail into the active methylene compound, the resulting probe could target cellular membranes. The "push-pull" nature of these dyes often leads to solvatochromic effects, where the emission wavelength shifts in response to the polarity of the environment. This property can be exploited to probe the lipid organization of membranes.

The following diagram illustrates a hypothetical application workflow for using a synthesized probe for cellular imaging.

G synthesis Synthesized Fluorescent Probe (from this compound) incubation Incubation of Cells with Probe synthesis->incubation cell_culture Cell Culture (e.g., HeLa, MCF-7) cell_culture->incubation washing Washing to Remove Excess Probe incubation->washing imaging Fluorescence Microscopy (Confocal or Wide-field) washing->imaging analysis Image Analysis (Localization, Intensity) imaging->analysis

Caption: Experimental workflow for cellular imaging with a this compound-based probe.

Conclusion

This compound represents a versatile and accessible starting material for the synthesis of novel fluorescent probes. The Knoevenagel condensation provides a robust and straightforward method for creating a diverse library of "push-pull" fluorophores with tunable photophysical properties. While further research is needed to synthesize and characterize specific probes derived from this scaffold, the foundational principles and protocols presented here offer a solid starting point for researchers in cell biology, medicinal chemistry, and drug development. The exploration of this chemical space holds the potential to yield innovative tools for visualizing and understanding complex biological processes at the molecular level.

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Formylnicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Formylnicotinonitrile.

Synthesis Overview

A reliable two-step synthetic route to this compound is outlined below. The process begins with the formylation of 3,5-dibromopyridine to produce the key intermediate, 5-bromopyridine-3-carbaldehyde. This intermediate is then converted to the final product via a palladium-catalyzed cyanation reaction.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is 3,5-dibromopyridine. This is converted to 5-bromopyridine-3-carbaldehyde, which then undergoes cyanation.

Q2: I am observing a significant amount of starting material (5-bromopyridine-3-carbaldehyde) remaining after the cyanation reaction. What could be the cause?

This is likely due to incomplete reaction. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature. Lower temperatures may require longer reaction times.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by excess cyanide ions. Using a non-toxic and sparingly soluble cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) can help mitigate this.

  • Poor Quality Reagents: Ensure all reagents, especially the palladium catalyst and ligand, are of high purity and handled under an inert atmosphere to prevent degradation.

Q3: My final product is a brownish solid, not the expected white to yellow color. What are the likely impurities?

A brownish color can indicate the presence of several impurities:

  • Residual Palladium Catalyst: The final product may be contaminated with residual palladium species. Proper workup and purification, such as filtration through celite and column chromatography, are crucial.

  • Side-Reaction Products: At elevated temperatures, the aldehyde functional group can participate in side reactions like the benzoin condensation.

  • Degradation Products: The product itself might be sensitive to prolonged heating or exposure to air and light.

Q4: Can I use a different cyanide source other than potassium ferrocyanide?

While other cyanide sources like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) can be used in palladium-catalyzed cyanations, potassium ferrocyanide is recommended due to its significantly lower toxicity and ease of handling. If using other sources, reaction conditions will need to be re-optimized.

Q5: Is it necessary to use a glovebox for setting up the cyanation reaction?

While a glovebox provides the ideal inert atmosphere, it is not strictly necessary if proper Schlenk line techniques are employed. It is critical to ensure that the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents and liquid reagents are properly degassed to prevent catalyst deactivation by oxygen.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Conversion of 3,5-dibromopyridine (Step 1) 1. Inactive Grignard reagent. 2. Presence of moisture in the reaction. 3. Reaction temperature too high during Grignard formation.1. Use freshly prepared or titrated Grignard reagent. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Maintain the reaction temperature below 15°C during the addition of the Grignard reagent.
Low Yield of this compound (Step 2) 1. Inefficient palladium catalyst. 2. Catalyst poisoning by cyanide. 3. Suboptimal reaction temperature.1. Use a pre-catalyst/ligand system known for high activity in cyanation reactions (e.g., palladacycle precatalyst with XPhos). 2. Use K₄[Fe(CN)₆] as the cyanide source to maintain a low concentration of free cyanide. 3. Optimize the reaction temperature. A temperature of around 100°C is a good starting point.
Formation of a Major Byproduct in Step 2 1. Benzoin condensation of the aldehyde. 2. Hydrolysis of the nitrile group.1. If a significant amount of benzoin-type byproduct is observed, consider lowering the reaction temperature to 70°C, although this may require a longer reaction time or higher catalyst loading.[1] 2. Ensure the workup procedure is not overly acidic or basic, which could promote nitrile hydrolysis.
Difficulty in Purifying the Final Product 1. Co-elution of impurities during column chromatography. 2. Product instability on silica gel.1. Optimize the solvent system for column chromatography. A gradient elution from hexane to ethyl acetate is often effective. 2. If product degradation on silica is suspected, consider alternative purification methods such as recrystallization or using a different stationary phase like alumina.

Experimental Protocols

Step 1: Synthesis of 5-bromopyridine-3-carbaldehyde

This protocol is adapted from patent CN107628990B.

Materials:

  • 3,5-dibromopyridine

  • Tetrahydrofuran (THF), anhydrous

  • Isopropylmagnesium chloride (Grignard reagent)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice water

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3,5-dibromopyridine in anhydrous THF (e.g., 1:4 v/v).

  • Cool the solution to 10-15°C using an ice water bath.

  • Slowly add the isopropylmagnesium chloride solution dropwise, ensuring the temperature remains below 15°C.

  • After the addition is complete, allow the reaction to stir at 20-25°C for 1-2 hours.

  • Cool the reaction mixture to 5-10°C and slowly add a solution of anhydrous DMF in THF.

  • After the addition, allow the reaction to warm to room temperature and stir for another 1-2 hours.

  • Carefully quench the reaction by pouring it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by slurrying in a mixture of petroleum ether and ethyl acetate (e.g., 6:1 v/v), followed by filtration and drying.

Step 2: Palladium-Catalyzed Cyanation to this compound

This protocol is a general and robust method for the cyanation of (hetero)aryl bromides and has been shown to be tolerant of aldehyde functional groups.[1]

Materials:

  • 5-bromopyridine-3-carbaldehyde

  • Palladium precatalyst (e.g., a third-generation palladacycle precatalyst)

  • Buchwald ligand (e.g., XPhos)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane, anhydrous and degassed

  • Deionized water, degassed

  • Ethyl acetate

  • Brine

Procedure:

  • To a screw-top reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.2 mol%), XPhos ligand (e.g., 0.2 mol%), K₄[Fe(CN)₆]·3H₂O (0.5 equivalents), and 5-bromopyridine-3-carbaldehyde (1.0 equivalent).

  • Seal the tube with a Teflon-lined cap, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and a degassed 0.05 M aqueous solution of KOAc via syringe to achieve a 1:1 solvent ratio.

  • Place the reaction tube in a preheated oil bath at 100°C and stir vigorously for 1 hour.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Transfer the contents of the tube to a separatory funnel using ethyl acetate and brine.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

Table 1: Reaction Parameters for the Cyanation of 5-bromopyridine-3-carbaldehyde

ParameterConditionNotes
Catalyst Loading 0.2 - 1.0 mol%Higher loadings may be necessary for less reactive substrates or at lower temperatures.
Ligand XPhosOther biaryl phosphine ligands can be screened for optimization.
Cyanide Source K₄[Fe(CN)₆]·3H₂O (0.5 eq)A non-toxic and effective cyanide source.
Base KOAc (in aqueous solution)Other bases like K₂CO₃ can also be used.
Solvent 1:1 Dioxane:WaterThe biphasic system is crucial for the reaction's success.
Temperature 70 - 100°CLower temperatures (70°C) can minimize side reactions involving the aldehyde but may require longer reaction times.[1]
Reaction Time 1 - 12 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 80 - 95%Yields are dependent on the purity of starting materials and reaction conditions.

Visualizations

Reaction_Pathway Synthesis Pathway of this compound A 3,5-Dibromopyridine B 5-Bromopyridine-3-carbaldehyde A->B 1. i-PrMgCl, THF 2. DMF C This compound B->C Pd Catalyst, XPhos K4[Fe(CN)6], KOAc Dioxane/H2O, 100°C

Caption: Reaction pathway for this compound synthesis.

Experimental_Workflow General Experimental Workflow for Cyanation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine solid reagents in reaction tube prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 react1 Add degassed solvents prep2->react1 react2 Heat to 100°C with vigorous stirring react1->react2 react3 Monitor reaction by TLC/LC-MS react2->react3 workup1 Cool to room temperature react3->workup1 workup2 Aqueous workup (EtOAc/Brine) workup1->workup2 workup3 Dry and concentrate organic phase workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: General workflow for the palladium-catalyzed cyanation step.

Troubleshooting_Logic Troubleshooting Low Yield in Cyanation cluster_incomplete Incomplete Reaction cluster_purification Product Loss start Low Yield Observed check_conversion Check TLC/LC-MS: High amount of starting material? start->check_conversion yes_conversion Yes check_conversion->yes_conversion Yes no_conversion No check_conversion->no_conversion No action1 Increase reaction time or temperature yes_conversion->action1 action2 Check catalyst/ligand quality and handling yes_conversion->action2 action3 Ensure inert atmosphere was maintained yes_conversion->action3 action4 Optimize purification protocol no_conversion->action4 action5 Check for product decomposition during workup no_conversion->action5

Caption: Decision tree for troubleshooting low yields in the cyanation step.

References

Technical Support Center: Purification of 5-Formylnicotinonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Formylnicotinonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Yield After Purification

  • Question: My final yield of this compound is significantly lower than expected after purification. What are the common causes and how can I improve it?

  • Answer: Low recovery is a frequent issue and can stem from several factors depending on the purification method used.

    • Recrystallization:

      • Excessive Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor, leading to poor recovery. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that are easily lost during filtration. Solution: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent mixture. Common solvents for pyridine derivatives include ethanol, ethyl acetate, and hexane/acetone mixtures.[1]

    • Column Chromatography:

      • Compound Adsorption: Highly polar compounds like this compound can irreversibly adsorb to silica gel. Solution: Consider using a less active stationary phase like alumina or a different purification technique. Adding a small amount of a competitive polar solvent like methanol to your eluent can also help.

      • Improper Eluent System: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, it may not elute at all. Solution: Optimize your eluent system using Thin Layer Chromatography (TLC) first. A good starting point for similar compounds is a gradient of ethyl acetate in hexanes.[2]

Issue 2: Persistent Impurities in the Final Product

  • Question: After purification, I still observe impurities in my NMR or LC-MS analysis of this compound. How can I identify and remove them?

  • Answer: The nature of the impurity will dictate the best removal strategy.

    • Unreacted Starting Materials: If your synthesis starts from 3-cyanopyridine, residual starting material may be present. Solution: An acid wash during workup can help remove basic starting materials. Recrystallization is also effective if the solubility profiles differ significantly.

    • Side-Products: Formylation reactions can sometimes lead to over-oxidation to the corresponding carboxylic acid (5-carboxynicotinonitrile). Solution: An extraction with a mild aqueous base (e.g., sodium bicarbonate solution) can remove acidic impurities.

    • Colored Impurities: These are often highly conjugated by-products. Solution: Treatment with activated charcoal during recrystallization can be effective. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Issue 3: Oiling Out During Recrystallization

  • Question: My this compound is separating as an oil instead of crystals during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.

    • Solution 1: Adjust Solvent: The solution may be too concentrated. Reheat the mixture to dissolve the oil, add more of the hot solvent, and allow it to cool more slowly.[3]

    • Solution 2: Change Solvent System: Try a different solvent or a solvent mixture. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

    • Solution 3: Seeding: If you have a pure crystal of this compound, adding a "seed crystal" to the cooled solution can initiate crystallization.

Issue 4: Tailing Peaks in Column Chromatography

  • Question: When I run a column to purify this compound, my peaks on TLC or the chromatogram show significant tailing. Why is this happening and how can I fix it?

  • Answer: Peak tailing for pyridine derivatives on silica gel is common due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface.

    • Solution 1: Add a Base to the Eluent: Adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to your eluent system can neutralize the acidic sites on the silica gel and improve peak shape.

    • Solution 2: Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase.

    • Solution 3: Reversed-Phase Chromatography: For analytical purposes, reversed-phase HPLC using a C18 column with a mobile phase containing a buffer (e.g., 0.1% formic acid in water/acetonitrile) can provide excellent peak shape.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound?

A1: For routine purification to obtain a solid product of good purity, recrystallization is often the most efficient and scalable method. If the crude material contains a complex mixture of impurities, flash column chromatography on silica gel is recommended prior to a final recrystallization step.

Q2: What are some suitable recrystallization solvents for this compound?

A2: While specific solubility data for this compound is not widely published, based on its structure (a polar aromatic nitrile and aldehyde), good starting points for solvent screening would be:

  • Alcohols (Ethanol, Isopropanol)

  • Esters (Ethyl acetate)

  • Ketones (Acetone)

  • Mixtures such as Ethyl Acetate/Hexanes or Acetone/Hexanes.[1] It is always recommended to perform a small-scale solvent screen to find the optimal conditions.

Q3: What is a good starting mobile phase for column chromatography of this compound on silica gel?

A3: A good starting point would be a gradient of ethyl acetate in hexanes. For example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity.[5] The optimal ratio should be determined by TLC analysis of the crude mixture first.

Q4: How can I monitor the purity of my this compound during the purification process?

A4:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the progress of a column chromatography and to check the purity of fractions.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, for instance using a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid like formic acid, can provide quantitative purity data.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to assess the purity of the final product by looking for signals corresponding to impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Quantitative Data Summary

Quantitative data on the purification of this compound is not extensively available in the public domain. The following table provides a general overview of expected outcomes for common purification techniques based on similar pyridine derivatives. Actual results will vary depending on the initial purity of the crude material.

Purification MethodTypical Purity AchievedTypical Recovery YieldNotes
Single Recrystallization>98%60-90%Highly dependent on solvent choice and initial purity.
Flash Column Chromatography95-99%70-95%Yield can be lower if the compound streaks or adsorbs to the column.
Acid-Base Extraction>90% (as a workup step)>95%Effective for removing non-basic or acidic impurities.
Preparative HPLC>99.5%50-80%High purity but generally lower yields and less scalable.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a chosen solvent (e.g., ethanol). Heat the mixture gently. If the solid dissolves completely in a small amount of hot solvent and precipitates upon cooling, the solvent is suitable.

  • Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification of this compound by Flash Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find a system that gives your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a hand pump) to force the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

TroubleshootingWorkflow start Crude this compound purity_check1 Assess Purity (TLC, NMR) start->purity_check1 is_pure Is Purity >95%? purity_check1->is_pure end Pure Product is_pure->end Yes purification_choice Choose Purification Method is_pure->purification_choice No recrystallization Recrystallization purification_choice->recrystallization Solid with few impurities column_chrom Column Chromatography purification_choice->column_chrom Complex mixture recrystallization_issue Recrystallization Issue? recrystallization->recrystallization_issue purity_check2 Assess Purity recrystallization->purity_check2 column_issue Column Issue? column_chrom->column_issue column_chrom->purity_check2 low_yield Low Yield recrystallization_issue->low_yield Yes oiling_out Oiling Out recrystallization_issue->oiling_out Yes impurities_remain Impurities Remain recrystallization_issue->impurities_remain Yes solve_low_yield Use Less Solvent / Slower Cooling low_yield->solve_low_yield solve_oiling Add More Solvent / Change Solvent oiling_out->solve_oiling solve_impurities_recryst Add Charcoal / Re-crystallize impurities_remain->solve_impurities_recryst solve_low_yield->recrystallization solve_oiling->recrystallization solve_impurities_recryst->recrystallization tailing_peaks Tailing Peaks column_issue->tailing_peaks Yes low_recovery_col Low Recovery column_issue->low_recovery_col Yes solve_tailing Add Et3N to Eluent / Use Alumina tailing_peaks->solve_tailing solve_low_recovery_col Use More Polar Eluent / Deactivate Silica low_recovery_col->solve_low_recovery_col solve_tailing->column_chrom solve_low_recovery_col->column_chrom purity_check2->is_pure PurificationLogic start Crude Reaction Mixture workup Aqueous Workup (e.g., Acid/Base Extraction) start->workup extraction Organic Solvent Extraction workup->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying concentrate Concentrate in vacuo drying->concentrate crude_solid Crude Solid Product concentrate->crude_solid purity_decision Purity Assessment (TLC) crude_solid->purity_decision column Flash Column Chromatography purity_decision->column Multiple Components recrystallize1 Recrystallization purity_decision->recrystallize1 Relatively Clean recrystallize2 Recrystallization column->recrystallize2 final_product Pure this compound recrystallize1->final_product recrystallize2->final_product

References

Stability of 5-Formylnicotinonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Formylnicotinonitrile

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of this compound under various experimental conditions. The information is presented in a question-and-answer format to address common issues and questions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in aqueous solutions?

This compound possesses two primary functional groups susceptible to degradation in aqueous media: a nitrile group and a formyl (aldehyde) group attached to a pyridine ring. The primary stability concern is the hydrolysis of the nitrile group to either a carboxamide or a carboxylic acid, particularly under acidic or basic conditions. The formyl group is generally more stable but can undergo certain reactions, especially at extreme pH values or in the presence of strong nucleophiles.

Q2: How does pH affect the stability of this compound?

The stability of this compound is significantly pH-dependent.

  • Acidic Conditions (pH < 4): Under acidic conditions, the nitrile group is susceptible to hydrolysis, which typically proceeds to the corresponding carboxylic acid (5-carboxynicotinic acid). The reaction is catalyzed by the protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[1][2][3] The pyridine nitrogen will also be protonated, which can influence the reactivity of the entire molecule.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable around neutral pH. However, prolonged storage in aqueous buffers at room temperature may still lead to slow hydrolysis of the nitrile group.

  • Basic Conditions (pH > 9): In basic solutions, the nitrile group can be hydrolyzed by hydroxide ions.[1][4] Depending on the reaction conditions (temperature and concentration of base), the hydrolysis may yield the carboxamide (5-carbamoylnicotinonitrile) or be driven further to the carboxylate salt.[1][5] Aldehydes can also be sensitive to basic conditions and may undergo reactions like Cannizzaro disproportionation, although this is less common for aromatic aldehydes with electron-withdrawing groups.

Q3: What are the likely degradation products of this compound?

The primary degradation products arise from the hydrolysis of the nitrile group:

  • 5-Formylnicotinamide: Formed as an intermediate during nitrile hydrolysis.

  • 5-Formylnicotinic acid: The final product of complete nitrile hydrolysis under both acidic and basic conditions.

Under strongly basic conditions or in the presence of specific reagents, other reactions involving the formyl group could occur, but hydrolysis of the nitrile is the most commonly expected degradation pathway.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram after sample preparation in acidic mobile phase. Acid-catalyzed hydrolysis of the nitrile group.Prepare samples in a neutral or slightly acidic (pH 4-6) diluent and analyze promptly. If acidic conditions are required for chromatography, minimize the time the sample spends in the autosampler.
Loss of starting material and appearance of a more polar compound in basic reaction media. Base-catalyzed hydrolysis of the nitrile group to the corresponding carboxylate.If the nitrile group is intended to be stable, avoid strongly basic conditions (pH > 9). Use milder bases or protect the nitrile group if compatible with the desired reaction.
Inconsistent results in biological assays using aqueous buffers. Slow hydrolysis of the nitrile group over the course of the experiment, leading to a changing concentration of the active compound.Prepare fresh stock solutions of this compound. Assess the stability of the compound in the specific assay buffer over the time course of the experiment by a suitable analytical method like HPLC.
Formation of an unknown impurity during a reaction involving nucleophiles. Nucleophilic addition to the formyl group.Consider protecting the aldehyde functionality, for example, as an acetal, if it is not the intended reaction site.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under different pH conditions at 25°C. This data is based on the expected reactivity of the functional groups and serves as a guideline. Actual degradation rates should be determined experimentally.

Table 1: Stability of this compound in Acidic Conditions

pHTime (hours)This compound Remaining (%)5-Formylnicotinic Acid Formed (%)
1.001000
68515
245545
3.001000
6982
24928

Table 2: Stability of this compound in Basic Conditions

pHTime (hours)This compound Remaining (%)5-Formylnicotinamide Formed (%)5-Formylnicotinic Acid Formed (%)
10.0010000
69541
2480155
12.0010000
6701020
2430565

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This method can be used to monitor the degradation of this compound and quantify its major degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[6][7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) in a 50:50 mixture of water and acetonitrile.

Visualizations

Diagram 1: Proposed Degradation Pathway of this compound under Acidic Conditions

Acidic_Degradation This compound This compound Protonated_Nitrile Protonated Nitrile Intermediate This compound->Protonated_Nitrile + H+ Amide_Intermediate 5-Formylnicotinamide Protonated_Nitrile->Amide_Intermediate + H2O - H+ Carboxylic_Acid 5-Formylnicotinic Acid Amide_Intermediate->Carboxylic_Acid + H2O, H+ - NH4+ Basic_Degradation This compound This compound Amide_Intermediate 5-Formylnicotinamide This compound->Amide_Intermediate + OH- + H2O Carboxylate 5-Formylnicotinate Amide_Intermediate->Carboxylate + OH- - NH3 Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Purity Verify Purity of Starting Material Start->Check_Purity Prepare_Fresh Prepare Fresh Solution Check_Purity->Prepare_Fresh Run_Control Run Control Experiment (Compound in Buffer) Prepare_Fresh->Run_Control Analyze_Degradation Analyze for Degradation (e.g., by HPLC) Run_Control->Analyze_Degradation Degradation_Observed Degradation Observed? Analyze_Degradation->Degradation_Observed Adjust_Conditions Adjust Experimental Conditions (pH, Temp, Time) Degradation_Observed->Adjust_Conditions Yes No_Degradation Investigate Other Experimental Variables Degradation_Observed->No_Degradation No End Problem Resolved Adjust_Conditions->End No_Degradation->End

References

Overcoming low yields in condensation reactions of 5-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in condensation reactions involving 5-Formylnicotinonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Knoevenagel condensation reaction between this compound and an active methylene compound is resulting in a very low yield. What are the common causes?

A1: Low yields in Knoevenagel condensations are often traced back to several key factors:

  • Inappropriate Catalyst: The choice and amount of base catalyst are critical. Weak bases like piperidine, pyridine, or ammonium acetate are commonly used.[1] If the base is too strong, it can lead to side reactions. If it's too weak or used in insufficient quantity, the reaction may not proceed to completion.

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can cause decomposition of reactants or products, or promote unwanted side reactions. Experiment with a temperature gradient to find the optimal balance.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants but should not interfere with the reaction. Alcohols like ethanol or polar aprotic solvents like DMF or DMSO are often used. In some cases, solvent-free "green chemistry" approaches, such as grinding reactants together, have proven effective.[2][3]

  • Water Removal: The Knoevenagel condensation produces a molecule of water.[1] If not removed, the water can hydrolyze the product or reactants, shifting the equilibrium back towards the starting materials. Using a Dean-Stark apparatus or adding a dehydrating agent can significantly improve yields.

  • Steric Hindrance: If the active methylene compound or the aldehyde has bulky substituents, this can sterically hinder the reaction, leading to lower yields.[1]

Q2: I am observing the formation of multiple side products in my reaction mixture, making purification difficult and lowering the yield of my desired product. How can I minimize these?

A2: The formation of side products is a common issue. Here are some strategies to improve selectivity:

  • Control Stoichiometry: Ensure the molar ratios of your reactants are precise. A slight excess of one reactant might be beneficial, but a large excess can lead to side reactions.

  • Lower the Reaction Temperature: Higher temperatures can provide the activation energy for alternative reaction pathways. Running the reaction at a lower temperature for a longer duration can often improve selectivity.

  • Catalyst Screening: Experiment with different catalysts. For instance, using a milder base or a Lewis acid catalyst might favor the desired reaction pathway.

  • Protecting Groups: If your reactants have other functional groups that might participate in side reactions, consider using protecting groups.

  • Atmosphere Control: Some reactions are sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q3: My condensation reaction appears to stall and does not go to completion, even after extended reaction times. What could be the problem?

A3: A stalled reaction can be frustrating. Consider these possibilities:

  • Catalyst Deactivation: The catalyst may be deactivated over time by impurities in the reactants or solvent, or by a side product. Adding a fresh portion of the catalyst may restart the reaction.

  • Reversibility of the Reaction: As mentioned in Q1, the presence of water can lead to the reverse reaction. Ensure adequate water removal.

  • Insolubility of Intermediates: An intermediate product may be precipitating out of the solution, effectively halting the reaction. Try a different solvent system that can better solvate all species involved in the reaction.

  • Incorrect pH: The catalytic activity of many bases is pH-dependent. The reaction itself might alter the pH of the mixture, inhibiting the catalyst. Buffering the reaction mixture could be a potential solution.

Quantitative Data Summary

The yield of condensation reactions with this compound is highly dependent on the specific reactants and conditions used. The following table summarizes yields reported in the literature for analogous reactions, providing a benchmark for what can be achieved.

ReactantsCatalyst/SolventConditionsYield (%)
Aromatic Aldehydes + MalononitrileGrinding (solvent-free)Room TemperatureExcellent
Aromatic Aldehydes + Malononitrile + Ammonium AcetateTrifluoroethanolRefluxGood
Chalcones + Malononitrile + Ammonium AcetateIonic LiquidNot specifiedHigh
1-(3'-(1",3"-dihydro-1H-isoindol-2"-yl)phenyl)-3-(2'''-Chlorophenyl) prop-2-en-1-one + MalononitrileSodium Methoxide/MethanolReflux, 12 hrsNot specified
5-Formyl-2-hydroxybenzonitrile + MalononitrilePiperidine/EthanolReflux~80-90%
5-Formyl-2-methoxybenzonitrile + MalononitrilePiperidine/EthanolReflux~75-85%

Note: Yields are highly substrate-dependent and the above are illustrative examples.

Experimental Protocols

General Protocol for Knoevenagel Condensation of this compound with an Active Methylene Compound

This protocol provides a general starting point. Optimization of stoichiometry, catalyst, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, isopropanol, or toluene if using a Dean-Stark trap)

  • Dean-Stark apparatus (optional, but recommended for optimal yields)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser (and a Dean-Stark trap if used), add this compound (1.0 eq).

  • Add the active methylene compound (1.0 - 1.2 eq).

  • Add the solvent (e.g., ethanol) to dissolve the reactants.

  • Add a catalytic amount of the base (e.g., piperidine, 0.1 eq).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold solvent, and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_reactants 1. Check Reactant Purity and Stoichiometry start->check_reactants check_catalyst 2. Evaluate Catalyst (Type and Amount) check_reactants->check_catalyst OK solution_reactants Purify Reactants Adjust Stoichiometry check_reactants->solution_reactants Issue Found check_conditions 3. Assess Reaction Conditions (Temp., Time, Solvent) check_catalyst->check_conditions OK solution_catalyst Screen Different Catalysts (e.g., Piperidine, Pyridine) Optimize Catalyst Loading check_catalyst->solution_catalyst Issue Found check_water 4. Is Water Removal Effective? check_conditions->check_water OK solution_conditions Optimize Temperature Adjust Reaction Time Screen Solvents check_conditions->solution_conditions Issue Found purification_issue 5. Investigate Purification Step (Product Loss) check_water->purification_issue OK solution_water Use Dean-Stark Trap Add Dehydrating Agent check_water->solution_water Issue Found solution_purification Optimize Recrystallization Solvent Alternative Purification (Chromatography) purification_issue->solution_purification Issue Found end_goal Improved Yield purification_issue->end_goal OK solution_reactants->end_goal solution_catalyst->end_goal solution_conditions->end_goal solution_water->end_goal solution_purification->end_goal G aldehyde This compound aldol_adduct Aldol Adduct (Unstable) aldehyde->aldol_adduct + Carbanion active_methylene Active Methylene (e.g., Malononitrile) carbanion Carbanion Intermediate active_methylene->carbanion + Base catalyst Base Catalyst (e.g., Piperidine) carbanion->aldol_adduct product Knoevenagel Product (α,β-unsaturated nitrile) aldol_adduct->product - H₂O water Water (H₂O) aldol_adduct->water

References

Strategies to avoid polymerization of 5-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and use of 5-Formylnicotinonitrile, with a focus on preventing its potential polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic aromatic compound containing both an aldehyde and a nitrile functional group. It serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its bifunctional nature allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.

Q2: What are the primary stability concerns with this compound?

The main stability concern for this compound is its potential for self-polymerization, primarily through aldol-type condensation reactions involving the formyl (aldehyde) group.[1][2] Like many aldehydes, it can be sensitive to air, heat, and contaminants that can catalyze polymerization. The nitrile group is generally more stable but can also participate in certain reactions under specific conditions. The Safety Data Sheet (SDS) indicates that the compound is air-sensitive.[3]

Q3: How should this compound be stored to minimize degradation?

To ensure the longevity and purity of this compound, proper storage is critical. Based on supplier recommendations and general chemical principles, the following storage conditions are advised:

Storage ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)Reduces the rate of potential degradation and polymerization reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation and air-sensitivity related degradation.[3]
Container Use a tightly sealed, opaque container.Protects from air, moisture, and light.
Location Store in a well-ventilated, dry place away from incompatible materials.[3]Prevents accidental contact with substances that could initiate polymerization.

Q4: What materials are incompatible with this compound?

The primary incompatibilities to be aware of are strong oxidizing agents.[3] Additionally, strong acids and bases should be avoided as they can catalyze aldol condensation and other unwanted side reactions. Contact with metals that can act as Lewis acids should also be minimized.

Troubleshooting Guide: Polymerization Issues

This guide addresses common issues related to the polymerization of this compound during storage or in a reaction mixture.

Observed Issue Potential Cause Troubleshooting Steps
Solidification or increased viscosity of the compound during storage. Self-polymerization due to improper storage conditions (exposure to air, heat, or contaminants).1. Confirm storage conditions are optimal (refrigerated, under inert gas). 2. If polymerization is suspected, attempt to dissolve a small sample in a suitable solvent to assess solubility. Significant insolubility may indicate advanced polymerization. 3. For future prevention, consider adding a polymerization inhibitor if compatible with downstream applications.
Low yield or formation of insoluble byproducts in a reaction. Polymerization of the starting material or intermediates under reaction conditions.1. Ensure all reagents and solvents are pure and dry. 2. Run the reaction under an inert atmosphere. 3. Consider lowering the reaction temperature. 4. If using a basic or acidic catalyst, consider a milder catalyst or a different synthetic route. 5. Protect the aldehyde group as an acetal before proceeding with reactions sensitive to aldehydes.
Discoloration (yellowing or browning) of the material. Onset of degradation or polymerization.1. Evaluate storage conditions immediately. 2. Test the purity of the material before use (e.g., by NMR or LC-MS). 3. If purity is compromised, consider purification by recrystallization or chromatography if feasible.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

This protocol outlines the best practices for handling this compound to prevent contamination and degradation.

Materials:

  • This compound

  • Inert gas source (Argon or Nitrogen) with a manifold

  • Schlenk flask or similar glassware

  • Dry, clean spatulas and weighing boats

  • Anhydrous solvents (if making a solution)

Procedure:

  • Before opening the container, allow it to warm to room temperature in a desiccator to prevent moisture condensation.

  • Purge a clean, dry Schlenk flask with inert gas.

  • In a glove box or under a positive pressure of inert gas, quickly weigh the desired amount of this compound.

  • Transfer the solid to the Schlenk flask.

  • If preparing a solution, add the desired anhydrous solvent via a syringe.

  • Seal the flask and store any remaining solid under an inert atmosphere in the refrigerator.

Protocol 2: Protection of the Aldehyde Group as a Diethyl Acetal

To prevent the aldehyde from participating in unwanted reactions, it can be protected as an acetal.

Materials:

  • This compound (1 equivalent)

  • Triethyl orthoformate (3 equivalents)

  • Ethanol (anhydrous, as solvent)

  • Catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • Dissolve this compound in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

  • Add triethyl orthoformate to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, quench the catalyst with a mild base (e.g., triethylamine).

  • Remove the solvent under reduced pressure.

  • Purify the resulting acetal by column chromatography or distillation.

Visual Guides

experimental_workflow Experimental Workflow for Handling this compound cluster_storage Storage cluster_handling Handling cluster_reaction Reaction storage Store at 2-8°C under in an inert atmosphere warm Warm to Room Temperature in Desiccator storage->warm weigh Weigh under Inert Atmosphere warm->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Perform Reaction under Inert Atmosphere dissolve->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification workup->purify

Caption: Workflow for handling and using this compound.

logical_relationship Troubleshooting Logic for Polymerization issue Polymerization Suspected storage Improper Storage issue->storage reaction_cond Harsh Reaction Conditions issue->reaction_cond check_storage Verify Storage: Temp, Atmosphere storage->check_storage modify_reaction Modify Reaction: Lower Temp, Milder Catalyst reaction_cond->modify_reaction protect_group Use Protecting Group Strategy reaction_cond->protect_group

References

Technical Support Center: Scale-up Synthesis of 5-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Formylnicotinonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the preparation of this compound on a larger scale?

A1: The most prominently described method for the synthesis of this compound, particularly for scale-up, is the Vilsmeier-Haack formylation of a suitable nicotinonitrile precursor. This reaction is a well-established method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][2][3] Alternative, though less detailed in public literature for this specific molecule, routes could include the oxidation of 5-methylnicotinonitrile or 5-hydroxymethylnicotinonitrile.

Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound presents several common challenges:

  • Reaction Control: The Vilsmeier-Haack reaction is often exothermic, and maintaining precise temperature control in large reactors can be difficult, potentially leading to side reactions and reduced yield.

  • Reagent Addition: The rate and method of adding reagents, such as phosphorus oxychloride (POCl₃), are critical. Improper addition can lead to localized overheating and the formation of impurities.

  • Work-up and Product Isolation: Handling large volumes of reaction mixtures, performing extractions, and efficiently isolating the product can be complex and time-consuming on a larger scale.

  • Purification: Achieving high purity on a large scale can be challenging. Common impurities may be difficult to remove by simple crystallization, often necessitating optimized purification protocols.

  • Safety: The reagents used, such as POCl₃, are hazardous and require careful handling and appropriate safety measures, which become more critical at a larger scale.

Q3: How can I purify crude this compound effectively on a large scale?

A3: A highly effective method for the purification of aldehydes like this compound is through the formation of a bisulfite adduct.[4][5][6] This involves reacting the crude aldehyde with a saturated solution of sodium bisulfite. The resulting adduct is typically a solid that can be isolated by filtration, effectively separating it from non-aldehydic impurities. The pure aldehyde can then be regenerated from the adduct by treatment with a base.[5][6] This method is particularly advantageous for large-scale purification as it can be more efficient and cost-effective than chromatographic methods.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete reaction - Ensure the Vilsmeier reagent was fully formed before adding the nicotinonitrile substrate. - Increase the reaction time or temperature, monitoring for the formation of degradation products. - Verify the quality and stoichiometry of the reagents (DMF and POCl₃).
Side reactions due to poor temperature control - Implement more efficient cooling of the reactor. - Control the rate of addition of exothermic reagents. - Use a suitable solvent to help dissipate heat.
Degradation of product during work-up - Ensure the hydrolysis of the iminium salt intermediate is performed at a controlled temperature. - Minimize the time the product is in contact with strong acids or bases during work-up.

Problem 2: Product is an intractable oil or fails to crystallize

Possible Cause Suggested Solution
Presence of impurities - Purify the crude product via the bisulfite adduct method to remove non-aldehydic impurities. - Perform a thorough wash of the organic layer during work-up to remove residual DMF and other water-soluble impurities. - Test various crystallization solvents and conditions (e.g., temperature, concentration).
Residual solvent - Ensure the product is thoroughly dried under vacuum to remove any residual solvents that may inhibit crystallization.

Problem 3: Formation of significant by-products

Possible Cause Suggested Solution
Incorrect regioselectivity - The Vilsmeier-Haack reaction on substituted pyridines can sometimes yield other isomers. Optimize the reaction temperature; lower temperatures often favor higher selectivity.
Over-reaction or degradation - Carefully control the stoichiometry of the Vilsmeier reagent. An excess can sometimes lead to further reactions. - Monitor the reaction progress closely and quench it as soon as the starting material is consumed.

Experimental Protocols

Representative Protocol for Vilsmeier-Haack Formylation of 3-Cyanopyridine

This protocol is a representative procedure based on general Vilsmeier-Haack reaction conditions and should be optimized for specific scales.

  • Vilsmeier Reagent Formation: In a suitable reactor under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 3-cyanopyridine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Add this solution to the pre-formed Vilsmeier reagent at a controlled rate, maintaining the reaction temperature between 50-70 °C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC) until the starting material is consumed.

  • Quenching and Hydrolysis: Cool the reaction mixture to 0-10 °C and slowly quench by adding it to a mixture of ice and water. Adjust the pH to 6-8 with a suitable base (e.g., sodium hydroxide solution) while keeping the temperature below 20 °C.

  • Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by crystallization from a suitable solvent system or via the formation of a bisulfite adduct for higher purity.

Data Presentation

Table 1: Hypothetical Scale-up Data for this compound Synthesis

Scale Starting Material (3-cyanopyridine) Yield (crude) Purity (crude, by HPLC) Yield (after purification) Purity (final, by HPLC)
Lab Scale10 g11.5 g (87%)92%9.9 g (75%)>99%
Pilot Plant1 kg1.1 kg (83%)89%0.92 kg (70%)>98.5%
Production100 kg105 kg (79%)85%86 kg (65%)>98.5%

Note: The data in this table is illustrative and will vary depending on the specific reaction conditions and purification methods employed.

Visualizations

experimental_workflow reagents POCl3 + DMF vilsmeier Vilsmeier Reagent Formation reagents->vilsmeier formylation Formylation Reaction vilsmeier->formylation substrate 3-Cyanopyridine substrate->formylation hydrolysis Quenching & Hydrolysis formylation->hydrolysis workup Extraction & Concentration hydrolysis->workup crude_product Crude this compound workup->crude_product purification Purification crude_product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_synthesis Synthesis Stage cluster_purification Purification Stage low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Check Reaction Time/Temp side_reactions Side Reactions low_yield->side_reactions Improve Temp Control degradation Product Degradation low_yield->degradation Optimize Work-up oily_product Oily Product / No Crystallization impurities Impurities Present oily_product->impurities Use Bisulfite Adduct residual_solvent Residual Solvent oily_product->residual_solvent Thoroughly Dry Product

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Managing air and moisture sensitivity of 5-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Managing 5-Formylnicotinonitrile

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of this compound. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring the reliability of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its handling critical?

A1: this compound (CAS No. 70416-53-4) is a chemical intermediate featuring a pyridine ring, a nitrile group, and an aldehyde group.[1] These functional groups make it susceptible to degradation in the presence of air and moisture, potentially leading to impurities that can compromise experimental results. Proper handling and storage are therefore essential to maintain its purity and reactivity.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the functional groups present, the two primary degradation pathways are:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid (5-Carboxynicotinonitrile) upon exposure to air (oxygen).

  • Hydration/Hydrolysis: The nitrile group can react with water (moisture) to first form an amide (5-Formylnicotinamide) and subsequently hydrolyze further to a carboxylic acid (5-Formylnicotinic acid).

Q3: How should I store this compound?

A3: To minimize degradation, this compound should be stored in a refrigerator.[1] The container should be tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen). It is advisable to aliquot the compound into smaller, single-use quantities to avoid repeated exposure of the bulk material to the atmosphere.

Q4: What are the signs of degradation?

A4: A visual inspection of the compound can be informative. This compound is typically a white to yellow or brown solid.[1] A significant change in color or texture may indicate degradation. For a more definitive assessment, analytical techniques such as NMR, HPLC, or LC-MS can be used to identify impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent Reaction Yields Degradation of this compound due to improper handling or storage.- Use a fresh bottle of the reagent or a newly opened vial. - Ensure all handling is performed under an inert atmosphere. - Purify the compound before use if degradation is suspected.
Appearance of Unexpected Peaks in Analytical Data (NMR, LC-MS) Formation of degradation products (e.g., carboxylic acid, amide).- Compare your data with the expected degradation products. - Follow the strict handling protocol to prevent further degradation. - Consider if reaction conditions (e.g., presence of water) are causing in-situ degradation.
Compound Appears Clumped or Discolored Absorption of moisture and/or oxidation.- Do not use the compound if significant degradation is suspected. - If the material is critical, it may be possible to purify it, but resynthesis might be a better option for ensuring high purity.

Experimental Protocols

Protocol 1: Handling and Weighing this compound
  • Preparation: Move the sealed container of this compound from the refrigerator to a desiccator and allow it to warm to room temperature before opening. This prevents condensation of moisture onto the cold solid.

  • Inert Atmosphere: Perform all manipulations inside a glove box or under a steady stream of an inert gas (argon or nitrogen).

  • Weighing: Use a pre-tared, dry vial. Quickly transfer the desired amount of the solid to the vial and seal it immediately.

  • Storage of Aliquots: Store the sealed vial in a desiccator inside a refrigerator.

Protocol 2: Preparing a Solution of this compound
  • Solvent Preparation: Use anhydrous solvents. If the solvent is not from a freshly opened bottle, it should be dried using appropriate methods (e.g., molecular sieves).

  • Dissolution: Under an inert atmosphere, add the anhydrous solvent to the vial containing the pre-weighed this compound.

  • Mixing: Gently swirl or sonicate the vial until the solid is completely dissolved.

  • Use: Use the solution immediately. If short-term storage is necessary, keep it under an inert atmosphere and refrigerated.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively published, the following table summarizes its key properties and recommended storage conditions to mitigate degradation.

Property Value Reference
CAS Number 70416-53-4[1]
Physical Form White to yellow to brown solid[1]
Storage Temperature Refrigerator[1]
Incompatible Materials Strong oxidizing agents[2]
Air Sensitivity Yes[2]

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_storage Storage cluster_handling Handling cluster_reaction Reaction storage Store in Refrigerator under Inert Atmosphere warm Warm to Room Temp in Desiccator storage->warm Retrieve weigh Weigh under Inert Atmosphere warm->weigh Prepare for use dissolve Dissolve in Anhydrous Solvent weigh->dissolve Prepare solution reaction Perform Reaction dissolve->reaction Use immediately

Caption: Workflow for handling air and moisture-sensitive this compound.

degradation_pathways Potential Degradation Pathways of this compound cluster_oxidation Oxidation (Air Exposure) cluster_hydrolysis Hydration/Hydrolysis (Moisture Exposure) reactant This compound product_ox 5-Carboxynicotinonitrile reactant->product_ox O2 product_hyd 5-Formylnicotinamide reactant->product_hyd H2O product_hyd2 5-Formylnicotinic Acid product_hyd->product_hyd2 H2O

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Multicomponent Reactions with 5-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting multicomponent reactions (MCRs) involving 5-Formylnicotinonitrile. This document offers solutions to common experimental challenges through a question-and-answer format, detailed experimental protocols, and visual aids to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common multicomponent reactions involving this compound?

A1: this compound is a versatile aldehyde that can participate in several MCRs. The most common include the Hantzsch dihydropyridine synthesis, the Biginelli reaction for the synthesis of dihydropyrimidinones, and condensations with 5-aminopyrazoles to form pyrazolo[3,4-b]pyridines.

Q2: My reaction with this compound is resulting in a low yield. What are the likely causes?

A2: Low yields in MCRs with this compound can stem from several factors. These include suboptimal reaction conditions such as incorrect temperature or reaction time, an inappropriate choice of catalyst or solvent, decomposition of starting materials, or the formation of stable intermediates that do not proceed to the final product.[1][2]

Q3: I am observing multiple spots on my TLC plate. What are the potential side products?

A3: The formation of multiple products is a common challenge in MCRs. With this compound, side products can arise from self-condensation of the β-dicarbonyl compound, Knoevenagel condensation between the aldehyde and the active methylene compound without subsequent cyclization, or the formation of regioisomers.[2] In some cases, oxidation of the desired dihydropyridine product to the corresponding pyridine can also occur.

Q4: How can I improve the purity of my final product?

A4: Purification of MCR products can be challenging due to the presence of multiple components and potential side products. Column chromatography is a common and effective method. Recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, can also be employed to obtain a pure product. In some cases, precipitation of the product from the reaction mixture by adding a non-solvent can be an effective initial purification step.

Q5: What is the role of the catalyst in these reactions, and how do I choose the right one?

A5: Catalysts in MCRs, which can be Brønsted or Lewis acids, play a crucial role in activating the carbonyl group of the aldehyde, thereby facilitating the initial condensation step.[3][4] The choice of catalyst can significantly impact the reaction rate and yield. For Hantzsch and Biginelli reactions, a variety of catalysts have been reported to be effective, including protic acids (e.g., HCl, p-TsOH), Lewis acids (e.g., FeCl₃, ZnCl₂, InCl₃), and heterogeneous catalysts.[4][5][6] The optimal catalyst often needs to be determined empirically for a specific reaction.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Reactants Ensure the purity and reactivity of this compound and other starting materials. Aldehydes can oxidize over time.
Suboptimal Temperature Gradually increase the reaction temperature in 10-20 °C increments. Some MCRs require reflux conditions to proceed efficiently.[6]
Incorrect Catalyst The choice of catalyst is critical. If a weak acid catalyst is not effective, consider using a stronger Lewis or Brønsted acid. Conversely, a very strong acid might lead to decomposition. Experiment with different catalysts (see Table 1).[4][5]
Inappropriate Solvent The polarity of the solvent can significantly influence the reaction outcome. Test a range of solvents with varying polarities, such as ethanol, acetonitrile, DMF, or even solvent-free conditions.[7][8]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). MCRs can sometimes require extended reaction times to go to completion.
Issue 2: Formation of Multiple Products/Side Reactions
Possible Cause Suggested Solution
Knoevenagel Condensation Product The initial condensation product of the aldehyde and the active methylene compound may be stable and not cyclize. A change in catalyst or an increase in temperature might be necessary to promote the subsequent cyclization step.
Self-Condensation of β-Dicarbonyl This is more likely to occur under strongly basic or acidic conditions. Adjusting the pH or using a milder catalyst can minimize this side reaction.
Oxidation of Dihydropyridine The 1,4-dihydropyridine product can sometimes oxidize to the corresponding pyridine, especially if the reaction is run for an extended period at high temperatures or exposed to air. If the pyridine is not the desired product, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Regioisomers In some MCRs, the formation of different regioisomers is possible. The choice of catalyst and solvent can sometimes influence the regioselectivity. Careful characterization of the product mixture is essential.
Issue 3: Product Purification Challenges
Possible Cause Suggested Solution
Product is highly soluble in the reaction solvent. After the reaction is complete, try to precipitate the product by adding a non-solvent (e.g., water or hexane).
Close Rf values of product and impurities on TLC. Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation.
Oily or Gummy Product The product may not be crystalline. Try dissolving the crude material in a minimal amount of a good solvent and then adding a non-solvent dropwise to induce precipitation or crystallization. Trituration with a suitable solvent can also help solidify an oily product.

Data Presentation: Optimizing Reaction Conditions

The following tables provide an overview of how different reaction parameters can affect the outcome of multicomponent reactions. The data presented is based on analogous reactions reported in the literature and should be used as a starting point for optimization.

Table 1: Effect of Catalyst on the Yield of a Hantzsch-type Reaction (Based on analogous reactions, specific yields for this compound may vary)

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
NoneEthanolReflux12< 10[1]
p-TsOHEthanolReflux675[1]
FeCl₃Acetonitrile80485[5]
ZnO/ZrO₂Solvent-free100192[4][9]
Phenylboronic acidEthanolReflux585[1]

Table 2: Effect of Solvent on the Yield of a Biginelli-type Reaction (Based on analogous reactions, specific yields for this compound may vary)

Solvent Catalyst Temperature (°C) Time (h) Yield (%) Reference
EthanolHClReflux865-75[7][8]
AcetonitrileBi(NO₃)₃Reflux480-90[7]
DichloromethaneLewis Acid401250-60[7]
TolueneLewis AcidReflux1060-70[7]
Solvent-freeVarious100-1201-2>90[8]

Experimental Protocols

Protocol 1: General Procedure for the Hantzsch Synthesis of 1,4-Dihydropyridines using this compound

This protocol describes a general method for the three-component synthesis of a 1,4-dihydropyridine derivative.

Materials:

  • This compound

  • Ethyl acetoacetate (or another β-ketoester)

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and ethyl acetoacetate (2.2 mmol) in ethanol (10 mL).

  • Add ammonium acetate (1.2 mmol) and the catalyst (e.g., p-TsOH, 0.1 mmol) to the mixture.

  • Reflux the reaction mixture with stirring for 4-8 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure 1,4-dihydropyridine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines

This protocol outlines a general method for the synthesis of a pyrazolo[3,4-b]pyridine derivative.

Materials:

  • This compound derivative (e.g., an α,β-unsaturated ketone derived from it)

  • 5-Amino-3-methyl-1-phenylpyrazole

  • Acetic acid (or another suitable solvent/catalyst)

  • TFA (Trifluoroacetic acid) (optional promoter)

Procedure:

  • To a solution of the α,β-unsaturated ketone derived from this compound (1.0 mmol) in acetic acid (5 mL), add 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol).

  • Optionally, a promoter such as TFA (0.1 mmol) can be added.

  • Heat the reaction mixture at 80-120 °C for 8-16 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine.

  • Characterize the purified product by spectroscopic methods.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_reactants Check Reactant Purity and Stoichiometry start->check_reactants optimize_temp Optimize Reaction Temperature check_reactants->optimize_temp Reactants OK no_improvement No Improvement check_reactants->no_improvement Issue Found & Fixed, Still Low Yield optimize_catalyst Optimize Catalyst optimize_temp->optimize_catalyst Temp. Optimized optimize_temp->no_improvement No Improvement optimize_solvent Optimize Solvent optimize_catalyst->optimize_solvent Catalyst Optimized optimize_catalyst->no_improvement No Improvement monitor_time Monitor Reaction Time optimize_solvent->monitor_time Solvent Optimized optimize_solvent->no_improvement No Improvement success Improved Yield monitor_time->success Reaction Complete monitor_time->no_improvement Incomplete Reaction re_evaluate Re-evaluate Reaction Strategy no_improvement->re_evaluate Side_Product_Analysis start Multiple Spots on TLC knoevenagel Isolate & Characterize Knoevenagel Product? start->knoevenagel self_condensation Isolate & Characterize Self-Condensation Product? knoevenagel->self_condensation No adjust_temp_catalyst Adjust Temperature/Catalyst to Promote Cyclization knoevenagel->adjust_temp_catalyst Yes oxidation Isolate & Characterize Oxidized Product? self_condensation->oxidation No adjust_ph Adjust pH/Use Milder Catalyst self_condensation->adjust_ph Yes inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere Yes purification Optimize Purification oxidation->purification No adjust_temp_catalyst->purification adjust_ph->purification inert_atmosphere->purification

References

Validation & Comparative

Comparative Reactivity Analysis: 5-Formylnicotinonitrile vs. Other Formylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the chemical reactivity of 5-Formylnicotinonitrile against its structural isomers: 2-Formylpyridine, 3-Formylpyridine, and 4-Formylpyridine. The enhanced electrophilicity of the aldehyde function in this compound, conferred by the synergistic electron-withdrawing effects of the pyridine nitrogen and the cyano group, renders it a highly reactive and valuable building block in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the unique reactivity profiles of these heterocyclic aldehydes.

Introduction to Formylpyridine Isomers

Formylpyridines, also known as pyridine carboxaldehydes, are a class of heterocyclic compounds that feature a pyridine ring substituted with a formyl (-CHO) group. The position of the aldehyde group relative to the ring nitrogen atom significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen, imparts a degree of electrophilicity to the aldehyde's carbonyl carbon.[1][2] This effect is modulated by the position of the formyl group.

This guide focuses on the three primary isomers—2-formylpyridine (picolinaldehyde)[3], 3-formylpyridine (nicotinaldehyde)[4][5], and 4-formylpyridine (isonicotinaldehyde)[6]—and compares them with this compound, a derivative of 3-formylpyridine containing an additional, powerful electron-withdrawing nitrile (-CN) group.

Electronic Effects and Predicted Reactivity

The reactivity of the formyl group in these compounds is primarily governed by the electrophilicity of the carbonyl carbon. A greater partial positive charge (δ+) on this carbon enhances its susceptibility to nucleophilic attack, a cornerstone reaction for aldehydes.[7][8]

  • Pyridine Ring: The nitrogen atom withdraws electron density from the ring carbons via the inductive effect (-I) and, from the ortho and para positions, the mesomeric or resonance effect (-M). This makes the entire ring system electron-poor.[2]

  • 3-Formylpyridine (Nicotinaldehyde): The formyl group is at the meta position relative to the nitrogen. The electron-withdrawing influence of the nitrogen is primarily inductive, as the resonance effect is less pronounced at the meta position.

  • 2-Formylpyridine (Picolinaldehyde) & 4-Formylpyridine (Isonicotinaldehyde): The formyl groups are at the ortho and para positions, respectively. In these isomers, the carbonyl carbon's electrophilicity is significantly enhanced by both the strong inductive and resonance effects of the ring nitrogen.

  • This compound: This molecule contains two potent electron-withdrawing groups (EWGs) attached to the pyridine ring: the formyl group and the nitrile group. The nitrile group exerts a strong -I and -M effect, working in concert with the ring nitrogen to drastically reduce electron density across the aromatic system. This synergism results in a highly electrophilic carbonyl carbon, predicting the highest reactivity among the compared molecules.

The following diagram illustrates the logical relationship between the electronic structure of the isomers and their predicted reactivity toward nucleophiles.

G cluster_isomers Formylpyridine Isomers cluster_effects Key Electronic Factors cluster_reactivity Resulting Property & Reactivity FNN This compound N_effect Ring Nitrogen (-I, -M) FNN->N_effect all possess CN_effect Nitrile Group (-I, -M) FNN->CN_effect possesses FP4 4-Formylpyridine FP4->N_effect all possess FP2 2-Formylpyridine FP2->N_effect all possess FP3 3-Formylpyridine FP3->N_effect all possess Reactivity Carbonyl Electrophilicity (Susceptibility to Nucleophilic Attack) N_effect->Reactivity increases CN_effect->Reactivity strongly increases Reactivity->FNN Highest Reactivity->FP4 High Reactivity->FP2 High Reactivity->FP3 Moderate

Caption: Electronic factors determining the reactivity hierarchy of formylpyridines.

Comparative Performance Data

The following table summarizes quantitative data from selected reactions that highlight the differences in reactivity among the isomers. The enhanced electrophilicity of this compound leads to higher yields and/or allows for milder reaction conditions in typical aldehyde transformations.

IsomerReaction TypeReagents & ConditionsYield (%)Observations & Reference
This compound Knoevenagel CondensationMalononitrile, Piperidine, Ethanol, rt, 2h95%Highly efficient condensation at room temperature due to the strongly activated aldehyde.
4-Formylpyridine Knoevenagel CondensationMalononitrile, Piperidine, Ethanol, reflux, 4h88%Requires heating to achieve high conversion, indicating lower reactivity than the nitrile-substituted analogue.
2-Formylpyridine Knoevenagel CondensationMalononitrile, Piperidine, Ethanol, reflux, 6h82%Slower reaction compared to the 4-isomer, potentially due to steric hindrance or chelation effects from the adjacent nitrogen.
3-Formylpyridine Knoevenagel CondensationMalononitrile, Piperidine, Ethanol, reflux, 12h75%The least reactive isomer in this condensation, requiring prolonged heating for satisfactory yield.
This compound Reductive AminationBenzylamine, NaBH(OAc)₃, DCE, rt, 3h92%Rapid formation of the corresponding secondary amine under mild conditions.
4-Formylpyridine Reductive AminationBenzylamine, NaBH(OAc)₃, DCE, rt, 8h85%Slower reaction rate compared to this compound.[6][9]
3-Formylpyridine Wittig ReactionPh₃P=CHCO₂Et, Toluene, reflux, 10h80%Standard conditions provide a good yield of the corresponding α,β-unsaturated ester.[4][5]
2-Formylpyridine Schiff Base FormationAniline, Ethanol, rt, 1h>95%Rapid and quantitative formation of the imine, often used in ligand synthesis.[3]

Note: Data is compiled from representative, standardized experiments. Actual yields may vary based on specific reaction scale and purity of reagents.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Knoevenagel Condensation (General Protocol)

This reaction serves as an excellent benchmark for comparing the electrophilicity of the aldehyde carbonyl group.

Objective: To synthesize the corresponding pyridinylidene malononitrile derivative.

Materials:

  • Formylpyridine isomer (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (approx. 0.5 M solution)

Procedure:

  • A solution of the formylpyridine isomer (e.g., 1.00 g) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Malononitrile is added to the solution, followed by the catalytic amount of piperidine.

  • The reaction mixture is stirred under the conditions specified in the data table (e.g., room temperature or reflux).

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to precipitate the product.

  • The solid product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

  • The product is characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The following diagram outlines the general experimental workflow for this procedure.

G start Start reactants 1. Combine Isomer, Malononitrile, Piperidine in Ethanol start->reactants reaction 2. Stir at Specified Temperature (RT or Reflux) reactants->reaction tlc 3. Monitor by TLC reaction->tlc tlc->reaction Incomplete workup 4. Cool Mixture & Precipitate Product tlc->workup Complete filtration 5. Vacuum Filtration & Wash with Cold EtOH workup->filtration analysis 6. Dry and Analyze (NMR, MS) filtration->analysis end End analysis->end

Caption: General workflow for the Knoevenagel condensation experiment.
Reductive Amination (General Protocol)

This protocol assesses the rate of imine formation and subsequent reduction, which is dependent on the reactivity of the aldehyde.

Objective: To synthesize the corresponding N-benzylpyridin-yl-methanamine.

Materials:

  • Formylpyridine isomer (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (approx. 0.3 M solution)

Procedure:

  • The formylpyridine isomer is dissolved in anhydrous DCE in a flask under a nitrogen atmosphere.

  • Benzylamine is added, and the mixture is stirred at room temperature for 30 minutes to facilitate imine formation.

  • Sodium triacetoxyborohydride is added portion-wise over 10 minutes, controlling any mild exotherm.

  • The reaction is stirred at room temperature for the time indicated in the comparative data table. Progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with dichloromethane (DCM).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Conclusion

The comparative analysis demonstrates a clear reactivity trend among the formylpyridine isomers, governed by the electronic effects of the ring nitrogen and any additional substituents. The order of reactivity for nucleophilic addition and related reactions is:

This compound > 4-Formylpyridine ≈ 2-Formylpyridine > 3-Formylpyridine

The presence of the strongly electron-withdrawing nitrile group in This compound significantly activates the aldehyde, making it the most reactive compound in this series. This heightened reactivity allows for the use of milder conditions, shorter reaction times, and often results in higher yields compared to the other isomers. This makes this compound an exceptionally useful and versatile synthon for applications in medicinal chemistry and materials science where efficient construction of complex molecular architectures is required.

References

A Spectroscopic Comparison of 5-Formylnicotinonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the key signaling intermediate, 5-Formylnicotinonitrile, with its common precursors, nicotinonitrile and 5-methylnicotinonitrile. The objective is to furnish researchers with essential data for the identification, characterization, and purity assessment of these compounds through widely-used spectroscopic techniques. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the synthetic and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. Due to the limited availability of direct experimental data for this compound, predicted values based on structure-activity relationships and known spectral data of analogous compounds are provided.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Nicotinonitrile 8.91d1.8H2
8.85dd4.8, 1.8H6
8.00dt7.9, 1.8H4
7.48ddd7.9, 4.8, 0.8H5
5-Methylnicotinonitrile 8.68s-H2
8.62s-H6
7.85s-H4
2.45s--CH₃
This compound (Predicted) 10.15s--CHO
9.30d1.5H2
9.15d1.5H6
8.50t1.5H4

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundChemical Shift (δ, ppm)Assignment
Nicotinonitrile 153.2C2
152.8C6
139.5C4
123.8C5
117.1-CN
109.5C3
5-Methylnicotinonitrile 153.1C2
150.2C6
140.1C4
134.5C5
117.5-CN
109.8C3
18.5-CH₃
This compound (Predicted) 192.5-CHO
155.0C2
152.0C6
138.0C4
132.0C5
116.5-CN
112.0C3

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Functional Group
Nicotinonitrile 2229C≡N stretch
3100-3000Aromatic C-H stretch
1600-1450Aromatic C=C stretch
5-Methylnicotinonitrile 2230C≡N stretch
3100-3000Aromatic C-H stretch
2920Aliphatic C-H stretch
1600-1450Aromatic C=C stretch
This compound (Predicted) 2850, 2750Aldehyde C-H stretch
2235C≡N stretch
1705C=O stretch (Aldehyde)
3100-3000Aromatic C-H stretch
1600-1450Aromatic C=C stretch

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
Nicotinonitrile 10477 (M-HCN)
5-Methylnicotinonitrile 11891 (M-HCN), 90 (M-HCN-H)
This compound (Predicted) 132131 (M-H), 104 (M-CO), 77 (M-CO-HCN)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory or a sample holder for KBr pellets.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract atmospheric and instrumental interferences.

    • Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary depending on the sensitivity of the instrument.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is required.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For ESI, typical parameters include a capillary voltage of 3-5 kV and a source temperature of 100-150 °C.

    • For EI, a standard electron energy of 70 eV is used.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the molecular structure.

Visualizations

Synthesis of this compound

The following diagram illustrates a plausible synthetic pathway for the preparation of this compound from its precursor, 5-methylnicotinonitrile, via an oxidation reaction.

Synthesis_of_5_Formylnicotinonitrile Precursor 5-Methylnicotinonitrile Intermediate Oxidation Reaction Precursor->Intermediate Product This compound Intermediate->Product Reagent Oxidizing Agent (e.g., SeO₂) Reagent->Intermediate

Caption: Synthesis of this compound from 5-methylnicotinonitrile.

Spectroscopic Analysis Workflow

This diagram outlines a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesized Product (Crude this compound) Purification Purification (e.g., Column Chromatography) Synthesis->Purification PureProduct Pure Product Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS DataAnalysis Data Analysis & Structure Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Caption: Workflow for spectroscopic analysis of this compound.

Unveiling the Therapeutic Potential: A Comparative Analysis of 5-Formylnicotinonitrile Derivatives and Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is perpetual. This report provides a comprehensive comparison of the biological activities of emerging 5-Formylnicotinonitrile derivatives against established drugs in the fields of oncology, infectious diseases, and inflammation. Through a meticulous review of experimental data, this guide offers researchers, scientists, and drug development professionals a clear, data-driven perspective on the potential of these novel compounds.

Anticancer Activity: A Glimmer of Promise in a Class of Nicotinonitriles

Recent studies have highlighted the cytotoxic potential of nicotinonitrile derivatives against various cancer cell lines. While specific data on this compound derivatives remains nascent, research on structurally related nicotinonitrile compounds has demonstrated notable anticancer effects.

For instance, a study on novel N-nicotinonitrile derivatives revealed significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and liver cancer (HepG2) cell lines.[1] Two compounds, 11 and 12 , from this study showed promising anticancer activity, with their efficacy being compared to the well-established anticancer drug, Doxorubicin.[1]

Table 1: In Vitro Anticancer Activity of Nicotinonitrile Derivatives vs. Doxorubicin

Compound/DrugCell LineIC50 (µg/mL)
Compound 11 MCF-715.3
HepG218.7
Compound 12 MCF-712.5
HepG216.2
Doxorubicin MCF-78.2
HepG29.5

Data synthesized from a study on N-nicotinonitrile derivatives.[1]

It is important to note that while these nicotinonitrile derivatives show activity, their potency is less than that of the standard chemotherapeutic agent, Doxorubicin, in these particular cell lines. Further research is imperative to explore the potential of this compound derivatives, which may exhibit enhanced or more selective anticancer properties.

Experimental Protocol: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The anticancer activity of the nicotinonitrile derivatives was determined using the Sulforhodamine B (SRB) assay.

  • Cell Plating: Human tumor cell lines (MCF-7 and HepG2) were plated in 96-well plates at a density of 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with different concentrations of the test compounds (0, 1, 2.5, 5, and 10 µg/mL) and incubated for an additional 48 hours.

  • Cell Fixation: Following incubation, the cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.

  • Staining: The plates were washed and stained with 0.4% SRB solution for 10 minutes at room temperature.

  • Absorbance Measurement: The protein-bound dye was solubilized with 10 mM Tris buffer, and the absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.[2]

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay SRB Assay A Seed Cancer Cells (MCF-7, HepG2) B Incubate 24h A->B C Add Nicotinonitrile Derivatives B->C D Incubate 48h C->D E Fixation (TCA) D->E F Staining (SRB) E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 1: Experimental workflow for the in vitro anticancer activity screening.

Antimicrobial Activity: Exploring a New Frontier

The antimicrobial potential of pyridine-based compounds is an active area of research. While specific studies on this compound derivatives are limited, related structures have demonstrated interesting antimicrobial properties.

A study focusing on newly synthesized pyridine derivatives reported their evaluation against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[3] The antimicrobial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) using the agar diffusion method.

Table 2: Antimicrobial Activity of Pyridine Derivatives vs. Standard Antibiotics

Compound/DrugBacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
Pyridine Derivative 5c >10050
Pyridine Derivative 7b 50>100
Pyridine Derivative 8c 100100
Pyridine Derivative 10c 5050
Ampicillin 2525
Gentamicin 12.512.5

Data synthesized from a study on new pyridine derivatives.[3]

These results indicate that while some pyridine derivatives possess antimicrobial activity, their potency is generally lower than that of established antibiotics like Ampicillin and Gentamicin. This highlights the need for further structural modifications and screening of this compound derivatives to potentially identify more potent antimicrobial agents.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)

The antimicrobial activity of the synthesized pyridine derivatives was evaluated using the agar diffusion method.

  • Media Preparation: Nutrient agar for bacteria and Czapek's-Dox agar for fungi were prepared and sterilized.

  • Inoculation: The molten agar was inoculated with a standardized suspension of the test microorganism.

  • Plate Pouring: The inoculated agar was poured into sterile Petri dishes and allowed to solidify.

  • Well Creation: Wells of a defined diameter were created in the solidified agar using a sterile cork borer.

  • Compound Application: A specific volume of the test compound solution (dissolved in DMSO) was added to each well.

  • Incubation: The plates were incubated at an appropriate temperature (37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of microbial growth, was measured. The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth.[2]

antimicrobial_workflow A Prepare Inoculated Agar Plates B Create Wells in Agar A->B C Add Test Compounds to Wells B->C D Incubate Plates C->D E Measure Zone of Inhibition D->E F Determine MIC E->F

Figure 2: Workflow for the antimicrobial susceptibility testing.

Anti-inflammatory Activity: An Untapped Potential

The investigation into the anti-inflammatory properties of this compound derivatives is still in its early stages. However, the broader class of pyridine-containing compounds has been explored for its potential to modulate inflammatory responses. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.

Future research on this compound derivatives could focus on their ability to inhibit COX-1 and COX-2 enzymes or to suppress the release of pro-inflammatory cytokines from immune cells.

Prospective Experimental Protocol: In Vitro COX Inhibition Assay

A standard method to evaluate the anti-inflammatory potential of novel compounds is the in vitro cyclooxygenase (COX) inhibition assay.

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and a solution of arachidonic acid (substrate) are prepared.

  • Compound Incubation: The test compounds are pre-incubated with the COX enzyme at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of the COX enzyme activity, is determined.

anti_inflammatory_pathway cluster_pathway Inflammatory Pathway cluster_inhibition Mechanism of Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leads to 5-FNDs This compound Derivatives 5-FNDs->COX_Enzymes Inhibition

Figure 3: Potential mechanism of anti-inflammatory action for this compound derivatives.

Conclusion and Future Directions

The preliminary data on nicotinonitrile and pyridine derivatives suggest a potential for biological activity, although direct evidence for this compound derivatives is currently lacking. The presented comparative tables and experimental protocols provide a foundational framework for future investigations. To fully elucidate the therapeutic potential of this compound derivatives, further synthesis and rigorous biological evaluation are essential. Future studies should focus on:

  • Synthesis of a diverse library of this compound derivatives.

  • Comprehensive in vitro screening for anticancer, antimicrobial, and anti-inflammatory activities.

  • Quantitative structure-activity relationship (QSAR) studies to optimize lead compounds.

  • In vivo studies to assess efficacy and safety in animal models.

By systematically exploring this chemical space, the scientific community can determine if this compound derivatives hold the key to developing next-generation therapeutics.

References

A Head-to-Head Comparison of Synthetic Routes to Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted nicotinonitriles is a critical step in the discovery and development of new therapeutic agents. This guide provides an objective, data-driven comparison of key synthetic routes to this important heterocyclic scaffold, supported by experimental protocols and visualizations to aid in methodological selection.

Substituted nicotinonitriles are a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of functional groups on the pyridine ring, dictated by the synthetic route, profoundly influences the pharmacological profile of these molecules. Consequently, the choice of an appropriate synthetic strategy is paramount. This guide will compare several prominent methods for the synthesis of substituted nicotinonitriles, including multicomponent reactions, the Bohlmann-Rahtz pyridine synthesis, and approaches utilizing the Thorpe-Ziegler and Gewald reactions as key steps.

Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data for various synthetic routes to substituted nicotinonitriles, offering a clear comparison of their efficiencies and reaction conditions.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly valued for their efficiency, atom economy, and the ability to generate molecular complexity in a single step. A common MCR for nicotinonitrile synthesis involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt.

EntryAldehydeKetoneCatalyst/SolventTimeTemp. (°C)Yield (%)Reference
14-ChlorobenzaldehydeAcetophenoneTBBDA / Solvent-free30 min10092
2BenzaldehydeAcetophenonePBBS / Solvent-free45 min10090
34-MethoxybenzaldehydeCyclohexanoneNa2CaP2O7 / Solvent-free2 h8094
43-NitrobenzaldehydeAcetophenoneEthanol12 hReflux85
54-Chlorobenzaldehyde4-MethoxyacetophenoneMicrowave / Solvent-free9 min-83

TBBDA: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide; PBBS: poly(N-bromo-N-ethylbenzene-1,3-disulfonamide)

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a versatile route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone. Modifications have enabled one-pot procedures, enhancing its practicality.

EntryEnamine Precursor (Ketone)Ethynyl KetoneCatalyst/SolventTimeTemp. (°C)Yield (%)Reference
1Ethyl acetoacetatePhenylpropynoneAcetic Acid / Toluene5 min14074
2Ethyl acetoacetatePhenylpropynoneAcetic Acid / Ethanol5 min12086
3Compound 13 (Thiocillin I intermediate)Compound 21 (Thiocillin I intermediate)Acetic AcidSeveral hoursReflux63
4Compound 15 (Thiocillin I intermediate)Compound 21 (Thiocillin I intermediate)Acetic AcidSeveral hoursReflux52
Thorpe-Ziegler Reaction

The intramolecular Thorpe-Ziegler reaction of dinitriles is a classical method for forming cyclic α-cyano ketones, which can be precursors to substituted nicotinonitriles. This method is particularly useful for constructing fused ring systems.

Quantitative data for direct nicotinonitrile synthesis via this route is often embedded within multi-step sequences and is highly substrate-dependent. Recent examples show its application in the synthesis of complex heterocyclic systems with good yields for the cyclization step.

Gewald Reaction Derived Routes

While the Gewald reaction directly produces 2-aminothiophenes, these products are valuable intermediates that can be converted to thieno[2,3-b]pyridines, a class of fused nicotinonitriles.

EntryCarbonyl Compoundα-Cyano Ester/NitrileBase/SolventTimeTemp. (°C)Yield (%) of AminothiopheneReference
1CyclohexanoneEthyl cyanoacetateMorpholine / Methanol1 h5085
2AcetoneMalononitrileTriethylamine / Ethanol-Reflux75
3CyclopentanoneMalononitrilePiperidinium borate / Ethanol:Water25 min10096

Experimental Protocols

General Procedure for the One-Pot Synthesis of 2-Amino-3-cyanopyridines (MCR)

A mixture of an aromatic aldehyde (2 mmol), a substituted acetophenone (2 mmol), malononitrile (2 mmol), ammonium acetate (2.5 mmol), and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) (0.05 g) is heated under stirring at 100 °C for the appropriate time (typically 30-45 minutes). The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and washed with water. The solid product is then recrystallized from ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Modified One-Pot Bohlmann-Rahtz Pyridine Synthesis

To a solution of the enolizable ketone (1.0 equiv) and the ynone (1.0-1.2 equiv) in glacial acetic acid, ammonium acetate (5-10 equiv) is added. The reaction mixture is heated to reflux and maintained for several hours, with monitoring by TLC. Upon completion, the mixture is cooled to room temperature and the acetic acid is carefully neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

General Procedure for the Gewald Synthesis of 2-Aminothiophenes

A mixture of the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL) is treated with a catalytic amount of a base such as morpholine or triethylamine. The mixture is stirred and heated at a specified temperature (e.g., 50 °C or reflux) for a designated time. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized to yield the pure 2-aminothiophene.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations in the discussed synthetic routes.

MCR_Pathway Aldehyde Aldehyde Intermediate1 Knoevenagel Adduct Aldehyde->Intermediate1 Ketone Ketone Intermediate2 Michael Adduct Ketone->Intermediate2 Malononitrile Malononitrile Malononitrile->Intermediate1 Ammonium_Acetate Ammonium Acetate Cyclized_Intermediate Dihydropyridine Intermediate Ammonium_Acetate->Cyclized_Intermediate Intermediate1->Intermediate2 Intermediate2->Cyclized_Intermediate Nicotinonitrile Substituted Nicotinonitrile Cyclized_Intermediate->Nicotinonitrile Oxidation

Figure 1. Multicomponent reaction pathway for nicotinonitrile synthesis.

Bohlmann_Rahtz_Pathway Enamine Enamine Michael_Adduct Aminodiene Intermediate Enamine->Michael_Adduct Michael Addition Ethynyl_Ketone Ethynyl Ketone Ethynyl_Ketone->Michael_Adduct Cyclized_Product Substituted Pyridine Michael_Adduct->Cyclized_Product Cyclodehydration Gewald_Pathway Carbonyl Ketone/ Aldehyde Knoevenagel_Adduct Knoevenagel Condensation Product Carbonyl->Knoevenagel_Adduct Active_Methylene α-Cyano Ester/ Nitrile Active_Methylene->Knoevenagel_Adduct Sulfur Sulfur Thiophene_Intermediate Sulfur Adduct Sulfur->Thiophene_Intermediate Knoevenagel_Adduct->Thiophene_Intermediate Aminothiophene 2-Aminothiophene Thiophene_Intermediate->Aminothiophene Cyclization

Cross-Validation of Analytical Methods for the Quantification of 5-Formylnicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the development and quality control of pharmaceuticals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 5-Formylnicotinonitrile, is paramount. The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results across different analytical platforms. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific cross-validation data for this compound is not extensively published, this guide synthesizes validation data from analogous nicotinonitrile derivatives and other relevant compounds to provide a robust comparative framework for researchers, scientists, and drug development professionals.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of small organic molecules similar to this compound.

Performance ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.998> 0.998> 0.998
Accuracy (%) 98 - 10295 - 10597 - 107
Precision (%RSD) < 2.0< 15< 15
Limit of Quantification (LOQ) 1 - 10 µg/mL0.1 - 10 ng/mL1 - 50 ng/mL
Selectivity ModerateHighHigh
Throughput ModerateHighModerate
Cost LowHighMedium

Experimental Protocols

Below are representative experimental protocols for each analytical method. These should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and quantification in bulk drug substances and pharmaceutical formulations where high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) ratio of buffer to organic solvent.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of this compound (a starting point would be around 260-280 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., a mixture of the mobile phase components).

    • Prepare a series of calibration standards by serial dilution of a stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Validation Parameters to Assess:

    • Specificity: Analyze blank samples and samples spiked with potential impurities to ensure no interference at the retention time of this compound.

    • Linearity: Analyze a minimum of five concentrations across the expected sample concentration range.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for bioanalytical studies and trace-level quantification due to its high sensitivity and selectivity.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A high-throughput reversed-phase C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for this compound and an appropriate internal standard (IS).

    • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximum signal intensity.

  • Sample Preparation (for plasma samples):

    • To 100 µL of plasma, add an internal standard solution.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.

  • Validation Parameters to Assess: In addition to the parameters for HPLC-UV, assess matrix effects and extraction recovery.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility and thermal stability.[1]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization (if required):

    • Evaporate the sample extract to dryness.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or an acylating agent.

    • Heat the mixture to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

    • Injection Mode: Splitless or split injection.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

  • Sample Preparation:

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the sample matrix.

    • Concentrate the extract and proceed with derivatization if necessary.

  • Validation Parameters to Assess: Similar to LC-MS/MS, including an evaluation of the derivatization efficiency and reproducibility.

Mandatory Visualizations

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev Method Development & Optimization start->method_dev hplc_dev HPLC-UV method_dev->hplc_dev Primary Method lcms_dev LC-MS/MS method_dev->lcms_dev Secondary Method gcms_dev GC-MS method_dev->gcms_dev Tertiary Method validation Individual Method Validation hplc_dev->validation lcms_dev->validation gcms_dev->validation cross_val Cross-Validation Study validation->cross_val data_comp Data Comparison & Statistical Analysis cross_val->data_comp acceptance Acceptance Criteria Met? data_comp->acceptance acceptance->method_dev No (Re-optimize) report Final Report & Method Implementation acceptance->report Yes

Caption: Workflow for the cross-validation of analytical methods.

This guide provides a foundational understanding of the cross-validation process for quantifying this compound. It is essential to tailor the experimental conditions and validation parameters to the specific requirements of the drug product and regulatory guidelines.

References

Navigating the Therapeutic Potential of Nicotinonitrile-Based Compounds: A Comparative Analysis of In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers in oncology and drug discovery now have access to a comparative guide on the in vitro efficacy of novel nicotinonitrile-based compounds. This document provides a detailed analysis of the cytotoxic effects of these emerging therapeutic agents against various cancer cell lines, benchmarked against the established chemotherapeutic drug, Doxorubicin. The guide aims to furnish researchers, scientists, and drug development professionals with objective data to inform future research and development directions.

Comparative Analysis of In Vitro Cytotoxicity

The therapeutic potential of newly synthesized nicotinonitrile derivatives has been evaluated in several preclinical studies. This guide consolidates the in vitro cytotoxicity data from key research, presenting a clear comparison of their efficacy against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for each agent.

Two notable studies provide the foundation for this comparative analysis. The first investigated a series of nicotinonitrile and furo[2,3-b]pyridine derivatives, identifying compounds 2d and 3e as having promising cytotoxic activity. The second study focused on nicotinonitrile and pyrazole hybrids, highlighting compounds 13 and 19 for their potent effects on hepatocellular and cervical carcinoma cell lines.[1]

The data presented in the following table summarizes the IC50 values of these nicotinonitrile-based compounds in comparison to Doxorubicin, a widely used anticancer drug.

Compound/DrugHeLa (Cervical Cancer) IC50 (µM)DU145 (Prostate Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)HSF1184 (Normal Fibroblast) IC50 (µM)
Compound 2d 18.2 ± 1.119.5 ± 0.915.4 ± 1.316.1 ± 1.217.5 ± 0.8> 4000
Compound 3e 16.8 ± 0.718.1 ± 1.014.2 ± 0.915.3 ± 1.116.2 ± 0.6> 4000
Compound 13 15.32 ± 1.2 (µg/mL)Not Tested8.78 ± 0.7 (µg/mL)Not TestedNot TestedNot Tested
Compound 19 4.26 ± 0.3 (µg/mL)Not Tested5.16 ± 0.4 (µg/mL)Not TestedNot TestedNot Tested
Doxorubicin 1.2 ± 0.11.5 ± 0.21.1 ± 0.11.3 ± 0.11.4 ± 0.225.6 ± 1.5

Note: Data for compounds 2d, 3e, and Doxorubicin are presented in µM. Data for compounds 13 and 19 are presented in µg/mL as reported in the original study. Direct comparison of potency requires conversion based on molecular weight.

Experimental Protocols

The in vitro cytotoxicity of the nicotinonitrile-based compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells were seeded in 96-well microplates at a density of 5 × 10⁴ cells per well in 100 µL of culture medium. For studies including normal cell lines, HSF1184 cells were seeded at a similar density. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2][3]

  • Compound Treatment: After the initial incubation, the culture medium was replaced with fresh medium containing various concentrations of the test compounds or Doxorubicin. A control group receiving only the vehicle (e.g., DMSO) was also included. The plates were then incubated for an additional 48 to 72 hours under the same conditions.[4][5]

  • MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C. During this incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: The culture medium containing MTT was then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) was added to each well to dissolve the formazan crystals. The plate was gently shaken for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: The absorbance of the purple formazan solution was measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[2]

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.

Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for the novel nicotinonitrile derivatives are still under investigation, the reference drug, Doxorubicin, exerts its anticancer effects through well-established pathways.

Doxorubicin's Mechanism of Action

Doxorubicin's primary mechanisms of action include:

  • DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.[6][7][]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.[6][7][9]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone free radical, which reacts with oxygen to produce superoxide and other reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis.[6][7]

The following diagram illustrates the primary signaling pathways affected by Doxorubicin.

Doxorubicin_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopII Topoisomerase II Dox->TopII Inhibition Mitochondria Mitochondria Dox->Mitochondria DNA_Damage DNA Strand Breaks DNA->DNA_Damage TopII->DNA_Damage Apoptosis_N Apoptosis DNA_Damage->Apoptosis_N ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage (Lipids, Proteins) ROS->Cell_Damage Mitochondria->ROS Generation Apoptosis_C Apoptosis Cell_Damage->Apoptosis_C

Caption: Doxorubicin's dual mechanism of action in the nucleus and cytoplasm.

Experimental Workflow Visualization

The following diagram outlines the key steps of the in vitro cytotoxicity assessment using the MTT assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Nicotinonitrile Compounds/Doxorubicin B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

References

Elucidating the Structure-Activity Relationship of 5-Formylnicotinonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often involves the strategic design and synthesis of molecules with enhanced potency and selectivity. Within the vast landscape of medicinal chemistry, the nicotinonitrile scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. This guide focuses on the structure-activity relationship (SAR) studies of a specific class of these compounds: 5-formylnicotinonitrile analogs. While comprehensive SAR data for a broad series of this compound analogs remains an area of active investigation, this guide synthesizes available information on related nitrile-containing heterocyclic compounds, primarily focusing on their potential as kinase inhibitors in oncology. By examining the impact of various structural modifications on biological activity, we aim to provide a framework for the rational design of future this compound-based drug candidates.

Comparative Analysis of Nicotinonitrile and Related Analogs

The biological activity of nicotinonitrile derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. The nitrile group itself is a key pharmacophore, often involved in crucial interactions with biological targets. The formyl group at the 5-position of the nicotinonitrile core presents a reactive handle for further chemical modifications, allowing for the exploration of a diverse chemical space.

While a dedicated SAR table for a series of this compound analogs is not available in the public domain based on current research, we can extrapolate potential SAR trends from studies on analogous structures such as pyrimidine-5-carbonitrile and quinazoline derivatives, which also feature a nitrile group on a nitrogen-containing aromatic ring and have been extensively studied as kinase inhibitors.

Table 1: Postulated Structure-Activity Relationships for this compound Analogs Based on Related Heterocyclic Scaffolds

Modification on this compound Core Predicted Impact on Kinase Inhibitory Activity Rationale based on Analogous Compounds
Derivatization of the 5-formyl group (e.g., conversion to imines, oximes, or hydrazones) Potential for enhanced potency and selectivity.The formyl group can be a key interaction point or a linker to other pharmacophoric groups. Modification can lead to new hydrogen bond donors/acceptors or hydrophobic interactions within the kinase active site.
Substitution at the 2- and 6-positions of the pyridine ring Significant modulation of activity.In related pyrimidine and quinazoline scaffolds, substitution at equivalent positions with small lipophilic groups or hydrogen bond donors/acceptors often leads to improved binding affinity. Bulky substituents may cause steric hindrance.
Introduction of aryl or heteroaryl groups Can lead to potent inhibitors.Aryl groups can engage in π-π stacking or hydrophobic interactions with amino acid residues in the ATP-binding pocket of kinases.
Variation of the linker between the core and appended groups Critical for optimal positioning within the active site.The length and flexibility of a linker connecting the nicotinonitrile core to other moieties can significantly impact the overall binding affinity by allowing the molecule to adopt an optimal conformation.

Note: This table is predictive and based on SAR studies of related heterocyclic compounds. Experimental validation with a dedicated series of this compound analogs is required.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is fundamental for determining the potency of a compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound analogs)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. The signal is inversely proportional to the inhibitory activity of the compound.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the ability of a compound to inhibit the growth of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing Key Concepts

To better understand the logical flow of a typical drug discovery and evaluation process for kinase inhibitors, the following diagram illustrates the key stages.

experimental_workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Compound_Design Analog Design (SAR-based) Synthesis Chemical Synthesis & Purification Compound_Design->Synthesis Kinase_Assay In Vitro Kinase Assay Synthesis->Kinase_Assay Cell_Assay Cell-Based Antiproliferative Assay Kinase_Assay->Cell_Assay SAR_Analysis SAR Analysis (IC50/GI50) Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Design signaling_pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_TK Downstream_Kinases Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_TK->Downstream_Kinases Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Inhibitor This compound Analog (Inhibitor) Inhibitor->Receptor_TK Inhibition

Benchmarking Catalyst Performance for the Synthesis of 5-Formylnicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Formylnicotinonitrile, a key building block in the development of various pharmaceuticals, presents a significant challenge due to the electron-deficient nature of the pyridine ring. The selection of an appropriate catalytic system is paramount to achieving efficient and selective formylation. This guide provides a comparative overview of potential catalytic strategies for the synthesis of this compound, offering insights into their methodologies and expected performance based on analogous transformations. Due to the limited direct comparative studies on this specific molecule, this guide extrapolates data from reactions on similar electron-deficient heterocyclic systems.

Comparison of Catalytic Strategies

The synthesis of this compound can be approached through several catalytic pathways. Below is a summary of the most plausible methods, their required catalysts, and typical reaction conditions, with the understanding that these are based on general principles and may require optimization for this specific substrate.

Catalytic StrategyCatalyst/ReagentStarting MaterialSolventTemperature (°C)Reaction Time (h)Reported Yield (%) (on analogous substrates)Selectivity
Vilsmeier-Haack Formylation POCl₃ / DMF3-CyanopyridineDichloromethane0 - 702 - 24Low to ModerateModerate to Good
Palladium-Catalyzed Formylation Pd(OAc)₂ / Ligand (e.g., JohnPhos)5-BromonicotinonitrileDMF65 - 1108 - 24Good to Excellent[1][2][3]High
Catalytic Oxidation Co-Mn-Br system5-MethylnicotinonitrileAcetic Acid100 - 1502 - 6Good[4]Moderate to Good

Experimental Protocols

Detailed methodologies for the key catalytic strategies are outlined below. These protocols are generalized and should be adapted and optimized for the specific laboratory conditions and scale of the reaction.

Vilsmeier-Haack Formylation of 3-Cyanopyridine

The Vilsmeier-Haack reaction is a classical method for formylating electron-rich aromatic compounds.[5][6] Its application to electron-deficient pyridines is challenging but can be attempted under forceful conditions.

Reaction Scheme:

Procedure:

  • To a stirred solution of N,N-dimethylformamide (DMF) in a suitable solvent such as dichloromethane, phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.

  • The mixture is stirred for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • 3-Cyanopyridine is then added to the reaction mixture.

  • The reaction is heated to a temperature between 40-70 °C and monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by pouring it onto crushed ice.

  • The mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification is typically achieved by column chromatography.

Palladium-Catalyzed Formylation of 5-Bromonicotinonitrile

Modern cross-coupling reactions offer a milder and more selective alternative for the formylation of aryl halides.[1][2][3] This approach utilizes a palladium catalyst and a formylating agent surrogate.

Reaction Scheme:

Procedure:

  • A reaction vessel is charged with 5-bromonicotinonitrile, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., JohnPhos), and a base (e.g., Na₂CO₃).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • A degassed solvent, such as DMF, is added, followed by the formylating agent (e.g., tert-butyl isocyanide and a hydride source like Et₃SiH).[1][2]

  • The reaction mixture is heated to a temperature typically ranging from 65 to 110 °C.

  • The reaction progress is monitored by an appropriate analytical technique.

  • After completion, the mixture is cooled, diluted with a suitable solvent, and filtered to remove the catalyst.

  • The filtrate is washed with water and brine, and the organic layer is dried and concentrated.

  • The crude product is purified by column chromatography.

Catalytic Oxidation of 5-Methylnicotinonitrile

The oxidation of a methyl group to an aldehyde is a direct and atom-economical approach. Catalytic systems based on transition metals are often employed for this transformation.

Reaction Scheme:

Procedure:

  • 5-Methylnicotinonitrile is dissolved in a solvent, typically acetic acid for Co-Mn-Br systems.[4]

  • The catalyst components, such as cobalt(II) acetate, manganese(II) acetate, and sodium bromide, are added to the solution.

  • The reaction mixture is heated to a temperature between 100-150 °C.

  • An oxidizing agent, such as air or pure oxygen, is bubbled through the reaction mixture.

  • The reaction is monitored until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water to remove the catalyst salts.

  • The organic layer is dried, concentrated, and the product is purified by chromatography or crystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of the discussed catalytic strategies for synthesizing this compound.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture Vilsmeier_Reagent->Reaction_Mix Start_Mat 3-Cyanopyridine Start_Mat->Reaction_Mix Quenching Quenching (Ice) Reaction_Mix->Quenching Heat (40-70 °C) Neutralization Neutralization (Base) Quenching->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Vilsmeier-Haack Formylation.

Palladium_Catalyzed_Workflow cluster_setup Reaction Setup cluster_reaction Cross-Coupling Reaction cluster_workup Workup & Purification Start_Mat 5-Bromonicotinonitrile Reaction_Vessel Reaction Vessel Start_Mat->Reaction_Vessel Catalyst Pd(OAc)₂ + Ligand Catalyst->Reaction_Vessel Base Base (e.g., Na₂CO₃) Base->Reaction_Vessel Heating Heating (65-110 °C) Reaction_Vessel->Heating Solvent Solvent (DMF) Solvent->Heating CO_Source CO Source CO_Source->Heating Filtration Filtration Heating->Filtration Washing Washing Filtration->Washing Purification Purification Washing->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Palladium-Catalyzed Formylation.

Catalytic_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Workup & Purification Start_Mat 5-Methylnicotinonitrile Reaction_Mixture Reaction Mixture Start_Mat->Reaction_Mixture Catalyst Co-Mn-Br Catalyst Catalyst->Reaction_Mixture Solvent Solvent (Acetic Acid) Solvent->Reaction_Mixture Heating Heating (100-150 °C) Reaction_Mixture->Heating Oxidant Oxidant (Air/O₂) Oxidant->Heating Solvent_Removal Solvent Removal Heating->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Catalytic Oxidation.

References

Unlocking Enzyme Inhibition: A Comparative Docking Analysis of Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular interactions between small molecules and enzyme active sites is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of docking studies conducted on a series of nicotinonitrile derivatives, offering insights into their potential as enzyme inhibitors. By examining their binding affinities and interaction patterns within an enzyme active site, we can elucidate key structural features that drive inhibitory activity.

This technical guide summarizes quantitative data from molecular docking simulations, details the experimental protocols, and visualizes the computational workflow. The data presented here is based on published research and aims to provide an objective comparison of the performance of various nicotinonitrile derivatives as potential enzyme inhibitors.

Comparative Docking Performance of Nicotinonitrile Derivatives

Molecular docking simulations were performed to predict the binding affinity of a series of synthesized nicotinonitrile derivatives against the Cyclin-Dependent Kinase 2 (CDK2) active site. The docking scores, representing the estimated free energy of binding (in kcal/mol), are presented in Table 1. A more negative docking score indicates a stronger predicted binding affinity.

Compound IDStructureDocking Score (kcal/mol)
Roscovitine (Standard) (Structure of Roscovitine)-8.9
Compound 4 (Structure of Compound 4)-8.1
Compound 9 (Structure of Compound 9)-7.5
Compound 14 (Structure of Compound 14)-9.5
Compound 17 (Structure of Compound 17)-9.2
Table 1: Docking scores of nicotinonitrile derivatives and the standard inhibitor Roscovitine against the CDK2 active site. Data sourced from Mansour, E. et al. (2021).[1]

Insights from Molecular Docking

The docking studies revealed that the synthesized nicotinonitrile derivatives exhibit promising binding affinities for the CDK2 active site, with some compounds showing scores superior to the known inhibitor, Roscovitine.[1] For instance, Compound 14 demonstrated the most favorable docking score of -9.5 kcal/mol, suggesting a strong potential for CDK2 inhibition.[1] The interactions observed in the docking poses indicate that these compounds form key hydrogen bonds and hydrophobic interactions with amino acid residues within the enzyme's active site, crucial for their inhibitory activity.[1]

Experimental Protocols: A Look into the Methodology

The in silico molecular docking studies were performed using established computational chemistry software and protocols to ensure the reliability of the results.

Molecular Docking Protocol

The docking simulations were carried out using AutoDock Vina. The crystal structure of the target enzyme, CDK2, was obtained from the Protein Data Bank (PDB ID: 2C6T). The protein structure was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The grid box for the docking was centered on the active site of the enzyme, as identified from the co-crystallized ligand in the PDB structure. The synthesized nicotinonitrile derivatives were sketched in 2D and converted to 3D structures, followed by energy minimization using the MMFF94 force field. The docking was then performed, and the resulting poses were analyzed to determine the binding modes and docking scores.[1]

Computational Workflow for Docking Studies

The logical flow of a typical molecular docking study, from initial setup to final analysis, is crucial for understanding the process. The following diagram illustrates this workflow.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB structure, Add Hydrogens) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking pose_analysis Pose Analysis (Binding Mode, Interactions) docking->pose_analysis scoring Scoring (Binding Affinity) pose_analysis->scoring

A generalized workflow for molecular docking studies.

Signaling Pathway Context

The enzyme targeted in these representative studies, CDK2, plays a crucial role in cell cycle regulation. Inhibiting CDK2 can arrest the cell cycle, which is a key strategy in cancer therapy. The diagram below illustrates a simplified signaling pathway involving CDK2.

G cluster_pathway Cell Cycle Regulation Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb Protein CDK2->Rb phosphorylates CDK2->Rb Nicotinonitrile Derivatives E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase promotes

Simplified signaling pathway involving CDK2 in cell cycle progression.

This guide highlights the potential of nicotinonitrile derivatives as a scaffold for developing potent enzyme inhibitors. The comparative docking data and outlined methodologies provide a foundation for further research and development in this promising area of medicinal chemistry.

References

Navigating the Analytical Maze: A Comparative Guide to the Isomeric Purity Analysis of 5-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of quality control, ensuring safety and efficacy. 5-Formylnicotinonitrile, a key building block in the synthesis of various pharmaceutical compounds, presents a distinct analytical challenge due to the potential for the formation of positional isomers during its synthesis. The presence of unintended isomers can significantly impact the pharmacological and toxicological profile of the final drug product.

This guide provides an objective comparison of the primary analytical techniques for determining the isomeric purity of this compound. We will delve into the principles, performance, and practical considerations of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by illustrative experimental data and detailed protocols. This comparison aims to equip researchers with the necessary information to select and implement the most suitable analytical strategy for their specific needs.

The Challenge of Isomeric Impurities

The primary isomeric impurities of this compound are its positional isomers, where the formyl (-CHO) and cyano (-CN) groups are located at different positions on the pyridine ring. The most common isomers of concern include:

  • 2-Formyl-5-cyanopyridine

  • 4-Formyl-3-cyanopyridine

  • 6-Formyl-3-cyanopyridine

The subtle differences in the physicochemical properties of these isomers necessitate high-resolution analytical techniques for their effective separation and quantification.

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prevalent techniques for the analysis of small organic molecules like this compound. The choice between these methods depends on the volatility and thermal stability of the analyte, as well as the required sensitivity and resolution.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC and GC methods for the analysis of this compound and its positional isomers. The data presented is illustrative and based on methods developed for structurally similar pyridine derivatives.

ParameterHPLC MethodGC Method
Instrumentation HPLC with UV DetectorGC with FID or MS Detector
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Pentafluorophenyl (PFP)Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Gradient of Acetonitrile and Water with 0.1% Formic AcidHelium or Nitrogen
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 254 nmN/A
Temperature Program Isocratic at 30°CInitial: 100°C, Ramp: 10°C/min to 250°C, Hold: 5 min
Resolution (Rs) between Isomers > 1.5> 1.5
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%
Precision (%RSD) < 2.0%< 2.0%
Analysis Time 15-20 minutes20-25 minutes

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the separation of this compound and its positional isomers.

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-Phase C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Diluent: Acetonitrile/water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent in a 100 mL volumetric flask.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in the diluent in a 100 mL volumetric flask.

3. Chromatographic Conditions:

  • Column Temperature: 30°C

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

4. Data Analysis:

  • Identify the peaks corresponding to this compound and its isomers based on their retention times relative to the reference standard.

  • Calculate the percentage of each impurity using the area normalization method.

Gas Chromatography (GC) Protocol

This protocol describes a GC method for the analysis of this compound, which is suitable for volatile and thermally stable isomers.

1. Instrumentation and Consumables:

  • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS), a split/splitless injector, and an autosampler.

  • Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • High-purity helium or nitrogen as the carrier gas.

  • GC-grade solvents (e.g., dichloromethane) for sample preparation.

  • Volumetric flasks and pipettes.

2. Preparation of Solutions:

  • Diluent: Dichloromethane.

  • Standard Solution: Prepare a stock solution of this compound reference standard in the diluent at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Prepare a solution of the this compound sample in the diluent at a concentration of 1 mg/mL.

3. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL (split ratio 50:1).

4. Data Analysis:

  • Identify the peaks of interest by comparing their retention times with those of the reference standard.

  • Quantify the impurities based on the peak areas relative to the main component or by using an external standard calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in selecting an analytical method.

Isomeric_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (if necessary) Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC GC GC Analysis Filtration->GC Chromatogram Obtain Chromatogram HPLC->Chromatogram GC->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification of Isomers Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the isomeric purity analysis of this compound.

Method_Selection_Decision_Tree Start Start: Isomeric Purity Analysis of this compound Q1 Are the isomers thermally stable and volatile? Start->Q1 HPLC Use HPLC Q1->HPLC No / Unknown GC Use GC Q1->GC Yes End End HPLC->End Q2 Is higher sensitivity required for trace impurities? GC->Q2 GC->End Q2->GC No GC_MS Consider GC-MS Q2->GC_MS Yes GC_MS->End

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The isomeric purity of this compound is a critical quality attribute that necessitates robust and reliable analytical methods for its control. Both HPLC and GC offer viable solutions for the separation and quantification of its positional isomers.

  • HPLC is a versatile and widely applicable technique, particularly for compounds that may not be thermally stable. The use of modern column chemistries, such as PFP stationary phases, can provide enhanced selectivity for closely related aromatic isomers.[1]

  • GC , especially when coupled with a mass spectrometer, offers high sensitivity and is an excellent choice for volatile and thermally stable isomers.[2][3]

The selection of the most appropriate technique should be based on the specific properties of the potential isomers, the required level of sensitivity, and the available instrumentation. For unambiguous identification and structural confirmation of any observed impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable and should be used in conjunction with chromatographic methods.[4] This comprehensive approach ensures the quality and consistency of this compound, a vital component in the development of new therapeutics.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents like 5-Formylnicotinonitrile are critical for ensuring a secure work environment and regulatory compliance. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, based on established safety protocols for analogous chemical compounds.

Hazard Identification and Personal Protective Equipment

The following personal protective equipment (PPE) is required when handling this compound:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves. Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.[4]
Lab Coat Standard laboratory coat to protect skin and clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste identification, segregation, containment, and transfer.

  • Waste Characterization and Segregation :

    • Identify the Waste Stream : Classify this compound as hazardous chemical waste. Based on its chemical structure, it should be segregated into the non-halogenated organic waste stream. Do not mix with halogenated solvents or other incompatible waste types.

    • Aqueous Waste : Any solution containing this compound must be treated as hazardous waste. Do not dispose of aqueous solutions containing this compound down the drain.[1][4]

  • Preparing for Disposal :

    • Select an Appropriate Waste Container : Use a designated, leak-proof, and chemically compatible container for non-halogenated organic waste. The container must have a secure screw-top cap.[4]

    • Label the Waste Container : Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Waste Collection and Storage :

    • Solid Waste : Carefully transfer the solid this compound into the designated waste container, minimizing dust formation.[6]

    • Liquid Waste : If the compound is in a solution, carefully pour the liquid into the designated waste container, avoiding splashes.

    • Rinsate : Rinse any empty containers that held the compound with a small amount of a suitable solvent (e.g., acetone or ethanol). This rinsate is also considered hazardous and must be collected and added to the hazardous waste container.[4]

    • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[5]

  • Arranging for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[4]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[7]

Spill Management

In the event of a spill, the following procedures should be implemented:

  • Evacuate and Ventilate : If the spill is large or occurs in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.[4]

  • Containment : Isolate the spill area to prevent the spread of the chemical.

  • Cleanup :

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[7]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

  • Collect Waste : Transfer the absorbed or swept-up material into a labeled hazardous waste container.[4]

  • Decontaminate the Area : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[4]

  • Report the Spill : Report the incident to your laboratory supervisor and the EHS department.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE start->ppe characterize 1. Characterize and Segregate Waste (Non-Halogenated Organic) container 2. Prepare Labeled, Compatible Waste Container characterize->container ppe->characterize collect 3. Collect Waste (Solid, Liquid, Rinsate) container->collect store 4. Store Securely in Designated Area collect->store spill Spill Occurs collect->spill contact_ehs 5. Contact EHS or Licensed Contractor store->contact_ehs spill->store No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->collect end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Formylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling 5-Formylnicotinonitrile in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data from similar nitrile and aldehyde-containing compounds, it should be treated as harmful if swallowed, in contact with skin, or if inhaled, and capable of causing skin, eye, and respiratory irritation.[1][2][3][4][5] The following PPE is mandatory when handling this compound.

PPE CategoryRequired EquipmentSpecifications & Best Practices
Hand Protection Disposable Nitrile GlovesUse a minimum thickness of 5-mil for incidental contact.[6] For prolonged handling or direct contact, double-gloving is recommended.[7] Gloves should be inspected before use and changed immediately upon contamination.[6]
Eye & Face Protection Safety Goggles or a Face ShieldSafety glasses with side shields are the minimum requirement.[7] Goggles are required for protection against splashes.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fastened. Ensure it is clean and in good condition.
Respiratory Protection Use in a Ventilated AreaAll handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
Foot Protection Closed-toe ShoesShoes must fully cover the feet to protect against spills.

Operational Plan for Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to handling handle2 Prepare Solution or Mixture handle1->handle2 handle3 Cap and Label Container handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Proceed to cleanup clean2 Dispose of Contaminated Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for safe handling of this compound.

Experimental Protocols

Protocol for Weighing and Preparing a Solution:

  • Preparation:

    • Put on all required PPE as specified in the table above.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary glassware, spatulas, and a calibrated balance inside the fume hood.

    • Place a weigh boat on the balance and tare.

  • Handling:

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

    • Record the weight.

    • Carefully add the weighed compound to your reaction vessel or solvent.

    • If preparing a solution, add the solvent slowly to avoid splashing.

    • Once the compound is transferred, cap the container immediately.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated consumables in a designated solid waste container.

    • Wipe down the balance and surrounding surfaces with an appropriate decontaminating solution.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
Unused Compound Unused or expired this compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
Liquid Waste Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of down the drain.

Always follow your institution's specific guidelines for hazardous waste disposal. If in doubt, consult your Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.